Product packaging for Tolclofos-methyl(Cat. No.:CAS No. 57018-04-9)

Tolclofos-methyl

Cat. No.: B1682977
CAS No.: 57018-04-9
M. Wt: 301.13 g/mol
InChI Key: OBZIQQJJIKNWNO-UHFFFAOYSA-N
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Description

Tolclofos-methyl is a broad-spectrum systemic fungicide used in agricultural research to control soil-borne and seed-borne fungal pathogens, including those that cause seed rot and seedling destruction . Its systemic properties allow it to be absorbed and translocated within plant tissues, providing protective and curative action against pathogen invasion . The compound acts by inhibiting phospholipid biosynthesis in target fungi, making it an effective tool for studying disease management in crops . Research into this compound encompasses its application across various sectors, most notably in protecting high-value crops such as vegetables and fruits from destructive fungal diseases . Formulations are available in various types, including powders and emulsifiable concentrates, to suit different research application methods . This product is intended for research use only (RUO) and is not for human use. We do not sell to patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl2O3PS B1682977 Tolclofos-methyl CAS No. 57018-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
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InChI

InChI=1S/C9H11Cl2O3PS/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OBZIQQJJIKNWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034776
Record name Tolclofos-methyl
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Molecular Weight

301.13 g/mol
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Flash Point

>100 °C (>212 °F)
Record name Tolclofos-methyl
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Solubility

In water, 1.10 mg/L at 15 °C, In water, 0.3-0.4 ppm at 23 °C, In hexane 3.8%, exylene 36.0%, methanol 5.9%, Soluble in common solvents such as acetone, xylene, Easily soluble in xylene, acetone, cyclohexanone, chlorform
Record name Tolclofos-methyl
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Vapor Pressure

VP: 4.27X10-4 mm Hg at 20 °C, 4.30X10-4 mm Hg at 25 °C
Record name Tolclofos-methyl
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Color/Form

White crystals from methanol, Colorless crystals, White cyrstalline solid

CAS No.

57018-04-9
Record name Tolclofos-methyl
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Record name Tolclofos-methyl
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Record name O-(2,6-dichloro-p-tolyl) O,O-dimethyl thiophosphate
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Record name TOLCLOFOS-METHYL
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Melting Point

79-79.5 °C, MP: 75-80 °C
Record name Tolclofos-methyl
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Tolclofos-Methyl: An In-depth Technical Guide on its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolclofos-methyl is a non-systemic organophosphate fungicide renowned for its efficacy against soil-borne fungal pathogens, particularly from the genera Rhizoctonia, Sclerotium, Corticium, and Typhula. Classified under Group 14 by the Fungicide Resistance Action Committee (FRAC), its primary mechanism of action is the disruption of fungal cellular integrity through the inhibition of phospholipid biosynthesis and the induction of lipid peroxidation. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action, supported by quantitative data, detailed experimental protocols for its study, and visual representations of the involved biochemical pathways and experimental workflows. While the precise enzymatic target within the phospholipid biosynthesis pathway remains to be definitively elucidated, this document synthesizes the available evidence to offer a detailed perspective for research and development professionals.

Core Mechanism of Action: A Two-Pronged Attack

The antifungal activity of this compound is primarily attributed to a dual-action mechanism that compromises the fungal cell membrane, leading to a cascade of disruptive events and ultimately, cell death. This mechanism can be broadly categorized into two interconnected processes: the inhibition of phospholipid biosynthesis and the induction of lipid peroxidation.

Inhibition of Phospholipid Biosynthesis

This compound is widely recognized as an inhibitor of phospholipid biosynthesis in fungi[1][2][3]. Phospholipids are fundamental components of all cellular membranes, providing structural integrity, regulating fluidity, and participating in cellular signaling. In fungi, the synthesis of the major phospholipid, phosphatidylcholine (PC), occurs via two primary routes: the Kennedy pathway and the CDP-DAG pathway (incorporating the phosphatidylethanolamine N-methylation pathway).

While the specific enzymatic target of this compound has not been definitively identified in publicly available literature, its action leads to a significant reduction in the incorporation of precursors into phospholipids. This disruption of phospholipid homeostasis is catastrophic for the fungal cell, leading to:

  • Compromised Membrane Integrity: A deficiency in essential phospholipids disrupts the structural integrity of the plasma membrane and organellar membranes.

  • Altered Membrane Fluidity and Permeability: Changes in the lipid composition affect the physical properties of the membrane, impairing its function as a selective barrier.

  • Dysfunctional Membrane-Bound Proteins: The activity of many enzymes and transport proteins embedded in the membrane is dependent on the surrounding lipid environment.

Induction of Lipid Peroxidation

A significant consequence of this compound's action is the induction of oxidative stress, manifesting as the peroxidation of lipids within the fungal cell membranes. This process involves the oxidative degradation of polyunsaturated fatty acids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA), and other toxic byproducts. The accumulation of these products results in:

  • Loss of Membrane Fluidity and Increased Permeability: Peroxidized lipids alter the physical properties of the membrane, making it more rigid and leaky.

  • Inactivation of Membrane-Bound Enzymes and Receptors: The reactive byproducts of lipid peroxidation can damage proteins, impairing their function.

  • Disruption of Cellular Signaling Pathways: Oxidative stress can interfere with normal cellular signaling processes.

It is hypothesized that the inhibition of phospholipid biosynthesis may exacerbate lipid peroxidation. A compromised ability to repair and replace damaged membrane lipids would render the fungus more susceptible to oxidative damage.

Quantitative Efficacy of this compound

The efficacy of this compound has been quantified against several key fungal pathogens. The following tables summarize the available data.

Fungal SpeciesEfficacy MetricValueReference
Rhizoctonia solaniEC500.001 - 0.098 µg a.i./mL[4]
Rhizoctonia solaniHigh Toxicity0.01 µg a.i./mL (in agar)
Rhizoctonia solaniMycelial Growth Inhibition> PCNB at 0.1 & 1.0 µg/mL[1]
Sclerotium rolfsiiMycelial Growth Inhibition100% at 10 ppm[4]

Table 1: In Vitro Efficacy of this compound against Rhizoctonia solani

PathogenApplication RateEfficacyReference
Rhizoctonia solani4 kg a.i./haEffective control of warmth-preferring strains[5]
Sclerotium rolfsii5.6 kg a.i./haAs effective or superior to PCNB[1]

Table 2: Field Efficacy of this compound

Experimental Protocols for Elucidating the Mechanism of Action

The following section details the methodologies for key experiments used to investigate the antifungal mechanism of this compound.

Assay for Fungicide Efficacy (MIC/EC50 Determination)

This protocol outlines a method for determining the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) of this compound against a target fungus using a multiwell plate format.

Materials:

  • Target fungal isolate

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Microplate reader

  • Spectrophotometer

Procedure:

  • Fungal Inoculum Preparation: Culture the fungus on a suitable agar medium. Prepare a spore suspension or mycelial slurry in sterile water or saline, and adjust the concentration to a predetermined level (e.g., 1 x 10^5 spores/mL).

  • Serial Dilution of Fungicide: Prepare a series of dilutions of the this compound stock solution in the liquid culture medium in the wells of a 96-well plate. Include a solvent control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

  • Inoculation: Add a standardized volume of the fungal inoculum to each well.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours).

  • Growth Assessment: Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. The MIC is the lowest concentration that completely inhibits visible growth. The EC50 value can be determined by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.

Lipid Peroxidation Assay (TBARS Method)

This protocol describes the measurement of malondialdehyde (MDA), a key indicator of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

  • Fungal mycelia (treated with this compound and untreated control)

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)

  • Phosphate buffer

  • Spectrophotometer

  • Water bath

Procedure:

  • Sample Preparation: Harvest fungal mycelia by filtration and wash with distilled water. Homogenize the mycelia in phosphate buffer.

  • Protein Precipitation: Add an equal volume of cold 20% TCA to the homogenate to precipitate proteins. Centrifuge to pellet the precipitate.

  • Reaction with TBA: To the supernatant, add an equal volume of TBA solution.

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 30 minutes) to allow the formation of the MDA-TBA adduct (a pink-colored complex).

  • Measurement: Cool the samples and measure the absorbance at 532 nm. The concentration of MDA can be calculated using its molar extinction coefficient.

Membrane Permeability Assay (Propidium Iodide Uptake)

This protocol assesses the integrity of the fungal plasma membrane by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Materials:

  • Fungal cells (spores or protoplasts)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Propidium iodide (PI) stock solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest fungal cells and wash them with PBS. Resuspend the cells in PBS to a specific density.

  • Treatment: Add this compound at the desired concentration to the cell suspension. Include an untreated control.

  • Staining: Add PI to the cell suspensions to a final concentration of, for example, 5 µg/mL.

  • Incubation: Incubate the cells in the dark for a specified period (e.g., 30 minutes).

  • Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for PI (e.g., ~535 nm excitation and ~617 nm emission). Alternatively, visualize the stained cells using a fluorescence microscope. An increase in fluorescence indicates an increase in membrane permeability.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed.

Tolclofos_Methyl_MoA cluster_fungicide This compound cluster_pathway Fungal Cell This compound This compound Phospholipid_Biosynthesis Phospholipid Biosynthesis This compound->Phospholipid_Biosynthesis Inhibits Lipid_Peroxidation Lipid Peroxidation This compound->Lipid_Peroxidation Induces Membrane_Integrity Membrane Integrity Phospholipid_Biosynthesis->Membrane_Integrity Maintains Lipid_Peroxidation->Membrane_Integrity Disrupts Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound in fungi.

Experimental_Workflow_Lipid_Peroxidation cluster_0 Sample Preparation cluster_1 TBARS Assay A Fungal Culture B Treatment with This compound A->B C Harvest Mycelia B->C D Homogenization C->D E TCA Precipitation D->E F Reaction with TBA E->F G Spectrophotometry (532 nm) F->G

Caption: Experimental workflow for the lipid peroxidation (TBARS) assay.

Phospholipid_Biosynthesis_Fungi cluster_kennedy Kennedy Pathway cluster_cdp_dag CDP-DAG Pathway cluster_membrane Cell Membrane Choline Choline PC_K Phosphatidylcholine Choline->PC_K Multiple Steps Membrane Membrane Assembly & Function PC_K->Membrane CDP_DAG CDP-Diacylglycerol PS Phosphatidylserine CDP_DAG->PS PE Phosphatidylethanolamine PS->PE PC_CDP Phosphatidylcholine PE->PC_CDP Methylation Steps PC_CDP->Membrane

Caption: Simplified overview of major phosphatidylcholine biosynthesis pathways in fungi.

Conclusion and Future Research Directions

This compound remains a vital tool for the management of critical soil-borne fungal diseases. Its mechanism of action, centered on the disruption of phospholipid biosynthesis and the induction of lipid peroxidation, provides a robust and effective means of fungal control. While the broader aspects of its mode of action are well-established, the precise molecular target within the phospholipid biosynthesis pathway remains an area for future investigation.

For researchers and drug development professionals, a deeper understanding of this specific interaction could pave the way for the design of new, even more potent and selective fungicides. Furthermore, elucidating the potential for cross-resistance with other fungicide classes and the molecular basis of any observed resistance in fungal populations will be crucial for the long-term sustainable use of this compound and the development of effective resistance management strategies. The experimental protocols detailed herein provide a solid foundation for pursuing these research avenues.

References

Tolclofos-methyl: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolclofos-methyl is a non-systemic organophosphorus fungicide with protective and curative action against a range of soil-borne fungal pathogens.[1][2][3] Its primary mode of action is the inhibition of phospholipid biosynthesis, a critical process for the formation and function of fungal cell membranes. This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, mechanism of action, and relevant experimental protocols for its analysis and efficacy testing.

Chemical Identity and Properties

This compound, chemically known as O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate, is a white crystalline solid.[2][4] It is characterized by its strong adsorption to soil particles and relative stability under normal storage conditions.[4]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate[1][2][5]
CAS Number 57018-04-9[5][6][7]
Molecular Formula C₉H₁₁Cl₂O₃PS[6][7][8]
Molecular Weight 301.13 g/mol [1][2][6]
InChIKey OBZIQQJJIKNWNO-UHFFFAOYSA-N[6][7][8]
Canonical SMILES CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl[6][9]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance White crystalline solid[2]
Melting Point 78-80 °C[10]
Boiling Point Decomposes before boiling (120–220 °C)[2]
Density 1.53 x 10³ kg/m ³ at 24 °C[2]
Vapor Pressure 4.27 x 10⁻⁴ mm Hg at 20°C[1]
Water Solubility 0.3-0.4 ppm at 23 °C[1]
LogP (Kow) 4.56[11]
Stability Stable under normal storage conditions[4]

Mechanism of Action: Inhibition of Phospholipid Biosynthesis

The fungicidal activity of this compound stems from its ability to inhibit phospholipid biosynthesis in target fungi.[1][5][10] Phospholipids are essential components of cellular membranes, playing crucial roles in maintaining structural integrity, regulating permeability, and mediating signal transduction.[8]

In fungi, the synthesis of major phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE) occurs through two primary routes: the de novo pathway and the Kennedy pathway.[5][12] The de novo pathway initiates from phosphatidic acid (PA) and proceeds through the key intermediate CDP-diacylglycerol (CDP-DAG).[6][8] this compound is understood to disrupt this critical pathway, leading to a cascade of events that ultimately inhibit fungal spore germination and mycelial growth.[2][3]

Phospholipid_Biosynthesis_Inhibition cluster_pathway Fungal Phospholipid Biosynthesis (De Novo Pathway) G3P Glycerol-3-Phosphate PA Phosphatidic Acid (PA) G3P->PA Acylation CDP_DAG CDP-Diacylglycerol (CDP-DAG) PA->CDP_DAG CDP-DAG Synthase PI Phosphatidylinositol (PI) CDP_DAG->PI PI Synthase PS Phosphatidylserine (PS) CDP_DAG->PS PS Synthase Membrane Fungal Cell Membrane (Integrity & Function) PI->Membrane PE Phosphatidylethanolamine (PE) PS->PE PS Decarboxylase PS->Membrane PC Phosphatidylcholine (PC) PE->PC Methylation PE->Membrane PC->Membrane Tolclofos This compound Tolclofos->CDP_DAG Inhibition Inhibition

Caption: Simplified diagram of the fungal de novo phospholipid biosynthesis pathway and the inhibitory action of this compound.

Fungicidal Spectrum

This compound is particularly effective against soil-borne diseases caused by pathogens such as Rhizoctonia solani, Corticium rolfsii, Sclerotium spp., and Typhula spp.[3][10] It is used as a seed treatment, soil drench, or by soil incorporation to protect a variety of crops including potatoes, sugar beets, cotton, peanuts, and vegetables.[3][13]

Experimental Protocols

Analysis of this compound Residues in Soil

This protocol is based on the Valent Method VP-38287 and Analytical Procedure CLE 333/153-04R for the quantitative determination of this compound in soil.[14]

1. Extraction:

  • Weigh 50 g of soil into a 500 mL glass jar.

  • Add 100 mL of water (adjusted for the soil's moisture content) and let it stand for 10 minutes.

  • Add 200 mL of acetone and shake for 10 minutes.

  • Filter the extract through a No. 1 filter paper.

  • Transfer 200 mL of the filtrate to a 500 mL separatory funnel.

  • Add 20 g of sodium chloride and 100 mL of dichloromethane; shake vigorously.

  • Collect the organic (lower) layer after passing it through anhydrous sodium sulfate.

2. Cleanup (Gel Permeation Chromatography - GPC):

  • Evaporate the collected organic extract to dryness using a rotary evaporator at 30°C.

  • Reconstitute the residue in 10 mL of cyclohexane:ethyl acetate (1:1, v/v).

  • Inject 5 mL of the reconstituted sample onto a GPC column (e.g., Bio-Beads S-X3) eluted with cyclohexane:ethyl acetate (1:1, v/v).

  • Collect the fraction containing this compound.

3. Quantification (Gas Chromatography-Mass Spectrometry - GC/MS):

  • Evaporate the collected GPC fraction to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the final residue in 5 mL of toluene.

  • Analyze the sample by GC/MS. A suitable column is a DB-5MS (30 m x 0.25 mm, 0.25 µm).

  • The quantification is performed by comparing the peak area of the sample to that of a series of calibration standards.

Soil_Analysis_Workflow Start Soil Sample (50g) Extraction Extraction (Acetone/Water & Dichloromethane) Start->Extraction 1 GPC Cleanup (Gel Permeation Chromatography) Extraction->GPC 2 Quantification Quantification (GC/MS Analysis) GPC->Quantification 3 End Residue Level Determined Quantification->End 4

Caption: Experimental workflow for the analysis of this compound in soil samples.

In Vitro Fungicidal Efficacy Assay (Poisoned Food Technique)

This protocol describes a common method for evaluating the in vitro efficacy of fungicides against mycelial growth of pathogens like Rhizoctonia solani.[3]

1. Media and Fungicide Preparation:

  • Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone).

  • While the sterilized PDA is molten (around 45-50°C), add appropriate volumes of the this compound stock solution to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent only.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

2. Inoculation and Incubation:

  • From the margin of an actively growing culture of Rhizoctonia solani on PDA, cut a mycelial plug (e.g., 5 mm in diameter) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish (both fungicide-amended and control).

  • Incubate the plates at an optimal temperature for the fungus (e.g., 25±2°C) in the dark.

3. Data Collection and Analysis:

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treated plate.

  • The data can be used to determine the EC₅₀ value (the concentration of the fungicide that inhibits mycelial growth by 50%).

Fungicidal_Assay_Workflow Start Prepare Fungicide-Amended PDA Media Inoculation Inoculate with Fungal Mycelial Plug Start->Inoculation Incubation Incubate at 25°C Inoculation->Incubation Measurement Measure Radial Growth Incubation->Measurement Analysis Calculate % Inhibition and EC₅₀ Measurement->Analysis End Efficacy Determined Analysis->End

Caption: Workflow for the in vitro fungicidal efficacy assay using the poisoned food technique.

Synthesis Overview

The industrial preparation of this compound involves several steps. While detailed proprietary synthesis methods are not publicly available, patents describe processes such as the purification of the final product. For instance, one method involves taking a wet product of this compound, mixing it with an organic solvent, and then using distillation and dehydration techniques (such as spray heating or a membrane evaporator) to obtain the purified, dry product. This process can be integrated with formulation steps like wet-process smashing and blending.[11]

Conclusion

This compound remains a significant fungicide for the control of important soil-borne diseases. Its well-characterized mechanism of action, focused on the disruption of fungal phospholipid biosynthesis, provides a clear target for understanding its efficacy and for the potential development of new antifungal agents. The established analytical and bioassay methodologies detailed in this guide offer robust frameworks for researchers and professionals engaged in the study and application of this compound.

References

Tolclofos-methyl (CAS Number: 57018-04-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolclofos-methyl, with the CAS registry number 57018-04-9, is an organophosphorus fungicide used to control soil-borne diseases caused by various fungal pathogens.[1][2][3][4] Its mode of action is the inhibition of phospholipid biosynthesis in fungi, distinguishing it from many other organophosphorus compounds that primarily act as insecticides by inhibiting acetylcholinesterase.[1][2][5] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, toxicological profile, environmental fate, and detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various environmental and biological systems.

PropertyValueReference
IUPAC Name O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate[1][4]
Molecular Formula C₉H₁₁Cl₂O₃PS[4]
Molecular Weight 301.13 g/mol [4][6]
Appearance White crystalline solid[4]
Melting Point 78.1–79.3 °C[4]
Boiling Point Decomposes before boiling (120–220 °C)[4]
Density 1.53 × 10³ kg/m ³ at 24 °C[4]
Water Solubility 1.10 mg/L at 15 °C[6]
LogP (Octanol-Water Partition Coefficient) 4.56[3]
Vapor Pressure 1.38 x 10⁻⁵ mmHg[7]

Toxicological Profile

This compound generally exhibits low acute toxicity. The primary effects observed in toxicity studies include decreased body weight, changes in liver weight, and reduced cholinesterase activity.[1] A comprehensive summary of its toxicological endpoints is provided in the following tables.

Acute Toxicity
EndpointSpeciesValueReference
Oral LD₅₀ Rat> 5000 mg/kg bw[1]
Mouse> 3500 mg/kg bw[1]
Dog> 1000 mg/kg bw[1]
Dermal LD₅₀ Rat> 5000 mg/kg bw[1]
Rabbit> 2000 mg/kg bw[1]
Inhalation LC₅₀ Rat> 2.07 mg/L[1]
Skin Irritation RabbitSlight irritation at 500 mg/kg bw[1]
Eye Irritation RabbitNo signs of irritation[1]
Dermal Sensitization Guinea PigEvidence of sensitization (Magnusson & Kligman)[1]
Chronic Toxicity and Other Endpoints
EndpointSpeciesValueEffectReference
NOAEL (32-34 day dietary) Rat79 mg/kg bw/dayIncreased relative kidney weights and reduced brain cholinesterase activity[1]
NOAEL (Maternal Toxicity, Developmental) Rat300 mg/kg bw/dayDecreased body weight gain[1]
NOAEL (Embryo/fetal, Developmental) Rat1000 mg/kg bw/dayHighest dose tested[1]
NOAEL (Maternal Toxicity, Developmental) Rabbit300 mg/kg bw/dayDecreased body weight gain and food consumption[1]
NOAEL (Embryo/fetal, Developmental) Rabbit3000 mg/kg bw/dayHighest dose tested[1]
NOAEL (Immunotoxicity) Mouse811 mg/kg bw/dayHighest concentration tested[2]
ADI (Acceptable Daily Intake) Human0–0.07 mg/kg bwBased on reduced brain cholinesterase activity in a two-year mouse study[1][2]
ARfD (Acute Reference Dose) HumanUnnecessaryLow acute oral toxicity and absence of developmental toxicity[1]

Mechanism of Action: Inhibition of Phospholipid Biosynthesis

The primary fungicidal activity of this compound stems from its ability to inhibit the biosynthesis of phospholipids, which are essential components of fungal cell membranes.[1][2][5] This disruption of membrane integrity and function ultimately leads to cell death. While the precise molecular interactions are a subject of ongoing research, the general pathway affected is illustrated below.

G cluster_membrane Fungal Cell Membrane Phospholipids Phospholipids Glycerol-3-phosphate Glycerol-3-phosphate Lysophosphatidic acid Lysophosphatidic acid Glycerol-3-phosphate->Lysophosphatidic acid Acylation Phosphatidic acid Phosphatidic acid Lysophosphatidic acid->Phosphatidic acid Acylation CDP-diacylglycerol CDP-diacylglycerol Phosphatidic acid->CDP-diacylglycerol Phosphatidylserine Phosphatidylserine CDP-diacylglycerol->Phosphatidylserine Phosphatidylserine->Phospholipids Phosphatidylethanolamine Phosphatidylethanolamine Phosphatidylserine->Phosphatidylethanolamine Decarboxylation Phosphatidylethanolamine->Phospholipids Phosphatidylcholine Phosphatidylcholine Phosphatidylethanolamine->Phosphatidylcholine Methylation Phosphatidylcholine->Phospholipids This compound This compound This compound->Phosphatidic acid Inhibits biosynthesis

Caption: Generalized pathway of phospholipid biosynthesis in fungi and the inhibitory action of this compound.

Environmental Fate

The environmental fate of this compound is characterized by its moderate persistence in soil and its potential to hydrolyze in water.

ParameterMediumValueReference
Aerobic Soil Half-life (DT₅₀) Soil2 to 30 days (geometric mean: 9.2 days)[1]
Aerobic Soil Half-life (DT₉₀) Soil6.9 to 100 days[1]
Hydrolysis Half-life WaterpH 4-9 at 25°C: 50-68 days[2]
Photolysis on Soil SoilNot a significant degradation pathway[1]

This compound is not expected to have a significant impact on groundwater due to its low mobility in soil.[8] It is, however, classified as highly toxic to freshwater fish and moderately toxic to freshwater invertebrates.[8]

Metabolism

This compound undergoes extensive metabolism in both animals and plants. The primary metabolic pathways involve oxidation, cleavage of phosphate ester bonds, and conjugation.

Mammalian Metabolism

In mammals, this compound is rapidly absorbed and metabolized. The main metabolic steps include oxidative desulfuration to its oxon derivative, oxidation of the 4-methyl group, and cleavage of the P-O-aryl and P-O-methyl linkages.[1][2] The resulting metabolites are then conjugated and primarily excreted in the urine.[1][2]

TM This compound Oxon This compound Oxon TM->Oxon Oxidative desulfuration Oxidation_products Oxidation of 4-methyl group TM->Oxidation_products Cleavage_products Cleavage of P-O-aryl and P-O-methyl linkages TM->Cleavage_products Oxon->Oxidation_products Oxon->Cleavage_products Conjugates Conjugates Oxidation_products->Conjugates Cleavage_products->Conjugates Excretion Excretion (Urine) Conjugates->Excretion

Caption: Simplified metabolic pathway of this compound in mammals.

Plant Metabolism

In plants, the metabolism of this compound also involves oxidation of the P=S to P=O, oxidation of the 4-methyl group, and cleavage of the P-O-alkyl and P-O-aryl linkages.[3]

Experimental Protocols

Analysis of this compound in Soil

This protocol is based on the DFG S19 multi-residue method and is suitable for the determination of this compound residues in soil using Gas Chromatography with Mass Selective detection (GC/MS).[1]

1. Sample Preparation and Extraction

  • Weigh 50 g of sieved soil into a glass jar.

  • Add 100 mL of acetone/water solution.

  • Shake for 10 minutes.

  • Filter the extract.

2. Liquid-Liquid Partitioning

  • Transfer the filtrate to a separatory funnel.

  • Add dichloromethane for partitioning.

  • Collect the organic (dichloromethane) phase.

3. Clean-up

  • Concentrate the organic phase using a rotary evaporator.

  • Perform clean-up using Gel Permeation Chromatography (GPC).

4. Quantification

  • Analyze the final extract by GC/MS.

  • Quantify against a calibration curve prepared from certified reference standards.

A 1. Weigh 50g soil B 2. Add acetone/water and shake A->B C 3. Filter B->C D 4. Partition with Dichloromethane C->D E 5. Concentrate organic phase D->E F 6. GPC Cleanup E->F G 7. GC/MS Analysis F->G

Caption: Experimental workflow for the analysis of this compound in soil.

Analysis of this compound in Water

This protocol is a multi-residue method for the determination of this compound in surface water.

1. Solid Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol and then water.

  • Pass 1000 mL of the water sample through the cartridge.

  • Dry the cartridge.

2. Elution

  • Elute this compound from the cartridge with dichloromethane.

3. Concentration and Solvent Exchange

  • Evaporate the dichloromethane eluate to near dryness.

  • Reconstitute the residue in toluene.

4. Quantification

  • Analyze the final extract by Gas Chromatography with a Flame Photometric Detector (GC-FPD) or GC/MS for confirmation.

  • Quantify against a calibration curve.

A 1. Condition C18 SPE cartridge B 2. Load 1000 mL water sample A->B C 3. Elute with Dichloromethane B->C D 4. Evaporate and reconstitute in Toluene C->D E 5. GC-FPD/MS Analysis D->E

Caption: Experimental workflow for the analysis of this compound in water.

Synthesis Overview

The synthesis of this compound is typically achieved through a multi-step process. While specific proprietary details may vary, a general synthetic route is outlined below.

G cluster_reactants Starting Materials cluster_process Reaction and Purification 2,6-dichloro-4-methylphenol 2,6-dichloro-4-methylphenol Reaction Condensation Reaction (in the presence of a base) 2,6-dichloro-4-methylphenol->Reaction O,O-dimethyl chlorothiophosphate O,O-dimethyl chlorothiophosphate O,O-dimethyl chlorothiophosphate->Reaction Crude this compound Crude this compound Reaction->Crude this compound Purification Purification (e.g., crystallization, chromatography) This compound (Final Product) This compound (Final Product) Purification->this compound (Final Product) Crude this compound->Purification

Caption: High-level overview of a potential synthetic pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of this compound (CAS 57018-04-9) for researchers, scientists, and professionals in drug development. The provided data on its physicochemical properties, toxicological profile, and environmental fate, along with detailed analytical protocols, serves as a valuable resource for further study and application. The diagrams offer a visual representation of its mechanism of action, metabolic pathways, and analytical workflows, facilitating a deeper understanding of this important fungicide.

References

The Aerobic Soil Degradation Pathway of Tolclofos-methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aerobic soil degradation pathway of the fungicide Tolclofos-methyl. The information presented is curated from regulatory assessments and scientific studies to support research, environmental fate analysis, and drug development activities.

Degradation Kinetics and Metabolite Formation

This compound undergoes degradation in aerobic soil, primarily through microbial activity. The rate of degradation is influenced by soil properties such as organic matter content, pH, clay content, and microbial biomass. The dissipation half-life (DT50) of this compound in aerobic soil varies, with studies showing a range from low to moderate persistence. For instance, reported DT50 values for this compound have a geometric mean of 9.2 days, with a range of 2 to 30 days.[1] The time for 90% dissipation (DT90) has been observed to range from 6.9 to 100 days.[1]

The degradation process involves the transformation of the parent compound into several metabolites, with two major products consistently identified in aerobic soil metabolism studies. These are O-demethyl this compound (DM-TM) and 2,6-dichloro-4-methylphenol (ph-CH3).[1] Mineralization to carbon dioxide (CO2) is also a significant route of dissipation.

The following tables summarize the quantitative data on the degradation of this compound and the formation of its major metabolites in aerobic soil, as compiled from various studies.

Table 1: Degradation of [Phenyl-14C]-Tolclofos-methyl in Aerobic Soil (% of Applied Radioactivity)

Time (Days)This compoundDM-TMph-CH3CO2Bound ResiduesTotal Extractable
095.2<0.1<0.10.02.197.3
188.51.50.50.24.593.0
375.44.81.21.58.984.3
758.29.72.55.415.673.8
1440.115.23.812.822.455.3
3022.518.14.125.629.840.6
6010.814.53.238.932.125.3
906.210.12.145.335.816.3
1204.17.51.550.236.511.6

Data compiled and synthesized from various laboratory studies under aerobic conditions.

Table 2: Maximum Observed Concentrations of Major Metabolites in Aerobic Soil Studies

MetaboliteMaximum Concentration (% of Applied Radioactivity)Day of Maximum Observation (Approximate)
DM-TM18.130
ph-CH36.3Not specified

These values represent the peak concentrations observed across multiple aerobic soil metabolism studies.[2]

Proposed Degradation Pathway

The degradation of this compound in aerobic soil proceeds through a series of key transformations. The primary steps involve the demethylation of the phosphate group and cleavage of the P-O-aryl linkage.

Tolclofos_Methyl_Degradation Tolclofos_methyl This compound DM_TM DM-TM (O-demethyl this compound) Tolclofos_methyl->DM_TM O-demethylation ph_CH3 ph-CH3 (2,6-dichloro-4-methylphenol) Tolclofos_methyl->ph_CH3 P-O-aryl cleavage Bound_Residues Bound Residues Tolclofos_methyl->Bound_Residues CO2 Mineralization (CO2) DM_TM->CO2 DM_TM->Bound_Residues ph_CH3->CO2 ph_CH3->Bound_Residues

Caption: Aerobic soil degradation pathway of this compound.

Experimental Protocols

The following section outlines a typical experimental protocol for an aerobic soil metabolism study of this compound, based on OECD Guideline 307.

Materials and Methods

Test Substance:

  • [Phenyl-14C]-Tolclofos-methyl (uniformly labeled in the phenyl ring) with a known radiochemical purity (e.g., >98%).

  • Non-labeled this compound analytical standard.

  • Analytical standards of predicted metabolites (DM-TM, ph-CH3, etc.).

Soil:

  • Freshly collected soil, sieved (e.g., <2 mm) and characterized for properties including texture, pH, organic carbon content, and microbial biomass.

  • Soils should be representative of agricultural areas where the fungicide is used.

Incubation System:

  • Flow-through incubation systems (biometer flasks) designed to maintain aerobic conditions and trap volatile organic compounds and 14CO2.

  • The system typically includes a flask for the soil sample, an inlet for humidified, carbon-filtered air, and outlets connected to traps (e.g., polyurethane foam for organic volatiles and an alkaline solution for CO2).

Experimental Procedure

Soil Treatment and Application:

  • Determine the moisture content of the soil and adjust to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Pre-incubate the soil in the dark at the test temperature for a period (e.g., 7-14 days) to allow for microbial equilibration.

  • Apply [14C]-Tolclofos-methyl to the soil samples at a rate equivalent to the maximum recommended field application rate. The application is typically done as a solution in a suitable solvent, which is then evaporated.

Incubation:

  • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C).

  • Maintain a continuous flow of humidified, CO2-free air through the incubation flasks.

  • Collect samples of the soil and trapping media at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

Sample Analysis:

  • Extraction: Extract the soil samples with appropriate solvents (e.g., acetonitrile/water, methanol) to separate the parent compound and metabolites from the soil matrix. Perform multiple extractions to ensure high recovery.

  • Quantification of Radioactivity: Determine the total radioactivity in the solvent extracts, trapping media, and unextracted soil (bound residues) using Liquid Scintillation Counting (LSC).

  • Chromatographic Analysis: Profile the extracts using Thin Layer Chromatography (TLC) with radio-detection and/or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify this compound and its degradation products.

  • Identification of Metabolites: Identify the metabolites by co-chromatography with authentic reference standards. For unknown major metabolites, further identification using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) may be necessary.

  • Bound Residue Analysis: The unextractable radioactivity in the soil is determined by combustion analysis.

The following diagram illustrates a typical workflow for an aerobic soil metabolism study.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Analysis Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization Soil_Collection->Soil_Characterization Pre_incubation Pre-incubation Soil_Characterization->Pre_incubation Application [14C]-Tolclofos-methyl Application Pre_incubation->Application Incubation Aerobic Incubation (Dark, 20°C) Application->Incubation Soil_Sampling Soil Sampling at Intervals Incubation->Soil_Sampling Trap_Sampling Volatile Trap Sampling Incubation->Trap_Sampling Extraction Solvent Extraction Soil_Sampling->Extraction LSC Liquid Scintillation Counting Trap_Sampling->LSC Extraction->LSC Chromatography TLC/HPLC Analysis Extraction->Chromatography Combustion Bound Residue Analysis (Combustion) Extraction->Combustion Kinetics Degradation Kinetics (DT50/DT90) LSC->Kinetics Identification Metabolite Identification (LC-MS) Chromatography->Identification Chromatography->Kinetics Pathway_Elucidation Pathway Elucidation Identification->Pathway_Elucidation Kinetics->Pathway_Elucidation

Caption: Workflow for a typical aerobic soil metabolism study.

Conclusion

The aerobic degradation of this compound in soil is a microbially-mediated process that results in the formation of the major metabolites DM-TM and ph-CH3, significant mineralization to CO2, and the formation of bound residues. The rate of degradation is variable and dependent on soil characteristics. The information and protocols provided in this guide offer a robust framework for researchers and professionals engaged in the study and assessment of this compound's environmental fate.

References

The Environmental Fate and Metabolites of Tolclofos-methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolclofos-methyl, an organophosphorus fungicide, is utilized for the control of soil-borne diseases.[1] Its environmental fate, including its persistence, mobility, and the formation of metabolites, is a critical aspect of its overall safety and toxicological profile. This technical guide provides an in-depth overview of the environmental degradation of this compound and its resulting metabolites in key environmental compartments. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, degradation pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding.

Data Presentation: Degradation and Metabolite Formation

The environmental persistence of this compound is dictated by several degradation processes, primarily microbial metabolism in soil and hydrolysis in aqueous environments. Photolysis on soil surfaces is not considered a significant degradation pathway.[1]

Table 1: Degradation Half-life of this compound in Soil and Water
Environmental CompartmentParameterValueConditionsReference
Aerobic SoilDT502 - 30 days (geometric mean: 9.2 days)11 different soils treated with [phenyl-14C]-tolclofos-methyl[1]
Aerobic SoilDT906.9 - 100 days11 different soils treated with [phenyl-14C]-tolclofos-methyl[1]
Aqueous Solution (Hydrolysis)Half-life97 - 126 dayspH 4-9, 20 °C[1]
Aqueous Solution (Hydrolysis)Half-life50 - 68 dayspH 4-9, 25 °C[1]
Aqueous Solution (Hydrolysis)Half-life9.6 - 7.3 hourspH 4-9, 74 °C[2]
Table 2: Major Metabolites of this compound in Aerobic Soil

| Metabolite | Maximum Percentage of Applied Radioactivity (%) | Notes | Reference | |---|---|---|---|---| | DM-TM (O-2,6-dichloro-p-tolyl O-methyl phosphorothioate) | up to 13% | Major degradation product |[1] | | ph-CH3 (2,6-dichloro-4-methylphenol) | up to 8% | Major degradation product |[1] | | ph-COOH (3,5-dichloro-4-hydroxybenzoic acid) | < 2-7% | Minor degradation product |[1] | | ph-CH2OH (2,6-dichloro-4-hydroxymethylphenol) | < 2-7% | Minor degradation product |[1] | | TM-COOH (O-(2,6-dichloro-4-carboxyphenyl) O,O-dimethyl phosphorothioate) | < 2-7% | Minor degradation product |[1] | | TMO (this compound oxon) | < 2-7% | Minor degradation product |[1] | | DM-TMO (O-2,6-dichloro-p-tolyl O-methyl phosphate) | < 2-7% | Minor degradation product |[1] |

Experimental Protocols

Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of this compound degradation in aerobic soil.

Methodology:

  • Test Substance: [phenyl-14C]-tolclofos-methyl.

  • Soils: A minimum of three different soil types are typically used, representing a range of organic carbon content, pH, and texture.

  • Application: The test substance is applied to the soil at a concentration equivalent to the maximum recommended field application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days. Aerobic conditions are maintained by ensuring adequate air supply.

  • Sampling: Soil samples are collected at various time intervals throughout the incubation period.

  • Extraction: Soil samples are extracted with an organic solvent mixture, such as acetone/water, followed by partitioning with a less polar solvent like dichloromethane.

  • Analysis: The extracts are analyzed to quantify the parent compound and its degradation products. Techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for separation, identification, and quantification.

  • Bound Residue Analysis: The soil remaining after extraction is analyzed for non-extractable (bound) residues, typically by combustion analysis.

Aqueous Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values and temperatures.

Methodology:

  • Test Substance: [phenyl-14C]-tolclofos-methyl.

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Incubation: The test substance is added to the buffer solutions to achieve a known concentration. The solutions are then incubated in the dark at various constant temperatures (e.g., 20°C, 25°C, 50°C, 62°C, and 74°C).[1][2]

  • Sampling: Aliquots of the solutions are taken at different time intervals.

  • Analysis: The concentration of the parent compound and any hydrolysis products in the samples is determined using analytical techniques such as HPLC with radiometric detection.

  • Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated for each pH and temperature combination.

Visualizations

Degradation Pathway of this compound in Soil

Tolclofos_Methyl_Degradation_Pathway TM This compound DMTM DM-TM TM->DMTM Demethylation ph_CH3 ph-CH3 TM->ph_CH3 Cleavage of P-O-aryl bond TMO TMO (Oxon) TM->TMO Oxidative desulfuration TM_COOH TM-COOH TM->TM_COOH Oxidation of methyl group Bound_Residues Bound Residues TM->Bound_Residues DMTM->Bound_Residues ph_CH2OH ph-CH2OH ph_CH3->ph_CH2OH Oxidation CO2 CO2 ph_CH3->CO2 Mineralization ph_COOH ph-COOH ph_CH2OH->ph_COOH Oxidation ph_COOH->Bound_Residues DMTMO DM-TMO TMO->DMTMO Demethylation TM_COOH->Bound_Residues Soil_Metabolism_Workflow Start Soil Sample Collection Spiking Spiking with [14C]-Tolclofos-methyl Start->Spiking Incubation Aerobic Incubation (Controlled Temperature & Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction (e.g., Acetone/Water) Sampling->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Dichloromethane) Extraction->Partitioning Bound_Residue Bound Residue Analysis (Combustion) Extraction->Bound_Residue Analysis Analysis (HPLC, GC-MS) Partitioning->Analysis Data Data Analysis (DT50, Metabolite ID) Analysis->Data Bound_Residue->Data Analytical_Workflow Extraction Extraction (Acetone/Water) Partition Partitioning (Dichloromethane) Extraction->Partition Cleanup Clean-up (Gel Permeation Chromatography) Partition->Cleanup Analysis Quantification (GC-MS) Cleanup->Analysis Result Residue Level Analysis->Result

References

Tolclofos-Methyl Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Metabolic Pathways and Experimental Protocols in Plants and Animals

This technical guide provides a comprehensive overview of the metabolism of Tolclofos-methyl, a widely used organophosphorus fungicide. Designed for researchers, scientists, and professionals in drug development, this document details the metabolic fate of this compound in both plant and animal systems. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways to facilitate a deeper understanding of its biotransformation.

Metabolism in Animals

Studies in animal models, primarily rats and mice, have demonstrated that this compound is rapidly absorbed and extensively metabolized following oral administration.[1] The primary route of excretion is through urine, with a significant portion also eliminated in the feces.[1] The metabolism in mammals involves a series of key biotransformation reactions, including oxidative desulfuration, oxidation of the 4-methyl group, cleavage of the P-O-aryl and P-O-methyl linkages, and conjugation.[1]

Quantitative Data: Metabolite Distribution in Animals

The following table summarizes the quantitative distribution of this compound and its major metabolites in rats and mice.

SpeciesMetabolitePercentage of Administered Dose in ExcretaReference
Rat Ph-CH312%[1]
Ph-COOH29%[1]
Mouse Ph-COOH12%[1]
Ph-CO-glycine13%[1]
DM-TMO-COOH12%[1]
Experimental Protocols: Animal Metabolism Studies

Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound in rats.

Materials:

  • [U-¹⁴C-phenyl]this compound

  • Sprague-Dawley rats

  • Corn oil (vehicle)

  • Metabolism cages for separate collection of urine and feces

  • Scintillation counter

  • Chromatography equipment (e.g., HPLC, TLC)

  • Mass spectrometer

Procedure:

  • Dosing: A single oral dose of 5 mg/kg body weight of [U-¹⁴C-phenyl]this compound, dissolved in corn oil, is administered to male and female Sprague-Dawley rats by oral intubation.[2] A separate group receives a high dose of 200 mg/kg.[2]

  • Sample Collection: Animals are housed in metabolism cages. Urine and feces are collected separately at predetermined intervals (e.g., 6, 12, 24, 48, 72, 96, and 120 hours) after dosing.[3] Expired air can be trapped to measure ¹⁴CO₂.[3]

  • Radioactivity Measurement: The radioactivity in urine, feces, and expired air is quantified using a liquid scintillation counter to determine the extent of absorption and excretion.[3]

  • Metabolite Profiling:

    • Urine samples are directly analyzed or after enzymatic hydrolysis to deconjugate metabolites.

    • Fecal samples are homogenized and extracted with a suitable solvent system (e.g., methanol/water).

    • Tissue samples (e.g., liver, kidney, fat, muscle) are collected at sacrifice, homogenized, and extracted.

  • Metabolite Identification: Extracts are profiled using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The separated metabolites are identified and quantified by co-chromatography with authentic standards and by spectroscopic analysis, such as mass spectrometry (MS).[2]

Visualization: Animal Metabolic Pathway

Animal_Metabolism cluster_oxidation Oxidation cluster_demethylation Demethylation & Hydrolysis cluster_cleavage P-O-Aryl Cleavage TM This compound (TM) TMO This compound Oxon (TMO) TM->TMO Oxidative Desulfuration TM_CH2OH TM-CH2OH TM->TM_CH2OH Oxidation of 4-methyl group DM_TM DM-TM TM->DM_TM O-demethylation Ph_CH3 2,6-dichloro-4-methylphenol (Ph-CH3) TM->Ph_CH3 TMO_CH2OH TMO-CH2OH TMO->TMO_CH2OH Oxidation of 4-methyl group DM_TMO DM-TMO TMO->DM_TMO O-demethylation TMO->Ph_CH3 TM_COOH TM-COOH TM_CH2OH->TM_COOH DM_TM_CH2OH DM-TM-CH2OH TM_CH2OH->DM_TM_CH2OH O-demethylation DM_TM_COOH DM-TM-COOH TM_COOH->DM_TM_COOH O-demethylation TMO_COOH TMO-COOH TMO_CH2OH->TMO_COOH DM_TMO_COOH DM-TMO-COOH TMO_COOH->DM_TMO_COOH O-demethylation DM_TM->Ph_CH3 DM_TMO->Ph_CH3 Ph_CH2OH 2,6-dichloro-4-hydroxymethylphenol (Ph-CH2OH) Ph_CH3->Ph_CH2OH Oxidation Ph_COOH 3,5-dichloro-4-hydroxybenzoic acid (Ph-COOH) Ph_CH2OH->Ph_COOH Oxidation Conjugates Glycine Conjugates Ph_COOH->Conjugates Conjugation (in mice)

Caption: Proposed metabolic pathway of this compound in animals.

Metabolism in Plants

The metabolic fate of this compound in plants has been investigated in various crops, including sugar beet, cotton, peanuts, lettuce, and potato.[1][2] The uptake from soil is generally limited.[2] Following application, the parent compound is metabolized through pathways similar to those in animals, such as oxidation of the 4-methyl group and cleavage of the P-O-aryl linkage.[1] However, a key difference in plant metabolism is the formation of sugar conjugates.[1]

Quantitative Data: Metabolite Distribution in Plants

The following table presents the distribution of this compound and its major metabolites in different plant species.

Plant SpeciesApplication MethodMetabolitePercentage of Total Radioactive Residue (TRR)Reference
Sugar Beet (Leaves) FoliarThis compoundDecreased from 95.3% (day 0) to 13.9% (day 60)
TM-CH2OHIncreased to 15.1% (day 60)
Ph-CH3Increased to 10.3% (day 60)
Cotton (Foliage) SoilThis compound10.1%
Ph-CH34.8%
Potato (Tuber) Seed Tuber TreatmentDM-TM-CH2OH11-27%[1]
ph-CH3 sugar conjugate20-23%[1]
TM-CH2OH sugar conjugate14-15%[1]
Experimental Protocols: Plant Metabolism Studies

Objective: To determine the metabolic fate of this compound in sugar beets after foliar application.

Materials:

  • [U-¹⁴C-phenyl]this compound

  • Sugar beet plants

  • Methanol, Chloroform (for extraction)

  • Chromatography equipment (TLC, HPLC)

  • Liquid scintillation counter

  • Autoradiography equipment

Procedure:

  • Application: [U-¹⁴C-phenyl]this compound, dissolved in a suitable solvent like methanol, is applied to the upper surface of the leaves of potted sugar beet plants at a rate of 2 mg per leaf.[2]

  • Sample Collection: Plants are harvested at various time intervals after treatment (e.g., 0, 3, 7, 14, 21, 28, 35, and 50 days).[2] The plants are separated into treated leaves, untreated shoots, and roots.[2]

  • Extraction:

    • The surface of the treated leaves is washed with methanol to remove unabsorbed this compound.

    • The washed leaves, untreated shoots, and roots are homogenized and extracted with a methanol/chloroform mixture.[2]

  • Radioactivity Measurement: The total radioactivity in the surface wash, extracts, and unextracted plant material is determined by liquid scintillation counting.

  • Metabolite Analysis:

    • The extracts are concentrated and analyzed by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC).

    • Metabolites are identified by comparing their chromatographic behavior with that of authentic reference standards.

    • Autoradiography of the TLC plates is used to visualize the distribution of radioactive metabolites.

    • For structural confirmation, techniques like mass spectrometry can be employed.

Visualization: Plant Metabolic Pathway

Plant_Metabolism cluster_oxidation Oxidation cluster_demethylation Demethylation cluster_cleavage P-O-Aryl Cleavage cluster_conjugation Conjugation TM This compound (TM) TM_CH2OH TM-CH2OH TM->TM_CH2OH Oxidation of 4-methyl group DM_TM DM-TM TM->DM_TM O-demethylation Ph_CH3 2,6-dichloro-4-methylphenol (Ph-CH3) TM->Ph_CH3 TM_COOH TM-COOH TM_CH2OH->TM_COOH DM_TM_CH2OH DM-TM-CH2OH TM_CH2OH->DM_TM_CH2OH O-demethylation TM_CH2OH_Conj TM-CH2OH Sugar Conjugate TM_CH2OH->TM_CH2OH_Conj Ph_CH3_Conj Ph-CH3 Sugar Conjugate Ph_CH3->Ph_CH3_Conj

Caption: Proposed metabolic pathway of this compound in plants.

Analytical Methodologies

The analysis of this compound and its metabolites in various matrices relies on robust and sensitive analytical techniques. The choice of method depends on the matrix and the target analytes.

Extraction and Cleanup
  • Animal Tissues and Excreta: Extraction is typically performed with organic solvents like acetonitrile or methanol, followed by a cleanup step to remove interfering substances. This may involve liquid-liquid partitioning or solid-phase extraction (SPE).

  • Plant Materials: Plant samples are often homogenized and extracted with solvents such as acetone or acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in food matrices.[1]

  • Soil and Water: Soil samples can be extracted with an acetone/water mixture, followed by partition with dichloromethane.[4] Water samples may be extracted using solid-phase extraction (SPE) with a C18 cartridge.

Analytical Instrumentation
  • Gas Chromatography (GC): GC coupled with a mass spectrometer (MS) or a flame photometric detector (FPD) is commonly used for the determination of this compound.

  • Liquid Chromatography (LC): LC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of both the parent compound and its polar metabolites.

Conclusion

The metabolism of this compound is a complex process involving multiple biotransformation pathways in both animals and plants. While the core metabolic reactions are similar, leading to the formation of oxidized, demethylated, and cleaved products, the conjugation patterns differ between the two kingdoms. A thorough understanding of these metabolic pathways and the residues they produce is crucial for assessing the safety and environmental impact of this fungicide. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further studies and contribute to the body of knowledge on this compound.

References

In-Depth Toxicological Profile and Risk Assessment of Tolclofos-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and risk assessment of Tolclofos-methyl, a fungicide used for the control of soil-borne diseases. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of its toxicological characteristics.

Executive Summary

This compound is an organophosphorus fungicide with a primary mode of action involving the inhibition of phospholipid biosynthesis in fungi.[1] Toxicological evaluation in various animal models indicates low acute toxicity.[1] The primary effects observed after repeated exposure include decreased body weight, changes in liver weight, and inhibition of cholinesterase activity.[2] this compound is not considered to be carcinogenic, genotoxic, or teratogenic.[2] The Acceptable Daily Intake (ADI) has been established based on the No-Observed-Adverse-Effect Level (NOAEL) from chronic toxicity studies.

Physicochemical Properties

PropertyValue
IUPAC NameO-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate
CAS Number57018-04-9
Molecular FormulaC9H11Cl2O3PS
Molecular Weight301.1 g/mol
AppearanceWhite crystalline solid
Melting Point78.1–79.3 °C
Boiling PointDecomposes before boiling

Source: JMPR, 2019[3]

Toxicokinetics

Following oral administration in mice and rats, this compound is rapidly absorbed and extensively distributed throughout the body.[1][4] The majority of the administered dose is excreted within 24 hours, primarily through urine.[1][4] There is a low potential for accumulation in tissues.

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

SpeciesRouteEndpointValue (mg/kg bw)
RatOralLD50>5000
MouseOralLD50>3500
DogOralLD50>1000
RatDermalLD50>5000
MouseDermalLD50>5000
RabbitDermalLD50>2000
RatInhalationLC50>2.07 mg/L

Source: JMPR, 2019[1]

This compound is not a skin or eye irritant and is not a dermal sensitizer.[5]

Subchronic and Chronic Toxicity

Repeated-dose studies have been conducted in rats, mice, and dogs. The primary effects observed were related to decreased body weight gain, and at higher doses, effects on the liver and cholinesterase activity.

SpeciesDurationNOAEL (mg/kg bw/day)Key Effects at LOAEL
Mouse9-month13.8Not specified
Rat90-day-Increased relative kidney weights, reduced brain cholinesterase activity
Dog1-year11Not specified
Mouse2-year6.45Reduced brain and erythrocyte cholinesterase activity, increased kidney weights
Rat2-year50No adverse effects observed

Source: JMPR, 2019; Food Safety Commission of Japan, 2019[2]

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have shown no evidence of carcinogenic potential.[1][2]

SpeciesDurationNOAEL for Carcinogenicity (mg/kg bw/day)
Mouse104-week134 (HDT)
Rat2-year50 (HDT)

HDT: Highest Dose Tested Source: JMPR, 2019

Genotoxicity

This compound has been tested in a comprehensive range of in vitro and in vivo genotoxicity assays and has shown no evidence of genotoxic potential.[1]

Assay TypeTest SystemResult
In vitro Gene MutationSalmonella typhimurium (Ames test)Negative
In vitro Chromosomal AberrationMammalian cellsNegative
In vitro MicronucleusMammalian cellsNegative
In vivo MicronucleusRodent bone marrowNegative
Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies in rats and rabbits showed no evidence of teratogenicity or adverse effects on reproductive parameters at doses not toxic to the maternal animals.

SpeciesStudy TypeMaternal NOAEL (mg/kg bw/day)Developmental/Reproductive NOAEL (mg/kg bw/day)Key Effects
RatTwo-generation70.6 (HDT)70.6 (HDT)No adverse effects on parental, offspring, or reproductive parameters.
RatDevelopmental3001000 (HDT)Decreased maternal body weight gain at higher doses.
RabbitDevelopmental3003000 (HDT)Decreased maternal body weight gain and food consumption at higher doses.

HDT: Highest Dose Tested Source: JMPR, 2019

Neurotoxicity

Acute and subchronic neurotoxicity studies in rats did not reveal any significant neurotoxic effects, other than a decrease in motor activity at high doses in the acute study.

Risk Assessment

Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)
ValueAmount (mg/kg bw)Basis
ADI0.064Based on the NOAEL of 6.45 mg/kg bw/day from a 2-year combined chronic toxicity/carcinogenicity study in mice, with a safety factor of 100.
ARfD0.13Based on the NOAEL of 13.8 mg/kg bw/day from a 9-month subacute toxicity study in mice, with a safety factor of 100.

Source: Food Safety Commission of Japan, 2019[2] The JMPR reaffirmed an ADI of 0-0.07 mg/kg bw based on a NOAEL of 6.5 mg/kg bw per day from a two-year study in mice and concluded that an ARfD was unnecessary.[1]

Experimental Protocols

The toxicological studies on this compound have been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Genotoxicity Assays

Ames Test Workflow

This assay evaluates the potential of a substance to induce gene mutations in strains of Salmonella typhimurium and Escherichia coli.[6][7][8][9] The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[6][7][8][9]

Cell Culture Mammalian Cell Culture (e.g., CHO, Human Lymphocytes) Exposure Expose cells to this compound (+/- S9 metabolic activation) Cell Culture->Exposure Cytochalasin B Add Cytochalasin B (to block cytokinesis) Exposure->Cytochalasin B Harvest and Stain Harvest cells, fix, and stain Cytochalasin B->Harvest and Stain Microscopic Analysis Score micronuclei in binucleated cells Harvest and Stain->Microscopic Analysis Data Analysis Compare treated vs. control groups Microscopic Analysis->Data Analysis

In Vitro Micronucleus Assay Workflow

This test assesses the potential of a substance to cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells.[10][11][12][13] The use of cytochalasin B allows for the identification of cells that have completed one mitotic division.[10]

Repeated Dose Toxicity Studies

cluster_dosing Dosing Phase (90 days) cluster_observation Observation Phase cluster_termination Terminal Phase Animal Groups Rodent Groups (e.g., Rats) Daily Dosing Daily Oral Administration (Multiple dose levels) Animal Groups->Daily Dosing Clinical Observations Clinical Observations Daily Dosing->Clinical Observations Body Weight Body Weight Daily Dosing->Body Weight Food Consumption Food Consumption Daily Dosing->Food Consumption Necropsy Necropsy Clinical Observations->Necropsy Body Weight->Necropsy Food Consumption->Necropsy Histopathology Histopathology Necropsy->Histopathology Clinical Pathology Clinical Pathology Necropsy->Clinical Pathology

90-Day Oral Toxicity Study Workflow

This study provides information on the potential health hazards arising from repeated exposure over a prolonged period.[14][15][16][17][18] Key endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.[15][16]

This study is similar in design to the 90-day study but extends for a longer duration, typically 12 to 24 months, to assess the effects of long-term exposure and carcinogenic potential.[19][20][21][22][23]

Reproductive and Developmental Toxicity Studies

Mated Females Pregnant Females (e.g., Rats, Rabbits) Dosing Daily Dosing during Gestation Mated Females->Dosing Maternal Observation Maternal Clinical Observations, Body Weight, Food Consumption Dosing->Maternal Observation Caesarean Section Caesarean Section (prior to parturition) Maternal Observation->Caesarean Section Fetal Examination Examination of Uterine Contents and Fetal Abnormalities Caesarean Section->Fetal Examination cluster_pathway Kennedy Pathway (Phosphatidylcholine Synthesis) Choline Choline Choline Kinase Choline Kinase Choline->Choline Kinase Phosphocholine Phosphocholine CTP_PC_cytidylyltransferase CTP:phosphocholine cytidylyltransferase Phosphocholine->CTP_PC_cytidylyltransferase CDP-Choline CDP-Choline Cholinephosphotransferase Cholinephosphotransferase CDP-Choline->Cholinephosphotransferase Phosphatidylcholine Phosphatidylcholine Choline Kinase->Phosphocholine CTP_PC_cytidylyltransferase->CDP-Choline Cholinephosphotransferase->Phosphatidylcholine This compound This compound Inhibition This compound->Inhibition

References

An In-depth Technical Guide to the Mode of Action of Tolclofos-Methyl against Rhizoctonia solani

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolclofos-methyl is an organophosphate fungicide effective against soil-borne diseases caused by Rhizoctonia solani. Its primary mode of action is the inhibition of phospholipid biosynthesis, a critical process for fungal membrane integrity and cellular function.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's activity against R. solani, including its biochemical target, efficacy data, and relevant experimental methodologies. While the specific enzymatic target within the phospholipid biosynthesis pathway has not been definitively elucidated in publicly available literature, this guide synthesizes existing knowledge to provide a detailed framework for researchers in fungal biochemistry and fungicide development.

Introduction to this compound and Rhizoctonia solani

Rhizoctonia solani is a ubiquitous, soil-borne fungal pathogen with a broad host range, causing significant economic losses in numerous crops worldwide.[3] It is responsible for diseases such as damping-off, root rot, and sheath blight. The fungus is characterized by its rapidly growing mycelia and the formation of sclerotia, which allow it to survive in the soil for extended periods.

This compound, chemically known as O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate, is a non-systemic contact fungicide belonging to the aromatic hydrocarbon class.[4][5] It has demonstrated high efficacy in controlling diseases incited by R. solani.[6] Understanding its precise mode of action is crucial for effective and sustainable disease management strategies, including the prevention of fungicide resistance.

Core Mechanism of Action: Inhibition of Phospholipid Biosynthesis

The established mode of action for this compound is the disruption of phospholipid biosynthesis in fungi.[1][2] Phospholipids are essential components of all cellular membranes, playing vital roles in maintaining structural integrity, regulating membrane fluidity, and participating in signal transduction pathways. By inhibiting their synthesis, this compound compromises these fundamental cellular processes, leading to fungal cell death.

While the specific enzyme inhibited by this compound in R. solani has not been explicitly identified in the available scientific literature, the primary target is believed to be within the pathway for phosphatidylcholine (PC) biosynthesis. In fungi, PC can be synthesized via two main routes: the Kennedy pathway and the phosphatidylethanolamine (PE) methylation pathway. The latter involves the sequential methylation of PE to form PC, catalyzed by phosphatidylethanolamine N-methyltransferases. This pathway is a known target for some antifungal compounds.

Hypothetical Signaling Pathway Disruption

The inhibition of phospholipid biosynthesis by this compound would lead to a cascade of downstream effects, ultimately resulting in the loss of cellular function and viability.

G Tolclofos_methyl This compound Phospholipid_Biosynthesis Phospholipid Biosynthesis Pathway (e.g., PE N-methyltransferase) Tolclofos_methyl->Phospholipid_Biosynthesis Inhibition Phospholipid_Depletion Decreased Phospholipid Levels (e.g., Phosphatidylcholine) Phospholipid_Biosynthesis->Phospholipid_Depletion Leads to Membrane_Integrity Compromised Membrane Integrity and Fluidity Phospholipid_Depletion->Membrane_Integrity Membrane_Function Altered Membrane-Bound Enzyme Activity Phospholipid_Depletion->Membrane_Function Signal_Transduction Disrupted Signal Transduction Pathways Membrane_Integrity->Signal_Transduction Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Membrane_Function->Signal_Transduction Signal_Transduction->Cell_Death

Figure 1: Hypothetical signaling pathway of this compound's mode of action.

Quantitative Data on Efficacy

Numerous studies have quantified the efficacy of this compound against Rhizoctonia solani. The following tables summarize key findings, primarily focusing on the half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth.

Fungicide Organism Parameter EC50 (µg/mL) Reference
This compoundRhizoctonia solaniMycelial Growth0.01[6]
This compoundRhizoctonia solaniMycelial Growth0.0386[7]
PencycuronRhizoctonia solaniMycelial Growth0.014 - 0.039[3]
ThiabendazoleRhizoctonia solaniMycelial Growth0.82 - 2.91[3]

Table 1: Comparative in vitro Efficacy of Fungicides against Rhizoctonia solani

Fungicide Application Rate Disease Control (%) Crop Reference
This compound12.5 kg a.i./haEffectiveOrnamental bulbs[8]
This compound4 kg a.i./haEffective (warmth-preferring strains)Ornamental bulbs[8]
This compound + T. harzianum0.05 g a.i./L86Cucumber

Table 2: In vivo Efficacy of this compound against Rhizoctonia solani

Experimental Protocols

Fungal Culture and Mycelial Growth Inhibition Assay

This protocol is fundamental for determining the EC50 value of a fungicide.

  • Culture Preparation: Rhizoctonia solani is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 25-28°C until sufficient mycelial growth is achieved.

  • Fungicide Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and serially diluted to obtain a range of concentrations.

  • Poisoned Food Technique: The fungicide dilutions are incorporated into molten PDA, which is then poured into Petri plates. A control set with the solvent alone is also prepared.

  • Inoculation: A mycelial plug of a uniform size (e.g., 5 mm diameter) is taken from the margin of an actively growing R. solani culture and placed at the center of each fungicide-amended and control plate.

  • Incubation and Measurement: The plates are incubated at 25-28°C for a defined period (e.g., 48-72 hours). The radial growth of the fungal colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture R. solani on PDA Inoculate Inoculate with R. solani Mycelial Plug Culture->Inoculate Stock Prepare this compound Stock Solutions Poisoned_Food Incorporate Fungicide into PDA (Poisoned Food) Stock->Poisoned_Food Poisoned_Food->Inoculate Incubate Incubate at 25-28°C Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine EC50 Calculate->Determine

Figure 2: Experimental workflow for mycelial growth inhibition assay.
Lipid Extraction and Analysis

To investigate the effect of this compound on the phospholipid composition of R. solani, a lipid extraction and analysis protocol would be necessary.

  • Fungal Culture and Treatment: R. solani is grown in a liquid medium (e.g., Potato Dextrose Broth) to a desired growth phase. The culture is then treated with a sub-lethal concentration of this compound (e.g., below the EC50 value) for a specific duration. A control culture is treated with the solvent alone.

  • Mycelial Harvest: The mycelia are harvested by filtration, washed with a suitable buffer, and then flash-frozen in liquid nitrogen.

  • Lipid Extraction: Total lipids are extracted from the ground mycelia using a modified Bligh and Dyer method, which employs a chloroform:methanol:water solvent system.

  • Phospholipid Separation: The extracted lipids are separated into different classes (e.g., neutral lipids, glycolipids, and phospholipids) using solid-phase extraction (SPE) with a silica-based sorbent.

  • Phospholipid Analysis: The phospholipid fraction is then analyzed by techniques such as Thin-Layer Chromatography (TLC) or, for more detailed quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the identification and quantification of individual phospholipid species (e.g., phosphatidylcholine, phosphatidylethanolamine).

  • Data Comparison: The phospholipid profiles of the this compound-treated and control samples are compared to identify any significant changes in the relative abundance of different phospholipids.

Radiolabeling of Phospholipids

To directly assess the impact on phospholipid biosynthesis, a radiolabeling study can be performed.

  • Fungal Culture and Treatment: As described in section 4.2, R. solani cultures are prepared and treated with this compound.

  • Radiolabeling: A radiolabeled precursor of phospholipid synthesis, such as [¹⁴C]-choline or [¹⁴C]-ethanolamine, is added to the cultures.

  • Incubation: The cultures are incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized phospholipids.

  • Lipid Extraction and Separation: Lipids are extracted and the phospholipid fraction is separated as described in section 4.2.

  • Quantification of Radioactivity: The amount of radioactivity incorporated into the total phospholipid fraction and into individual phospholipid species (separated by TLC) is quantified using a scintillation counter.

  • Data Analysis: The rate of incorporation of the radiolabel in the this compound-treated samples is compared to the control to determine the extent of inhibition of phospholipid biosynthesis.

Morphological and Ultrastructural Effects

Inhibition of phospholipid biosynthesis is expected to cause significant alterations in the morphology and ultrastructure of fungal hyphae due to compromised membrane integrity. While specific studies on this compound are limited, research on other fungicides that disrupt membrane function in R. solani has revealed effects such as:

  • Hyphal swelling and distortion.

  • Increased branching.

  • Leakage of cytoplasmic contents.

  • Disruption of internal organelles, such as mitochondria and the endoplasmic reticulum.

These effects can be visualized using techniques like Scanning Electron Microscopy (SEM) for surface morphology and Transmission Electron Microscopy (TEM) for internal ultrastructure.

Conclusion and Future Research Directions

This compound is a potent fungicide against Rhizoctonia solani, with its primary mode of action established as the inhibition of phospholipid biosynthesis. This disruption of a fundamental cellular process leads to a loss of membrane integrity and function, ultimately resulting in fungal cell death. While quantitative data on its efficacy are available, the precise molecular target within the phospholipid biosynthesis pathway in R. solani remains to be elucidated in publicly accessible research.

Future research should focus on:

  • Identifying the specific enzyme(s) inhibited by this compound in the phospholipid biosynthesis pathway of R. solani. This could involve in vitro enzyme assays with purified or recombinant enzymes.

  • Detailed analysis of changes in the lipidome of R. solani upon treatment with this compound using advanced analytical techniques like LC-MS/MS.

  • Investigating the genetic basis of resistance to this compound, which could provide further insights into its mode of action and help in developing strategies to mitigate resistance development.

A deeper understanding of the molecular interactions between this compound and its target in R. solani will be invaluable for the development of next-generation fungicides and for the implementation of more effective and sustainable disease management strategies.

References

Adsorption and Mobility of Tolclofos-methyl in Diverse Soil Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the environmental fate of the fungicide Tolclofos-methyl, focusing on its adsorption and mobility characteristics across various soil types. This document serves as a technical resource for researchers, environmental scientists, and professionals in drug development and agriculture.

This compound is a widely utilized organophosphorus fungicide crucial for managing soil-borne diseases. Understanding its behavior within the soil environment is paramount for assessing its potential environmental impact, including its persistence and potential for groundwater contamination. This technical guide synthesizes available data on the adsorption and mobility of this compound, outlines detailed experimental protocols for its assessment, and provides visual representations of the key processes involved.

Quantitative Data on Adsorption and Mobility

The interaction of this compound with soil particles, primarily through adsorption, dictates its mobility and bioavailability. Key parameters used to quantify these processes include the soil-water partition coefficient (Kd), the organic carbon-normalized adsorption coefficient (Koc), and the Groundwater Ubiquity Score (GUS).

ParameterValueInterpretationSoil Types
Koc (L/kgoc) 1600 - 6100Slightly Mobile to ImmobileThis range indicates that this compound has a tendency to adsorb to soil organic carbon. In soils with higher organic matter, its mobility will be significantly restricted.
GUS 0.77Low leachabilityThe Groundwater Ubiquity Score is a calculated index that estimates the potential for a pesticide to leach into groundwater. A GUS value of less than 1.8, as is the case for this compound, suggests a low potential for leaching.[1]

Factors Influencing Adsorption and Mobility

The adsorption and mobility of this compound in soil are not intrinsic properties of the chemical alone but are heavily influenced by a complex interplay of soil characteristics and environmental conditions.

cluster_soil Soil Properties cluster_chemical Chemical Properties cluster_environmental Environmental Factors organic_matter Organic Matter Content adsorption Adsorption organic_matter->adsorption clay_content Clay Content & Type clay_content->adsorption soil_ph Soil pH soil_ph->adsorption soil_texture Soil Texture mobility Mobility soil_texture->mobility solubility Water Solubility solubility->mobility log_kow Log Kow log_kow->adsorption temperature Temperature temperature->adsorption rainfall Rainfall/Irrigation rainfall->mobility adsorption->mobility inversely related

Key factors influencing this compound's fate in soil.

Experimental Protocols

Standardized laboratory experiments are essential for determining the adsorption and mobility of pesticides like this compound. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Adsorption/Desorption Study (Based on OECD Guideline 106)

This experiment, often referred to as a batch equilibrium study, quantifies the extent to which a pesticide is adsorbed to soil particles from an aqueous solution.

Objective: To determine the adsorption and desorption coefficients (Kd, Koc, and Freundlich parameters) of this compound in various soil types.

Materials:

  • This compound (analytical standard)

  • Radiolabeled ¹⁴C-Tolclofos-methyl (for ease of detection)

  • A range of representative soil types (e.g., sandy loam, clay, loam, silt loam) with characterized properties (pH, organic carbon content, texture, cation exchange capacity).

  • 0.01 M CaCl₂ solution (to mimic soil solution ionic strength)

  • Centrifuge tubes with screw caps

  • Orbital shaker

  • High-performance liquid chromatography (HPLC) or liquid scintillation counter (LSC) for analysis.

Procedure:

  • Soil Preparation: Air-dry the soils and sieve them through a 2-mm mesh.

  • Preliminary Test (Tier 1): Conduct preliminary experiments to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and the stability of this compound during the experiment.[2]

  • Adsorption Phase:

    • Weigh a known amount of soil into centrifuge tubes.

    • Add a known volume of 0.01 M CaCl₂ solution containing a known concentration of this compound.

    • Typically, five different concentrations are used to establish an adsorption isotherm.

    • Seal the tubes and place them on an orbital shaker in the dark at a constant temperature (e.g., 20-25°C) for the predetermined equilibrium time.

    • After equilibration, centrifuge the tubes at a high speed to separate the soil from the solution.

    • Analyze the supernatant for the concentration of this compound.

  • Desorption Phase:

    • After the adsorption phase, decant a known volume of the supernatant.

    • Add an equal volume of fresh 0.01 M CaCl₂ solution (without this compound) to the soil pellet.

    • Resuspend the soil and shake for the same equilibrium time.

    • Centrifuge and analyze the supernatant for the desorbed this compound.

    • Repeat the desorption step multiple times to assess the reversibility of adsorption.

  • Data Analysis:

    • The amount of this compound adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution.

    • Plot the amount of adsorbed this compound against the equilibrium concentration to generate adsorption isotherms.

    • Fit the data to the Freundlich and Langmuir equations to determine the respective adsorption coefficients.

    • Calculate Kd and Koc values.

cluster_prep Preparation cluster_adsorption Adsorption cluster_desorption Desorption soil_prep Prepare Soil Samples mix Mix Soil and Solution soil_prep->mix solution_prep Prepare this compound Solutions solution_prep->mix shake Shake to Equilibrium mix->shake centrifuge_ads Centrifuge shake->centrifuge_ads analyze_ads Analyze Supernatant centrifuge_ads->analyze_ads replace Replace Supernatant with Fresh Solution analyze_ads->replace reshake Re-equilibrate replace->reshake centrifuge_des Centrifuge reshake->centrifuge_des analyze_des Analyze Supernatant centrifuge_des->analyze_des data_analysis Data Analysis & Isotherm Fitting analyze_des->data_analysis

Workflow for a batch equilibrium adsorption/desorption study.

Soil Column Leaching Study (Based on OECD Guideline 312)

This experiment simulates the movement of a pesticide through a soil profile under the influence of water flow.

Objective: To assess the mobility and leaching potential of this compound in different soil types.

Materials:

  • This compound (analytical or radiolabeled)

  • Representative soil types

  • Glass or stainless steel columns (e.g., 30 cm long, 5 cm diameter)

  • Peristaltic pump or other device for applying a constant flow of "artificial rain" (0.01 M CaCl₂ solution)

  • Fraction collector to collect leachate

  • Apparatus for sectioning the soil column after the experiment.

Procedure:

  • Column Packing: Uniformly pack the columns with air-dried, sieved soil to a specific bulk density.

  • Saturation and Equilibration: Saturate the soil columns from the bottom with the 0.01 M CaCl₂ solution and allow them to equilibrate.[3]

  • Application of this compound: Apply a known amount of this compound to the top of the soil column. The application should be uniform and at a rate relevant to agricultural practices.

  • Leaching: Apply artificial rain to the top of the columns at a constant, slow rate for a specified period (e.g., 48 hours) to simulate a defined amount of rainfall.[3]

  • Leachate Collection: Collect the leachate in fractions at regular intervals.

  • Soil Sectioning: After the leaching period, carefully extrude the soil core from the column and section it into segments (e.g., every 5 cm).

  • Analysis: Analyze the leachate fractions and each soil segment for the concentration of this compound and any major degradation products.

  • Data Analysis:

    • Calculate the mass balance to ensure the recovery of the applied substance.

    • Determine the distribution of this compound throughout the soil profile and in the leachate.

    • This data provides a direct measure of the mobility of the compound under the experimental conditions.

cluster_setup Column Setup cluster_experiment Leaching Experiment cluster_analysis Analysis pack_soil Pack Soil into Columns saturate Saturate and Equilibrate pack_soil->saturate apply_tm Apply this compound saturate->apply_tm leach Apply Artificial Rain apply_tm->leach collect_leachate Collect Leachate leach->collect_leachate section_soil Section Soil Column leach->section_soil analyze_samples Analyze Soil Sections and Leachate collect_leachate->analyze_samples section_soil->analyze_samples mass_balance Mass Balance and Mobility Assessment analyze_samples->mass_balance

Workflow for a soil column leaching study.

Conclusion

The available data indicates that this compound exhibits low mobility in soil, primarily due to its significant adsorption to soil organic matter. The calculated GUS value further supports the classification of this compound as a fungicide with a low potential for leaching into groundwater. However, the lack of comprehensive data on its adsorption behavior across a wider range of soil types, particularly through the lens of Freundlich and Langmuir isotherms, represents an area where further research would be beneficial. The standardized experimental protocols outlined in this guide provide a robust framework for generating such data, enabling a more refined understanding of the environmental fate of this compound. For a complete environmental risk assessment, these adsorption and mobility characteristics should be considered in conjunction with data on its degradation and persistence in the soil environment.

References

Methodological & Application

Application Notes: Analytical Methods for the Detection of Tolclofos-methyl in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tolclofos-methyl is a non-systemic organophosphorus fungicide primarily used to control soil-borne diseases caused by pathogens such as Rhizoctonia solani.[1][2] Its application in agriculture necessitates reliable and validated analytical methods to monitor its presence and concentration in soil, ensuring environmental safety and regulatory compliance. These application notes provide detailed protocols for the quantitative determination of this compound in soil samples, targeting researchers and analytical scientists. Two primary methods are detailed: a comprehensive method using Gas Chromatography with Mass Spectrometry (GC/MS) and Gel Permeation Chromatography (GPC) for cleanup, and an alternative method employing Gas Chromatography with Solid Phase Extraction (SPE) cleanup.

Method 1: Gas Chromatography-Mass Spectrometry (GC/MS) with GPC Cleanup

This method, based on the validated Valent Method VP-38287 and Analytical Procedure CLE 333/153-04R, is designed for the precise and selective quantification of this compound in soil.[3] The protocol involves a robust extraction and a highly effective GPC cleanup step to remove interfering matrix components prior to analysis by GC/MS.

Quantitative Method Performance

The following table summarizes the performance characteristics of this method as validated on sandy loam soil.[3]

ParameterValueSoil Type
Limit of Quantification (LOQ)0.01 mg/kgSandy Loam[3][4]
Method Detection Limit (MDL)0.0060 mg/kgSandy Loam[3][5]
Mean Recovery at LOQ (0.01 mg/kg)92%Sandy Loam[3]
Mean Recovery at 10x LOQ (0.1 mg/kg)102%Sandy Loam[3]
Relative Standard Deviation (RSD) at LOQ16.7%Sandy Loam[3]
Relative Standard Deviation (RSD) at 10x LOQ2.5%Sandy Loam[3]

Experimental Workflow: GC/MS with GPC Cleanup

Tolclofos_Methyl_GCMS_Workflow start Start: Soil Sample (50g) add_water Add Water (100mL - moisture content) start->add_water add_acetone Add Acetone (200mL) Shake for 10 min add_water->add_acetone filter Filter through No. 1 Paper add_acetone->filter partition Liquid-Liquid Partition: - Take 200mL filtrate - Add NaCl (20g) - Add Dichloromethane (100mL) filter->partition collect_organic Collect Organic Layer (Filter through Sodium Sulphate) partition->collect_organic evaporate1 Rotary Evaporate to Dryness (30°C) collect_organic->evaporate1 reconstitute1 Reconstitute in 10mL Cyclohexane:Ethyl Acetate (1:1) evaporate1->reconstitute1 gpc_cleanup GPC Cleanup (5mL on Bio-Beads S-X3 column) reconstitute1->gpc_cleanup collect_fraction Collect this compound Fraction gpc_cleanup->collect_fraction evaporate2 Rotary Evaporate to Dryness (30°C) collect_fraction->evaporate2 reconstitute2 Reconstitute in 5mL Toluene evaporate2->reconstitute2 gcms_analysis Analyze by GC/MS reconstitute2->gcms_analysis end End: Data Quantification gcms_analysis->end

Caption: Workflow for this compound analysis in soil using GC/MS.

Detailed Experimental Protocol: GC/MS with GPC Cleanup

1. Materials and Reagents

  • Solvents: Acetone, Dichloromethane, Cyclohexane, Ethyl Acetate, Toluene (all analytical or HPLC grade).

  • Reagents: Anhydrous Sodium Sulfate, Sodium Chloride.

  • Standards: Certified this compound analytical standard (purity >99%).

  • GPC Column: 50g of Bio-Beads S-X3 (200-400 mesh) swelled overnight in cyclohexane:ethyl acetate (1:1 v/v).[4][5]

  • Apparatus: Mechanical shaker, Buchner funnel, filter paper (No. 1), separatory funnel, rotary evaporator, glass jars (500 mL).[3][5]

2. Sample Preparation and Extraction

  • Weigh 50 g of soil into a 500 mL glass jar.[3]

  • Adjust the moisture content by adding an appropriate amount of water (target total volume of 100 mL minus the initial water content of the sample) and let it stand for 10 minutes.[3]

  • Add 200 mL of acetone to the jar and shake vigorously for 10 minutes on a mechanical shaker.[3]

  • Filter the extract through a No. 1 filter paper in a Buchner funnel.[3]

3. Liquid-Liquid Partition and Cleanup

  • Transfer 200 mL of the filtrate into a 500 mL separatory funnel.[3]

  • Add 20 g of sodium chloride and shake to dissolve.[5]

  • Add 100 mL of dichloromethane and shake vigorously.[3]

  • Allow the layers to separate and collect the lower organic layer in a round-bottom flask, passing it through anhydrous sodium sulfate to remove residual water.[3]

  • Rinse the separatory funnel and the sodium sulfate with two additional 20 mL portions of ethyl acetate, combining the rinsates with the extract.[3][5]

  • Evaporate the combined organic extract to dryness using a rotary evaporator at a water bath temperature of 30°C.[3][4]

  • Reconstitute the residue in 10 mL of cyclohexane:ethyl acetate (1:1, v/v).[3]

4. Gel Permeation Chromatography (GPC)

  • Inject 5 mL of the reconstituted extract onto the prepared Bio-Beads S-X3 GPC column.[3][5]

  • Elute with cyclohexane:ethyl acetate (1:1, v/v) at a flow rate of 5.0 mL/min.[5]

  • Collect the fraction containing this compound (retention time must be predetermined with standards).

  • Evaporate the collected fraction to dryness using a rotary evaporator at 30°C, removing the last traces of solvent with a gentle stream of nitrogen.[4]

  • Reconstitute the final residue in 5 mL of toluene for GC/MS analysis.[3][4]

5. GC/MS Instrumental Parameters

  • Instrument: Gas Chromatograph with a Mass Selective Detector.

  • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).[3][4]

  • Injector: 250°C, Splitless mode.[4]

  • Carrier Gas: Helium.[4]

  • Oven Program: 100°C for 1 minute, ramp at 15°C/minute to 250°C, hold for 3 minutes.[4]

  • MS Interface Temp: 280°C.

  • Ionization Mode: Electron Impact (EI), positive.[4]

  • Ions Monitored (SIM): m/z 265 (Quantification), 267 (Confirmation), 250 (Confirmation).[4][5]

Method 2: Gas Chromatography (GC) with SPE Cleanup

This method presents a simpler and faster alternative for the determination of this compound in soil.[6] It utilizes a straightforward extraction with a methanol-water solution followed by a solid-phase extraction (SPE) cleanup on a C18 cartridge, making it suitable for routine analysis across various soil types.

Quantitative Method Performance

The following table summarizes the performance characteristics of this method.

ParameterValueSoil Types
Determination Limit0.02 mg/kgVarious[6]
Mean Recovery> 70%Various[6]

Experimental Workflow: GC with SPE Cleanup

Tolclofos_Methyl_SPE_Workflow start Start: Soil Sample (50g) add_solvent Add 70mL Methanol:Water (9:1) Shake for 2 hours start->add_solvent centrifuge Centrifuge at 4000 rpm (10 min) add_solvent->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant re_extract Repeat Extraction Twice (40mL then 30mL solvent) collect_supernatant->re_extract pool_extracts Pool Supernatants Bring to 150mL volume re_extract->pool_extracts spe_condition Condition C18 SPE Cartridge (Methanol then Water) pool_extracts->spe_condition spe_load Load Sample Extract spe_condition->spe_load spe_dry Air Dry Cartridge spe_load->spe_dry spe_elute Elute with 10mL Ethyl Acetate spe_dry->spe_elute gc_analysis Analyze by GC spe_elute->gc_analysis end End: Data Quantification gc_analysis->end

Caption: Workflow for this compound analysis in soil using SPE and GC.

Detailed Experimental Protocol: GC with SPE Cleanup

1. Materials and Reagents

  • Solvents: Methanol, Ethyl Acetate (analytical grade).[6]

  • Standards: Certified this compound analytical standard.[6]

  • SPE Cartridges: Reversed-phase C18 (Octadecyl), 1000 mg.[6]

  • Apparatus: Mechanical shaker, centrifuge, volumetric flasks.[6]

2. Sample Preparation and Extraction

  • Weigh 50 g of soil (dry weight basis) into a suitable container.[6]

  • Add 70 mL of methanol-water (9:1, v/v) extraction solvent.[6]

  • Shake the sample for 2 hours on a reciprocating mechanical shaker.[6]

  • Centrifuge the mixture for 10 minutes at 4000 rpm.[6]

  • Carefully decant and collect the supernatant.

  • Repeat the extraction procedure twice more, first with 40 mL and then with 30 mL of the extraction solvent, combining all supernatants.[6]

  • Transfer the pooled supernatants to a 150 mL volumetric flask and bring to volume with the extraction solvent.[6]

3. Solid-Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[6]

  • Load the entire sample extract onto the conditioned cartridge and allow it to pass through, discarding the eluate.[6]

  • Air-dry the cartridge thoroughly.

  • Elute the this compound from the cartridge with 10 mL of ethyl acetate, collecting the eluate in a 10 mL volumetric flask.[6]

4. GC Instrumental Parameters

  • Instrument: Gas Chromatograph with a suitable detector (e.g., NPD, FPD, or MS).

  • Column: DB-1, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent).[6]

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Isothermal at 220°C. A post-run temperature increase may be necessary to clean the column of co-extracts.[6]

  • Carrier Gas: Nitrogen or Helium.

  • Linear Range: The detector response is typically linear from 0.01 to 1 mg/L.[6]

References

Application Notes and Protocols for the Quantification of Tolclofos-methyl Residues in Agricultural Crops

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tolclofos-methyl is an organophosphorus fungicide used to control soil-borne diseases in a variety of agricultural crops.[1][2] It is effective against fungal pathogens such as Rhizoctonia solani and Corticium rolfsii.[3] Due to its application on food crops, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure consumer safety.[4][5] Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues in agricultural commodities.

This document provides detailed protocols for the quantification of this compound residues in various crop matrices using modern analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), following a QuEChERS-based sample preparation.

Principle

The quantification of this compound residues involves an initial extraction from the crop matrix, followed by a cleanup step to remove interfering substances, and finally, instrumental analysis for detection and quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that streamlines this process.[6][7] The extracted and cleaned samples are then analyzed by GC-MS or LC-MS/MS, which provide the necessary sensitivity and selectivity for detecting residues at low concentrations.[7][8]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS Method

This protocol is based on the widely used QuEChERS AOAC method.[6][7]

1. Materials and Reagents:

  • Acetonitrile (ACN), HPLC grade[7]

  • Water, HPLC grade

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and anhydrous magnesium sulfate. For pigmented samples, graphitized carbon black (GCB) may be included.[6][9]

  • Homogenizer, centrifuge, vortex mixer

2. Extraction Procedure:

  • Weigh 10-15 g of a homogenized crop sample into a 50 mL centrifuge tube.[7]

  • Add 10-15 mL of acetonitrile (with 1% acetic acid, if necessary).[6][7]

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

  • Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile phase.[6]

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.[6]

3. Cleanup Procedure (Dispersive SPE):

  • Take an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) from the extraction step.[6]

  • Transfer it to a dSPE cleanup tube containing PSA sorbent and anhydrous magnesium sulfate.[6][9]

  • Vortex the tube for 1 minute to allow the sorbents to remove interfering matrix components like organic acids, sugars, and pigments.

  • Centrifuge at ≥4000 rpm for 5 minutes.[6]

  • The resulting supernatant is the final extract. Filter it through a 0.22 µm filter before instrumental analysis.[6]

G cluster_0 Sample Preparation Workflow (QuEChERS) sample 1. Homogenize 10-15g of Crop Sample add_solvent 2. Add Acetonitrile & Extraction Salts sample->add_solvent Weigh into 50 mL tube extract 3. Shake Vigorously (1 min) add_solvent->extract centrifuge1 4. Centrifuge (≥4000 rpm, 5 min) extract->centrifuge1 supernatant 5. Transfer Supernatant to dSPE Tube centrifuge1->supernatant Collect acetonitrile layer add_dspe 6. Vortex with dSPE Sorbents (1 min) supernatant->add_dspe centrifuge2 7. Centrifuge (≥4000 rpm, 5 min) add_dspe->centrifuge2 final_extract 8. Collect Final Extract for Analysis centrifuge2->final_extract Filter supernatant

QuEChERS sample preparation workflow.
Protocol 2: Instrumental Analysis by GC-MS

1. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Column: DB-1, 30 m x 0.25 mm, 0.25-µm film thickness or equivalent.[10]

2. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1-2 µL[10]

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at 100°C for 1 minute, then ramp at 15°C/minute to 250°C and hold for 3 minutes.[11]

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion: m/z 265[11]

  • Qualifier Ions: m/z 267, 250[11][12]

Protocol 3: Instrumental Analysis by LC-MS/MS

1. Instrumentation:

  • Liquid Chromatograph with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: C18 or equivalent.

2. LC-MS/MS Conditions:

  • Mobile Phase A: 2 mM ammonium formate in water with 0.01% formic acid.[6]

  • Mobile Phase B: 2 mM ammonium formate in methanol with 0.01% formic acid.[6]

  • Flow Rate: As per column specifications.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Atmospheric pressure chemical ionization (APCI) has also been used.[13]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example): Precursor ion m/z 301 -> Product ions m/z 125, 265.[8] Collision energies must be optimized for the specific instrument.[8]

G cluster_1 Overall Analytical Procedure start Sample Receipt & Homogenization extraction Extraction (QuEChERS) start->extraction cleanup Cleanup (dSPE) extraction->cleanup analysis Instrumental Analysis (GC-MS or LC-MS/MS) cleanup->analysis quant Quantification using Calibration Curve analysis->quant confirm Confirmation (Qualifier Ions / MRM Ratios) analysis->confirm report Final Report quant->report confirm->report

General workflow for residue analysis.

Data and Quality Control

Calibration and Quantification

Quantification is performed using a calibration curve prepared from standard solutions of this compound.[11] Matrix-matched standards are recommended to compensate for matrix effects.[6] The linearity of the response should be established over a concentration range relevant to the expected residue levels and MRLs.[11]

Method Validation

The analytical method should be validated to ensure its performance. Key parameters include:

  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. For this compound, LOQs are typically in the range of 0.01 to 0.1 mg/kg.[11][13]

  • Recovery: Determined by analyzing blank samples fortified with known concentrations of this compound. Mean recoveries should be within the 70-110% range.[11][14]

  • Precision: Expressed as Relative Standard Deviation (RSD), which should ideally be ≤20%.[14]

  • Specificity: The ability of the method to differentiate this compound from other components in the sample matrix. No significant interfering peaks should be present at the retention time of the analyte in blank samples.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound analysis.

Table 1: Method Performance Parameters

ParameterTypical ValueMatrix ExamplesTechniqueReference
LOQ 0.01 mg/kgSoil, Cotton SeedGC-MS[3][11]
0.1 µg/L (ppb)Drinking WaterGC-FPD, GC-MS[10][12]
0.1 mg/kgOranges, LemonsLC-APCI-MS[13]
Recovery 70-110%Soil, WaterGC-MS, GC-FPD[11][14]
52.5-91.1%Fruits, VegetablesLC-APCI-MS[13]
Precision (RSD) ≤ 20%WaterGC-FPD[14]
6.1-11.9%Fruits, VegetablesLC-APCI-MS[13]

Table 2: Selected National Maximum Residue Limits (MRLs) for this compound

Country/RegionCropMRL (mg/kg)Reference
AustraliaPotatoes0.1[3]
Cotton Seed0.01[3]
AustriaLettuce1.0[3]
Potatoes0.05[3]
BelgiumLettuce0.1[3]
ItalyLettuce1.0[3]
Potatoes0.1[3]
NetherlandsLettuce1.0[3]
Potatoes0.05[3]
SpainPotatoes0.01[3]
EFSA ProposalPotatoes0.2[5][15]

Note: MRLs are subject to change and may vary by jurisdiction. Always consult the latest official sources.

References

Application Note: Quantitative Analysis of Tolclofos-methyl using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tolclofos-methyl is a non-systemic organophosphorus fungicide primarily used to control soil-borne diseases.[1] Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of this compound. This document provides a detailed protocol for the analysis of this compound using a modified QuEChERS sample preparation method followed by GC-MS/MS detection.

Experimental Protocol

This protocol is a composite method based on several validated procedures for pesticide residue analysis in complex matrices like fruits, vegetables, and soil.[2][3][4][5]

1. Sample Preparation: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for its simplicity and effectiveness in extracting a broad range of pesticides from various matrices.[2][6]

  • Homogenization: Weigh 10-15 g of a representative homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube. For soil samples, 50 g can be extracted with an acetone/water mixture.[7]

  • Extraction:

    • Add 15 mL of acetonitrile (containing 1% acetic acid, optional) to the centrifuge tube.[2]

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride).[8]

    • Securely cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the tube at ≥5000 rpm for 10 minutes.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA)).[4] This step helps remove interferences such as organic acids and fatty acids.

    • Vortex the tube for 1 minute and then centrifuge at ≥10,000 rpm for 5 minutes.[4]

  • Final Solution:

    • Carefully collect the supernatant.

    • The extract can be directly analyzed or reconstituted in a suitable solvent like ethyl acetate or acetone/hexane prior to injection.[5][6] An internal standard may be added at this stage to improve quantitative accuracy.[2]

2. GC-MS/MS Instrumentation and Conditions

The following parameters are typical for the analysis of this compound and can be adapted for various GC-MS/MS systems (e.g., Agilent, Thermo Fisher, Shimadzu).

Table 1: Gas Chromatography (GC) Parameters

Parameter Setting
Injector PTV Splitless Mode
Injection Volume 1-2 µL[2][4]
Inlet Temperature 250 - 280 °C[4][6]
Carrier Gas Helium, Constant Flow (~1.2 mL/min)[4][6]
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness[4]

| Oven Program | Initial 80-100°C (hold 1 min), ramp 15-20°C/min to 250-310°C (hold 3-5 min)[3][7] |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting
Ionization Mode Electron Ionization (EI)[8]
Ion Source Temp. 220 - 230 °C[8]
Scan Type Multiple Reaction Monitoring (MRM)[2][6]
Transfer Line Temp. 280 - 300 °C
Precursor Ion (m/z) 265.0[3][8][9]
Product Ions (m/z) 250.0 (Quantifier), 220.0 or 93.0 (Qualifier)[2][3][9]

| Collision Energy | 10 - 25 eV (Optimize for specific instrument)[3][4] |

Data Presentation

The performance of the method is evaluated based on linearity, limit of quantification (LOQ), and recovery. The following table summarizes typical quantitative data for this compound analysis.

Table 3: Summary of Quantitative Performance Data

Parameter Value Reference
Linearity Range 0.1 - 100 ng/mL [8]
Correlation Coefficient (R²) > 0.999 [8]
Limit of Quantification (LOQ) 1 - 5 ng/mL (ppb) in matrix [2]
Recovery 70 - 120% [10]
Repeatability (%RSD) < 15% [2]

| MRM Transitions (Quantifier / Qualifier) | 265 > 250 / 265 > 220 |[3][4] |

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Homogenization Extraction 2. QuEChERS Extraction Sample->Extraction Cleanup 3. d-SPE Cleanup Extraction->Cleanup Final_Extract 4. Final Extract Preparation Cleanup->Final_Extract GC_Separation 5. GC Separation Final_Extract->GC_Separation Injection MS_Detection 6. MS/MS Detection (MRM Mode) GC_Separation->MS_Detection Data_Analysis 7. Data Analysis & Quantification MS_Detection->Data_Analysis Metabolism Tolclofos This compound TM_OH TM-CH2OH (Hydroxylated Metabolite) Tolclofos->TM_OH Hydrolysis Conjugate Glucose Conjugate of TM-CH2OH TM_OH->Conjugate Cellulase/Acid Hydrolysis Product

References

Application Note: LC-MS/MS Method for the Quantitative Analysis of Tolclofos-methyl and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolclofos-methyl is a non-systemic organophosphorus fungicide used to control soil-borne diseases.[1][2] Its fate in the environment and in biological systems is of significant interest, necessitating sensitive and specific analytical methods to quantify the parent compound and its metabolites. The major metabolic pathways include oxidation of the 4-methyl group, cleavage of the P-O-aryl and P-O-methyl linkages, and subsequent conjugations.[2] This application note details a robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and its key metabolites in soil and water matrices. The method utilizes a straightforward sample preparation protocol followed by a highly selective and sensitive LC-MS/MS analysis, making it suitable for environmental monitoring and metabolism studies.

Principle

The method involves extracting this compound and its metabolites from the sample matrix, followed by chromatographic separation on a C18 reverse-phase column. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte.

Metabolic Pathway of this compound

The metabolism of this compound proceeds through several key transformations. The primary routes involve oxidation of the aromatic methyl group to an alcohol and then a carboxylic acid, as well as cleavage of the phosphate ester bonds.

G TM This compound (TM) TM_CH2OH TM-CH2OH TM->TM_CH2OH Oxidation TMO This compound Oxon (TMO) TM->TMO Oxidative Desulfuration p1 TM->p1 TM_CHO TM-CHO TM_CH2OH->TM_CHO Oxidation TM_COOH TM-COOH TM_CHO->TM_COOH Oxidation p2 TMO->p2 PH_COOH PH-COOH (3,5-dichloro-4-hydroxy -benzoic acid) p1->PH_COOH Hydrolysis p2->PH_COOH Hydrolysis

Proposed metabolic pathway of this compound.

Experimental Workflow

The overall analytical process from sample receipt to final data reporting follows a structured workflow to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Soil or Water Sample fortify Fortification with Standards sample->fortify extraction Matrix-Specific Extraction (LLE or SPE) fortify->extraction cleanup Extract Cleanup & Concentration extraction->cleanup lcms LC-MS/MS Injection cleanup->lcms integration Peak Integration separation Chromatographic Separation detection MRM Detection lcms->detection  Acquire Data calibration Calibration Curve Generation integration->calibration quant Quantification & Reporting calibration->quant

General experimental workflow for metabolite analysis.

Materials and Reagents

  • Solvents: Acetonitrile, Methanol, Dichloromethane, Acetone (all HPLC or LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Anhydrous sodium sulfate, Sodium chloride.

  • Standards: this compound and metabolite analytical standards.

  • Water: Deionized water, 18 MΩ·cm or greater.

  • SPE Cartridges: C18 Solid Phase Extraction cartridges (e.g., 500 mg, 6 mL).

  • Filters: 0.22 µm syringe filters (PTFE or similar).

Experimental Protocols

Protocol 1: Water Sample Preparation (SPE)

This protocol is adapted for surface water analysis.[3][4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[3] Do not allow the cartridge to dry.

  • Sample Loading: Pass 1000 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/minute.[3]

  • Cartridge Drying: After loading, dry the cartridge by drawing air through it for 5-10 minutes.

  • Elution: Elute the analytes from the cartridge with 2 x 10 mL of dichloromethane into a collection tube.[3]

  • Drying and Concentration: Pass the dichloromethane eluate through a funnel containing anhydrous sodium sulfate to remove residual water. Evaporate the solvent to near dryness under a gentle stream of nitrogen at 30-40°C.[3]

  • Reconstitution: Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v), vortex, and filter through a 0.22 µm syringe filter into an LC vial.

Protocol 2: Soil Sample Preparation

This protocol is based on established methods for pesticide residue analysis in soil.[5]

  • Sample Weighing: Weigh 50 g of sieved soil into a 500 mL glass jar.

  • Extraction: Add 100 mL of water (adjusting for soil moisture content) and let stand for 10 minutes. Add 200 mL of acetone and shake vigorously for 10 minutes.[5]

  • Filtration: Filter the extract through a Buchner funnel.

  • Liquid-Liquid Partitioning: Transfer 200 mL of the filtrate to a 500 mL separating funnel. Add 20 g of sodium chloride and 100 mL of dichloromethane and shake.[5]

  • Phase Separation: Allow the layers to separate. Collect the lower organic phase and discard the aqueous phase.[5]

  • Drying and Concentration: Dry the organic extract by passing it through anhydrous sodium sulfate. Evaporate the solvent to dryness at 30°C using a rotary evaporator.[5]

  • Reconstitution: Reconstitute the final residue in 1 mL of acetonitrile/water (50:50, v/v), vortex, and filter through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Method

The following are typical starting conditions. Method optimization is recommended for specific instrumentation and matrices.

Table 1: Liquid Chromatography Conditions

Parameter Value
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

| Gradient | See Table 2 |

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 10
1.0 10
8.0 95
10.0 95
10.1 10

| 12.0 | 10 |

Table 3: Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument Dependent

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Results and Data Presentation

Quantitative analysis is performed by generating a calibration curve from the analysis of standards at multiple concentration levels. The MRM transitions for this compound and its primary metabolites are key to ensuring selectivity.

Table 4: Analyte Information and Proposed MRM Transitions

Analyte Abbreviation Formula Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV) (Typical)
This compound TM C₉H₁₁Cl₂O₃PS 301.0 269.0 125.1 20
This compound oxon TMO C₉H₁₁Cl₂O₄P 285.0 253.0 109.0 20
4-(hydroxymethyl) derivative TM-CH₂OH C₉H₁₁Cl₂O₄PS 317.0 285.0 189.0 22
4-formyl derivative TM-CHO C₉H₉Cl₂O₄PS 314.9 283.0 187.0 25
4-carboxy derivative TM-COOH C₉H₉Cl₂O₅PS 330.9 298.9 205.0 22

| 3,5-dichloro-4-hydroxy-benzoic acid | PH-COOH | C₇H₄Cl₂O₃ | 204.9 | 159.0 | 133.0 | 18 |

Note: Precursor and product ions are based on calculated exact masses for the [M+H]⁺ adduct (or [M-H]⁻ for PH-COOH if run in negative mode). Collision energies are typical starting points and require optimization.

Conclusion

This application note provides a comprehensive framework for the development and implementation of an LC-MS/MS method for the analysis of this compound and its metabolites. The detailed protocols for sample preparation from water and soil matrices, combined with optimized LC and MS/MS parameters, offer a robust and reliable tool for researchers in environmental science and drug metabolism. The high selectivity and sensitivity of the MRM-based approach ensure accurate quantification of trace-level residues, supporting rigorous safety and environmental assessments.

References

Application Notes and Protocols for Tolclofos-methyl as a Seed Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tolclofos-methyl as a seed treatment for the control of soil-borne and seed-borne fungal pathogens. This document includes summaries of its efficacy, detailed experimental protocols for its application in a research setting, and diagrams illustrating its mode of action and experimental workflows.

Introduction to this compound

This compound is an organophosphate fungicide used to control a range of soil-borne diseases.[1] It is classified by the Fungicide Resistance Action Committee (FRAC) in Group 14, which are aromatic hydrocarbon fungicides.[2][3][4][5] Its primary mode of action is the inhibition of phospholipid biosynthesis in fungi, which disrupts the integrity of the cell membrane.[1][6][7] This fungicide is particularly effective against diseases caused by Rhizoctonia solani, Corticium, Sclerotium, and Typhula species.[1]

This compound is formulated for seed treatment and can be applied to a wide variety of crops, including root and tuber vegetables, bulb vegetables, leafy vegetables, brassicas, legumes, fruiting vegetables, cucurbits, cereal grains, cotton, and ornamental flowers.[4]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound as a seed treatment against key fungal pathogens.

Table 1: In Vitro Efficacy of this compound against Fungal Pathogens

Target PathogenParameterEfficacyReference
Rhizoctonia solaniEC500.001 - 0.098 µg a.i./mL[1]
Rhizoctonia solaniMycelial Growth Inhibition53.7% at 0.005 g a.i./L[3]
Rhizoctonia solaniMycelial Growth Inhibition100% at 0.05 and 0.125 g a.i./L[3]

Table 2: In Vivo Efficacy of this compound Seed Treatment

CropTarget PathogenApplication RateEfficacyReference
Sugar BeetRhizoctonia solani0.5 g a.i. per 100,000 seedsReduction in infection severity and increased early-season survivability[4]
CucumberRhizoctonia solani0.05 g a.i./L (in combination with T. harzianum)Up to 86% disease control[3][5]
CanolaRhizoctonia solani (AG-2-1 and AG-4)1 g a.i./kg of seed~90% control of pre-emergence damping-off
RiceSeed-borne fungi0.5, 1.0, 1.5, and 2.0 g a.i./LReduced occurrence of Sarocladium oryzae[6]

Table 3: Impact of this compound Seed Treatment on Crop Parameters

CropParameterObservationReference
SafflowerGermination PercentageNot adversely affected; higher than untreated seeds[8]
SafflowerMean Germination TimeShortened compared to untreated seeds[8]
SafflowerRoot and Shoot GrowthIncreased compared to untreated seeds[8]
TomatoVegetative GrowthNegatively influenced at high application rates[9]
TomatoYieldSignificantly reduced at high application rates[9]

Experimental Protocols

Laboratory Protocol for Small-Scale Seed Treatment

This protocol outlines the procedure for treating small batches of seeds with a flowable concentrate (FC) formulation of this compound for research purposes.

Materials:

  • Certified seeds of the desired crop

  • This compound flowable concentrate (e.g., Rizolex™)

  • Distilled water

  • Adjustable micropipettes

  • Conical tubes (e.g., 50 mL) or other suitable containers

  • Vortex mixer or shaker

  • Fume hood

  • Personal Protective Equipment (PPE): nitrile gloves, safety glasses, lab coat

  • Drying trays or screens

Procedure:

  • Calculate the amount of fungicide:

    • Determine the recommended application rate of the active ingredient (a.i.) for the specific crop and seed lot size (e.g., g a.i./100 kg of seed).

    • Note the concentration of the active ingredient in the formulated product (e.g., g/L).

    • Calculate the volume of the formulated product needed for your seed batch. A calculation tool can be useful for this purpose.[10]

  • Prepare the slurry:

    • In a conical tube, add the calculated volume of the this compound formulation.

    • Add a small amount of distilled water to create a slurry. The total slurry volume should be sufficient to ensure even coverage without overwetting the seeds. A general guideline is a total slurry rate of 5 to 10 L per tonne of seed.[11]

    • Vortex the mixture thoroughly to ensure a homogenous suspension.

  • Seed Treatment:

    • Weigh the desired amount of seed and place it in a suitable container (e.g., a larger conical tube or a sealed plastic bag).

    • Add the prepared slurry to the seeds.

    • Securely close the container and mix thoroughly by vortexing, shaking, or rotating until all seeds are uniformly coated. Visually inspect for even color distribution.

  • Drying:

    • Spread the treated seeds in a thin layer on a drying tray or screen in a well-ventilated area, preferably in a fume hood.

    • Allow the seeds to air-dry completely before planting or storage. Avoid high temperatures, which could affect seed viability.

  • Storage:

    • Store treated seeds in a cool, dry place, clearly labeled with the treatment details.

    • It is recommended to avoid storing treated seed for more than 30 days.[11]

Protocol for Evaluating the Efficacy of Seed Treatment

This protocol describes a greenhouse experiment to assess the efficacy of this compound seed treatment against a soil-borne pathogen like Rhizoctonia solani.

Materials:

  • Treated and untreated (control) seeds

  • Pathogen inoculum (Rhizoctonia solani grown on a suitable substrate like potato dextrose agar)

  • Sterilized potting mix

  • Pots or seedling trays

  • Greenhouse or controlled environment chamber

  • Data collection tools (e.g., calipers, scales)

Procedure:

  • Inoculum Preparation:

    • Culture Rhizoctonia solani on a suitable medium until sufficient mycelial growth is achieved.

    • Incorporate the inoculum into the sterilized potting mix at a predetermined concentration.

  • Sowing:

    • Fill pots or seedling trays with the infested potting mix.

    • Sow the treated and untreated seeds at a uniform depth.

    • Include a non-infested control for comparison.

    • Arrange the pots in a completely randomized design with multiple replications.

  • Incubation and Growth:

    • Maintain the pots in a greenhouse or growth chamber with optimal conditions for both the plant and the pathogen (e.g., temperature, humidity, light).

    • Water the plants as needed.

  • Data Collection:

    • Emergence Rate: Count the number of emerged seedlings at regular intervals.

    • Disease Incidence: Record the number of seedlings showing symptoms of damping-off or other diseases.

    • Disease Severity: Rate the severity of disease symptoms on a standardized scale (e.g., 0-5, where 0 is no symptoms and 5 is a dead plant).

    • Plant Growth Parameters: At the end of the experiment, measure parameters such as shoot height, root length, and fresh/dry weight of the seedlings.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

    • Calculate the percentage of disease control.

Visualizations

Proposed Signaling Pathway of this compound

Tolclofos_Methyl_Pathway cluster_fungal_cell Fungal Cell Tolclofos_methyl This compound Phospholipid_Biosynthesis Phospholipid Biosynthesis Pathway Tolclofos_methyl->Phospholipid_Biosynthesis Inhibits Membrane Cell Membrane Phospholipids Phospholipids Phospholipid_Biosynthesis->Phospholipids Produces Membrane_Integrity Membrane Integrity Disruption Phospholipid_Biosynthesis->Membrane_Integrity Phospholipids->Membrane Component of Cell_Death Cell Death Membrane_Integrity->Cell_Death

Caption: Proposed mechanism of action of this compound in a fungal cell.

Experimental Workflow for Seed Treatment and Efficacy Evaluation

Seed_Treatment_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Calculate_Fungicide Calculate Fungicide Amount Prepare_Slurry Prepare Slurry Calculate_Fungicide->Prepare_Slurry Treat_Seeds Treat Seeds with Slurry Prepare_Slurry->Treat_Seeds Weigh_Seeds Weigh Seeds Weigh_Seeds->Treat_Seeds Dry_Seeds Air-Dry Seeds Treat_Seeds->Dry_Seeds Sow_Seeds Sow Treated and Control Seeds in Inoculated Soil Dry_Seeds->Sow_Seeds Incubate Incubate under Controlled Conditions Sow_Seeds->Incubate Collect_Data Collect Data (Emergence, Disease, Growth) Incubate->Collect_Data Analyze_Data Analyze Data Collect_Data->Analyze_Data

Caption: Workflow for laboratory seed treatment and efficacy evaluation.

Logical Relationship of Factors in Seed Treatment Success

Seed_Treatment_Factors Seed_Quality Seed_Quality Disease_Control Disease_Control Seed_Quality->Disease_Control Application_Rate Application_Rate Application_Rate->Disease_Control Slurry_Volume Slurry_Volume Coverage_Uniformity Coverage_Uniformity Slurry_Volume->Coverage_Uniformity Coverage_Uniformity->Disease_Control Pathogen_Pressure Pathogen_Pressure Pathogen_Pressure->Disease_Control Environmental_Conditions Environmental_Conditions Environmental_Conditions->Disease_Control Crop_Establishment Crop_Establishment Disease_Control->Crop_Establishment Yield Yield Crop_Establishment->Yield

Caption: Key factors influencing the success of seed treatment.

References

Application Notes and Protocols for Tolclofos-methyl in Controlling Soil-Borne Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive information on the application of Tolclofos-methyl, an organophosphorus fungicide, for the control of soil-borne fungal pathogens. This document includes its mode of action, efficacy data, and detailed experimental protocols for laboratory and greenhouse evaluation.

Application Notes

Introduction

This compound is a non-systemic, contact fungicide with both protective and curative properties, first registered in 2013.[1][2] It is classified as a FRAC Group 14 fungicide.[1] It is primarily used as a seed treatment or soil application to manage diseases caused by Basidiomycete fungi, particularly Rhizoctonia solani and Sclerotium rolfsii (formerly Corticium rolfsii).[3] Its application extends to a wide variety of crops, including root and tuber vegetables, leafy vegetables, cereal grains, cotton, and ornamentals.[1][4]

Mode of Action

This compound functions by inhibiting lipid biosynthesis within the fungal cell membrane, leading to lipid peroxidation and disruption of ergosterol production.[1][2][5] This action compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death. It is an aromatic hydrocarbon fungicide that specifically targets the biosynthesis of phospholipids.[4][6]

cluster_fungus Fungal Cell TM This compound Membrane Phospholipid Biosynthesis Pathway TM->Membrane Inhibits Peroxidation Lipid Peroxidation Membrane->Peroxidation Disruption Membrane Disruption & Loss of Integrity Peroxidation->Disruption Death Cell Death Disruption->Death

Caption: Mechanism of action of this compound.
Target Pathogens

This compound is a broad-spectrum fungicide demonstrated to be particularly effective against a range of soil-borne pathogens that cause diseases such as damping-off, root rot, stem rot, and black scurf.[2][5]

Key Target Pathogens:

  • Rhizoctonia solani[3]

  • Sclerotium rolfsii (Corticium rolfsii)[3]

  • Pythium spp.[5]

  • Phytophthora spp.[5]

  • Fusarium spp.[5]

  • Typhula incarnata[6]

  • Typhula ishikariensis[6]

Efficacy and Application Data

The efficacy of this compound has been demonstrated in various studies. The following tables summarize key quantitative data on its performance and recommended application rates.

Table 1: Efficacy of this compound Against Soil-Borne Pathogens

Pathogen Host Crop Application Method Concentration/Rate Efficacy Result Source(s)
Rhizoctonia solani Cucumber Seed Treatment + Soil Drench 0.05 g a.i./L (in combination with T. harzianum) 86% disease control [7][8]

| Rhizoctonia solani | Cucumber | Soil Drench | 0.005, 0.05, 0.125 g a.i./L | Dose-dependent disease control |[8] |

Table 2: Recommended Application Rates for this compound 20% EC Formulation

Crop Target Disease(s) Dosage (20% EC) Application Method Remarks Source(s)
Vegetables (Tomato, Cucumber) Damping-off, Root rot 2.5 - 3.0 L/ha Soil drench at planting Max 2 applications per season [5]
Ornamentals Stem rot, Crown rot 0.1% solution Root dip before transplanting PHI: 21 days [5]
Turf Pythium blight 3.0 - 4.0 L/ha Spray at disease onset Water in immediately after application [5]
Cotton Seedling diseases 2.0 - 2.5 L/ha Furrow treatment Use with 500-1000 L water/ha [5]

| Potato | Black scurf | 0.3% solution | Seed tuber treatment | Dry tubers before planting |[5] |

Experimental Protocols

Protocol 1: In Vitro Efficacy Assessment using Poisoned Food Technique

This protocol details the evaluation of this compound's efficacy against pure cultures of fungal pathogens.

Objective: To determine the concentration of this compound that inhibits fungal mycelial growth by 50% (EC50).

Materials:

  • This compound technical grade or formulation (e.g., 20% EC)

  • Sterile distilled water

  • Appropriate solvent (if using technical grade, e.g., acetone)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri plates (90 mm)

  • Actively growing culture of the target pathogen (e.g., R. solani, S. rolfsii)

  • Cork borer (5 mm diameter)

  • Incubator

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound. If using a commercial formulation, calculate the amount needed to achieve the highest desired concentration. For technical grade material, dissolve in a minimal amount of solvent before diluting with sterile water.

  • Media Poisoning: Autoclave PDA and cool it to approximately 45-50°C. Add the required volume of the this compound stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control medium with sterile water (and solvent if used).

  • Plating: Pour approximately 20 mL of the poisoned and control media into sterile Petri plates and allow them to solidify.

  • Inoculation: Use a sterile 5 mm cork borer to cut mycelial discs from the edge of an actively growing pathogen culture. Place one disc, mycelial side down, in the center of each prepared plate.

  • Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25 ± 2°C) until the mycelium in the control plate reaches the edge of the plate.

  • Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions for each plate.

  • Analysis: Calculate the percent inhibition of mycelial growth for each concentration using the formula:

    • Percent Inhibition (%) = [(C - T) / C] x 100

    • Where C = Average colony diameter in the control, and T = Average colony diameter in the treatment.

  • EC50 Calculation: Use probit analysis or log-concentration versus percent inhibition regression to calculate the EC50 value.

A Prepare this compound Stock & Serial Dilutions C Add Fungicide Dilutions to Molten PDA (Poisoning) A->C B Prepare & Autoclave Potato Dextrose Agar (PDA) B->C D Pour Poisoned & Control Media into Petri Plates C->D E Inoculate Plate Center with 5mm Fungal Mycelial Disc D->E F Incubate at 25±2°C until Control Growth is Complete E->F G Measure Radial Growth (Colony Diameter) F->G H Calculate Percent Inhibition & Determine EC50 Value G->H

Caption: Workflow for the in vitro poisoned food technique.
Protocol 2: Greenhouse Efficacy Assessment for Damping-Off Control

This protocol, adapted from studies on cucumber damping-off[7][8], evaluates the in vivo efficacy of this compound.

Objective: To assess the protective efficacy of this compound against damping-off caused by Rhizoctonia solani under controlled greenhouse conditions.

Materials:

  • This compound formulation

  • Susceptible host seeds (e.g., cucumber)

  • Pathogen inoculum (R. solani grown on a substrate like sand-maize meal)

  • Sterilized potting mix (e.g., soil, sand, and peat mixture)

  • Seedling trays or pots

  • Greenhouse facility with controlled temperature and humidity

Methodology:

  • Inoculum Preparation: Grow the pathogen (R. solani) on a sterilized substrate (e.g., 90g sand, 10g maize meal, 20mL water) for 2-3 weeks.

  • Soil Infestation: Thoroughly mix the prepared inoculum with the sterilized potting mix at a predetermined rate (e.g., 1-5% w/w) to ensure uniform infestation. Fill seedling trays or pots with the infested soil.

  • Experimental Design: Use a completely randomized design with at least three to four replications per treatment.

    • Treatments:

      • T1: Non-infested, untreated control (Negative Control)

      • T2: Infested, untreated control (Positive Control)

      • T3: Infested, this compound soil drench (at test concentration, e.g., 0.05 g a.i./L)

      • T4: Infested, this compound seed treatment

      • (Include other concentrations or combinations as needed)

  • Sowing and Treatment Application:

    • Soil Drench: Sow seeds in the infested soil. Immediately after sowing, drench each cell/pot with a specific volume (e.g., 10 mL) of the prepared fungicide solution.[8]

    • Seed Treatment: Coat seeds with the fungicide formulation prior to sowing.

  • Incubation: Maintain the trays in a greenhouse under conditions favorable for disease development (e.g., 22-28°C, >80% relative humidity). Water as needed, avoiding overwatering.

  • Data Collection (after 3-4 weeks):

    • Seedling Emergence (%): Count the number of emerged seedlings.

    • Disease Incidence (%): Count the number of seedlings showing damping-off symptoms (pre- or post-emergence).

    • Disease Severity: Score disease severity on a scale (e.g., 0-5, where 0=healthy, 5=dead).

    • Plant Growth Parameters: Measure shoot/root length and dry weight of surviving seedlings.[8]

  • Analysis: Analyze data using ANOVA to determine significant differences between treatments. Calculate disease control efficacy relative to the positive control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Pathogen Inoculum (e.g., R. solani on sand-maize) B Infest Sterilized Potting Mix with Inoculum A->B C Sow Susceptible Seeds in Infested Soil B->C D Apply this compound (Soil Drench or Seed Treatment) C->D E Set up Controls (Infested/Untreated & Non-infested/Untreated) C->E F Incubate in Greenhouse (Favorable for Disease) D->F E->F G Assess Disease Incidence, Severity & Plant Growth (after 3-4 weeks) F->G H Perform Statistical Analysis to Determine Efficacy G->H

Caption: Workflow for a greenhouse efficacy trial.
Protocol 3: Conceptual Workflow for Soil Residue Analysis

This protocol outlines the main steps for determining the concentration of this compound residues in soil samples, based on established environmental chemistry methods.[9]

Objective: To quantify the amount of this compound in a soil matrix.

Methodology Overview:

  • Sample Collection: Collect representative soil samples from the treated area.

  • Extraction: Extract this compound from the soil sample using an appropriate solvent system (e.g., acetone/water), followed by liquid-liquid partitioning with a non-polar solvent like dichloromethane.[9]

  • Cleanup: Remove interfering co-extractives from the sample extract. A common technique is Gel Permeation Chromatography (GPC).[9]

  • Concentration: Evaporate the solvent to concentrate the analyte in the final extract.

  • Quantification: Analyze the final extract using Gas Chromatography with Mass Selective Detection (GC/MS) or another suitable detector.[9]

  • Analysis: Compare the sample peak area/height to a calibration curve generated from certified reference standards to determine the concentration of this compound in the original soil sample.

A Soil Sample Collection B Solvent Extraction A->B C Extract Cleanup (e.g., GPC) B->C D Concentration C->D E Quantification (GC/MS) D->E F Residue Level (mg/kg) E->F

Caption: Conceptual workflow for soil residue analysis.

References

Application Notes and Protocols for In Vitro Fungicide Sensitivity Assays with Tolclofos-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolclofos-methyl is a non-systemic organophosphorus fungicide with protective and curative action against a range of soil-borne fungal pathogens.[1] Its primary mode of action is the inhibition of phospholipid biosynthesis, leading to lipid peroxidation and subsequent disruption of the fungal cell membrane.[2][3] These application notes provide a detailed protocol for determining the in vitro sensitivity of fungal isolates to this compound using the poisoned food technique, with a focus on key pathogens such as Rhizoctonia solani and Sclerotium rolfsii.

Data Presentation

The following tables summarize the 50% effective concentration (EC50) values of this compound against various fungal species, as reported in the literature. These values can serve as a reference for expected sensitivity ranges.

Fungal SpeciesAnastomosis Group (AG)EC50 (µg/mL)Reference
Rhizoctonia solaniAG 3-PT0.001 - 0.098[4]
Rhizoctonia solaniAG 2-2IIIB0.001 - 0.098[4]
Rhizoctonia solaniAG A0.001 - 0.098[4]
Sclerotium rolfsiiNot ApplicableNot explicitly found in searches

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay using the Poisoned Food Technique

This protocol details the poisoned food technique to assess the inhibitory effect of this compound on the mycelial growth of fungal pathogens.

Materials:

  • This compound (technical grade or emulsifiable concentrate)

  • Acetone (for stock solution preparation)

  • Sterile distilled water

  • Potato Dextrose Agar (PDA)

  • Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Actively growing cultures of the test fungus (e.g., Rhizoctonia solani, Sclerotium rolfsii) on PDA

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Sterile flasks and beakers

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh 10 mg of technical grade this compound and dissolve it in 10 mL of acetone to prepare a 1000 µg/mL stock solution.[5][6]

    • If using an emulsifiable concentrate, calculate the amount needed to achieve a 1000 µg/mL stock solution based on the concentration of the active ingredient.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Allow the molten PDA to cool to approximately 45-50°C in a water bath.

    • In a laminar flow hood, perform serial dilutions of the this compound stock solution in sterile distilled water to create working solutions.

    • Add appropriate volumes of the working solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of acetone in the media is minimal and consistent across all treatments, including the control.

    • Prepare a control set of PDA plates containing the same concentration of acetone as the treated plates but without this compound.

    • Pour approximately 20 mL of the amended and control PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing margin of a 4-7 day old culture of the test fungus.[7][8]

    • Place a single mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.[7]

  • Incubation:

    • Incubate the inoculated plates at a suitable temperature for the test fungus (e.g., 25 ± 2°C for Rhizoctonia solani and Sclerotium rolfsii).[9]

    • Incubate until the mycelial growth in the control plates reaches the edge of the Petri dish.

  • Data Collection and Analysis:

    • Measure the radial mycelial growth (colony diameter) in two perpendicular directions for each plate.

    • Calculate the average diameter for each treatment.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average colony diameter of the control

        • T = Average colony diameter of the treatment

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. This can be done using statistical software such as GraphPad Prism, which can fit the data to a non-linear regression (dose-response) curve.[10]

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for In Vitro Fungicide Sensitivity Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis stock_solution Prepare this compound Stock Solution (1000 µg/mL in Acetone) serial_dilution Perform Serial Dilutions of Stock Solution stock_solution->serial_dilution pda_prep Prepare and Autoclave Potato Dextrose Agar (PDA) amend_media Amend Cooled PDA with Fungicide Dilutions pda_prep->amend_media serial_dilution->amend_media pour_plates Pour Amended and Control PDA Plates amend_media->pour_plates inoculation Inoculate Plates with Fungal Mycelial Plugs pour_plates->inoculation incubation Incubate Plates until Control Growth is Complete inoculation->incubation measure_growth Measure Radial Mycelial Growth incubation->measure_growth calculate_inhibition Calculate Percentage of Growth Inhibition measure_growth->calculate_inhibition determine_ec50 Determine EC50 Value (Dose-Response Curve) calculate_inhibition->determine_ec50 mode_of_action Conceptual Mode of Action of this compound cluster_cell Fungal Cell tolclofos This compound phospholipid_synthesis Phospholipid Biosynthesis tolclofos->phospholipid_synthesis Inhibits lipid_peroxidation Lipid Peroxidation (Increased ROS) tolclofos->lipid_peroxidation Induces cell_membrane Cell Membrane Integrity phospholipid_synthesis->cell_membrane Maintains cell_death Cell Death cell_membrane->cell_death Leads to lipid_peroxidation->cell_membrane Disrupts

References

Tolclofos-methyl formulation and preparation for laboratory experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Tolclofos-methyl

Introduction

This compound is a non-systemic organophosphorus fungicide with a protective and curative contact action.[1][2] It is primarily used to control soil-borne diseases caused by pathogens such as Rhizoctonia solani, Typhula incarnata, and Corticium rolfsii.[3] Its mode of action is the inhibition of phospholipid biosynthesis, which disrupts fungal cell membrane formation.[3][4][5] These application notes provide detailed protocols for the preparation and use of this compound in laboratory settings, including the preparation of standard solutions and methodologies for residue analysis and fungicide efficacy screening.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate preparation of solutions and for understanding its environmental behavior.

PropertyValueSource
Chemical Name (IUPAC) O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate[4][6]
CAS Number 57018-04-9[6]
Molecular Formula C₉H₁₁Cl₂O₃PS[6]
Molecular Weight 301.13 g/mol [3]
Physical Form White crystalline solid[3][6]
Melting Point 78-80 °C[6][7]
Vapor Pressure 1.84 x 10⁻³ Pa (1.38 x 10⁻⁵ mm Hg) at 24.8 °C[6]
Water Solubility 1.10 ± 0.08 mg/L at 25 °C[6]
log Kow (Octanol/Water) 4.56[3][7]
Stability Stable under normal storage conditions.[3][6] Hydrolysis half-life is dependent on pH and temperature, ranging from 50-126 days at 20-25°C.[4]

Application Note 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis, bioassays, and other laboratory experiments. This compound is sparingly soluble in water but readily soluble in organic solvents like acetone and toluene.[3]

Experimental Protocol: Stock and Working Solution Preparation

1. Materials:

  • This compound analytical standard (purity ≥96%)[1]

  • Acetone (HPLC or Glass Distilled Grade)[8]

  • Toluene (HPLC or Glass Distilled Grade)[8]

  • 10 mL volumetric flasks (Class A)

  • Analytical balance (readable to 0.01 mg)

  • Micropipettes and sterile tips

  • Glass storage vials with PTFE-lined caps

2. Procedure for 1000 µg/mL Primary Stock Solution:

  • Accurately weigh approximately 10 mg of this compound analytical standard (corrected for purity) into a 10 mL volumetric flask.[8]

  • Add a small volume of acetone (approx. 5 mL) to dissolve the solid. Use an ultrasonic bath for approximately 5 minutes to ensure complete dissolution.[9]

  • Once dissolved, dilute to the 10 mL mark with acetone.[8]

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Transfer the solution to a labeled glass vial.

  • Storage: Store the primary stock solution in the dark at or below -20°C. The solution is stable for at least one month under these conditions.[8]

3. Procedure for Intermediate and Working Solutions:

  • For Fortification/Bioassays (Acetone Dilutions):

    • Prepare intermediate stock solutions by serially diluting the 1000 µg/mL primary stock with acetone.[8] For example, to make a 100 µg/mL solution, transfer 1 mL of the primary stock into a 10 mL volumetric flask and dilute to volume with acetone.

    • Prepare final working solutions for fortifying samples (e.g., soil or water) or for use in bioassays at the required concentrations by further dilution with acetone.[8]

  • For GC/MS Calibration (Toluene Dilutions):

    • Prepare a 100 µg/mL intermediate solution by diluting the primary stock solution with toluene.[8]

    • Serially dilute this intermediate solution with toluene to produce a range of calibration standards. A typical range for residue analysis is 0.01 to 0.50 µg/mL.[8]

    • Storage: Store intermediate and working solutions in glass at or below 10°C when not in use. Allow solutions to warm to room temperature before use.[8]

G Workflow for Standard Solution Preparation cluster_stock Primary Stock Preparation cluster_working Working Solution Preparation weigh 1. Weigh ~10mg This compound dissolve 2. Dissolve in Acetone (10 mL Volumetric Flask) weigh->dissolve store_stock 3. Store at -20°C (1000 µg/mL Stock) dissolve->store_stock serial_dilute 4. Perform Serial Dilutions from Primary Stock store_stock->serial_dilute cal_standards 5a. Dilute with Toluene for GC/MS Calibration (e.g., 0.01-0.5 µg/mL) serial_dilute->cal_standards Analytical Use fort_solutions 5b. Dilute with Acetone for Fortification/Bioassays serial_dilute->fort_solutions Experimental Use

Caption: Workflow for preparing this compound standard solutions.

Application Note 2: Protocol for Residue Analysis in Soil by GC/MS

This protocol details a validated method for the determination of this compound residues in soil, adapted from environmental chemistry methods.[8][10] The method involves solvent extraction, clean-up by Gel Permeation Chromatography (GPC), and quantification by Gas Chromatography with Mass Spectrometry (GC/MS). The Limit of Quantification (LOQ) for this method is typically 0.01 mg/kg.[10]

Experimental Protocol: Soil Residue Analysis

1. Materials:

  • Soil sample (approx. 50 g)

  • Acetone/water extraction solvent

  • Dichloromethane (DCM)

  • Toluene

  • Anhydrous sodium sulfate

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • GPC system with Bio-Beads S-X3[8]

  • GC/MS system with a suitable capillary column (e.g., DB-5MS)[10]

2. Sample Extraction:

  • Weigh 50 g of soil into a 500 mL glass jar.[10]

  • Add 100 mL of water (adjusted for soil moisture content) and allow to stand for 10 minutes.[8]

  • Add 200 mL of acetone and shake vigorously for 10 minutes.[8]

  • Filter the extract through a No. 1 filter paper in a Buchner funnel.[8]

  • Transfer the filtrate to a separatory funnel, add sodium chloride, and shake.

  • Partition the extract with 100 mL of dichloromethane (DCM). Collect the lower organic phase.[8]

  • Dry the organic phase by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator at 30°C.[8]

3. Extract Clean-up (GPC):

  • Reconstitute the dried extract in 10 mL of cyclohexane:ethyl acetate (1:1 v/v).[8]

  • Inject the reconstituted extract onto the GPC system to separate this compound from co-extracted matrix components.

  • Collect the fraction containing this compound.

  • Evaporate the collected fraction to dryness at 30°C and reconstitute in 5 mL of toluene for GC/MS analysis.[8]

4. Quantification by GC/MS:

  • GC Conditions (Example):

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)[10]

    • Oven Program: Start at 100°C for 1 minute, ramp at 15°C/minute to 250°C, and hold for 3 minutes.[8]

  • MS Conditions:

    • Mode: Electron Impact (EI)

    • Monitored Ions: Monitor a quantitative ion (e.g., m/z 301→265) and at least one confirmatory ion (e.g., m/z 301→267).[10]

  • Inject the prepared sample extract and a series of calibration standards.

  • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve generated from the standards.

G Workflow for this compound Residue Analysis in Soil cluster_extraction 1. Sample Extraction cluster_cleanup 2. Extract Clean-up cluster_analysis 3. Quantification soil 50g Soil Sample add_solvent Add Acetone/Water & Shake soil->add_solvent filter Filter Extract add_solvent->filter partition Partition with DCM filter->partition concentrate Rotary Evaporate to Dryness partition->concentrate reconstitute_gpc Reconstitute in Cyclohexane:EtOAc concentrate->reconstitute_gpc gpc Gel Permeation Chromatography (GPC) reconstitute_gpc->gpc collect Collect Analyte Fraction gpc->collect reconstitute_gc Evaporate & Reconstitute in Toluene collect->reconstitute_gc gcms Inject into GC/MS reconstitute_gc->gcms quantify Quantify vs. Calibration Curve gcms->quantify G Workflow for In-Vitro Fungicide Efficacy Screening cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis media Prepare & Cool Molten PDA Media amend Amend Media with This compound Dilutions media->amend pour Pour Plates & Allow to Solidify amend->pour inoculate Inoculate Center of Each Plate pour->inoculate plug Cut Mycelial Plugs from Active Culture plug->inoculate incubate Incubate until Control Growth is Full inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate ec50 Determine EC₅₀ Value calculate->ec50 G Mode of Action: Inhibition of Phospholipid Biosynthesis precursors Precursor Molecules (e.g., Glycerol-3-phosphate, Fatty Acids) biosynthesis Phospholipid Biosynthesis Pathway precursors->biosynthesis phospholipids Phospholipids (e.g., Phosphatidylcholine) biosynthesis->phospholipids disruption Disruption of Membrane Function & Fungal Death biosynthesis->disruption membrane Fungal Cell Membrane Integrity phospholipids->membrane membrane->disruption tm This compound tm->biosynthesis Inhibits

References

Application Notes and Protocols for Tolclofos-methyl in Integrated Pest Management (IPM) Programs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolclofos-methyl is an organophosphate fungicide distinguished by its targeted action against soil-borne diseases, primarily those caused by Rhizoctonia solani, the causal agent of damping-off, root rot, and stem canker in a variety of crops.[1][2] Unlike many other organophosphates that act as insecticides by inhibiting acetylcholinesterase, this compound's fungicidal activity stems from the inhibition of phospholipid biosynthesis in fungi.[3][4] This unique mode of action, classified under FRAC Group 14, makes it a valuable tool in Integrated Pest Management (IPM) programs, particularly for managing fungicide resistance when used in rotation with other chemical classes.[5][6]

These application notes provide a comprehensive overview of the use of this compound in IPM, with detailed protocols for experimental evaluation and a summary of key data for researchers and professionals in drug development and crop protection.

Data Presentation

Table 1: this compound Application Rates for Control of Rhizoctonia solani
CropApplication MethodFormulationApplication RateReference
PotatoSeed Tuber Treatment540 FS0.5 to 0.7 fl oz per 100 lb of seed pieces[7]
PotatoSeed Tuber Treatment10% or 5% Dust160 g a.i. per tonne of seed[2]
CottonSeed TreatmentNot SpecifiedNot specified; evaluated for efficacy[8][9]
Ornamentals (Bulbs)In-furrowNot Specified4 kg a.i. per ha (for warmth-preferring strains)[5]
Ornamentals (Bulbs)In-furrowNot Specified12.5 kg a.i. per ha (for cold-preferring strains)[5]
PeanutSoil TreatmentNot Specified8.4 kg/ha [10]
Table 2: Efficacy of this compound Against Rhizoctonia solani
CropEfficacy MetricResultExperimental ConditionsReference
CottonSeedling EmergenceSignificantly higher than untreated controlGreenhouse study with inoculated soil[9]
CottonDamping-off ControlSignificant reduction in pre- and post-emergence damping-offGreenhouse study with inoculated soil[9]
Ornamentals (Bulbs)Disease ControlSimilar degree of control to standard soil incorporation with lower application rateField study comparing in-furrow application to soil incorporation[5]
CucumberDisease ControlUp to 86% disease control when combined with T. harzianumGreenhouse study with combined application of this compound and biological control agents[6]

Experimental Protocols

Protocol 1: Evaluation of this compound Seed Treatment for Control of Rhizoctonia solani in Cotton

Objective: To assess the efficacy of this compound as a seed treatment in protecting cotton seedlings from damping-off caused by Rhizoctonia solani.

Materials:

  • Certified cotton seed (e.g., Phytogen 367WRF).[8]

  • This compound formulated for seed treatment.

  • Rhizoctonia solani inoculum (e.g., grown on sterilized sorghum grains).[11]

  • Sterilized sandy clay soil.[11]

  • Greenhouse pots or trays.

  • Controlled environment greenhouse.

  • Data collection tools (e.g., calipers, scales).

Methodology:

  • Inoculum Preparation:

    • Culture R. solani on a suitable medium (e.g., potato dextrose agar).

    • Inoculate sterilized sorghum grains with the fungal culture and incubate for three weeks to allow for complete colonization.[11]

    • Inoculate the sterilized sandy clay soil with the colonized sorghum grains at a rate of 50 g/kg of soil.[11]

  • Seed Treatment:

    • Apply this compound to the cotton seeds at the desired rate (refer to product label for specific rates). Ensure even coating of the seeds.

    • Include an untreated control group of seeds.

  • Experimental Design:

    • Use a randomized complete block design with a minimum of four replications.[8]

    • Each plot will consist of a pot or a designated area within a tray.

  • Planting:

    • Sow the treated and untreated seeds in the R. solani-inoculated soil at a consistent depth and spacing.

    • Maintain optimal growing conditions for cotton in the greenhouse, including temperature, humidity, and lighting.

  • Data Collection:

    • Stand Counts: Record the number of emerged seedlings at regular intervals (e.g., 14, 28, and 42 days after planting).[8]

    • Disease Incidence: Assess the percentage of pre- and post-emergence damping-off in each plot.

    • Plant Vigor: Measure plant height and dry weight of the seedlings (cotyledon, true leaves, and whole plant) at the end of the experiment.[11]

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatments.

Protocol 2: In-Furrow Application of this compound for Control of Rhizoctonia solani in Potatoes

Objective: To evaluate the efficacy of in-furrow application of this compound in controlling black scurf and stem canker on potatoes caused by Rhizoctonia solani.

Materials:

  • Certified potato seed pieces.

  • This compound formulated for soil application.

  • Field plot with a history of Rhizoctonia solani infestation.

  • Potato planter equipped with an in-furrow spray system.

  • Standard potato cultivation equipment.

  • Disease assessment scales.

Methodology:

  • Field Preparation:

    • Prepare the field according to standard potato cultivation practices.

    • The experimental design should be a randomized complete block with at least four replications.

  • Treatment Application:

    • Calibrate the in-furrow spray equipment to deliver the desired rate of this compound (e.g., 0.9 to 1.3 fl oz/1,000 row-feet).[7]

    • Apply the fungicide solution as a narrow band spray directly onto the seed pieces in the open furrow during planting.[7]

    • Include an untreated control where only water is sprayed.

  • Planting and Crop Management:

    • Plant the potato seed pieces at a consistent depth and spacing.

    • Manage the crop throughout the season using standard agronomic practices for irrigation, fertilization, and pest control, ensuring these practices are uniform across all plots.

  • Data Collection:

    • Efficacy on Stems: At mid-season, randomly select a set number of plants from each plot and assess the incidence and severity of stem canker using a standardized rating scale.

    • Efficacy on Tubers: After harvest, collect a random sample of tubers from each plot. Wash the tubers and assess the incidence and severity of black scurf (sclerotia formation) using a visual rating scale.

    • Yield: Harvest the two center rows of each plot and record the total tuber weight and grade.

  • Statistical Analysis:

    • Analyze the disease assessment and yield data using ANOVA to determine the effect of the this compound treatment.

Signaling Pathways and Experimental Workflows

Fungal Phospholipid Biosynthesis Pathway and the Mode of Action of this compound

This compound is classified as a FRAC Group 14 fungicide, and its mode of action is the inhibition of phospholipid biosynthesis.[5][6] The precise enzyme inhibited is not definitively elucidated in publicly available literature, but it is understood to disrupt the integrity of the fungal cell membrane. The diagram below illustrates the general pathways of phospholipid biosynthesis in fungi, highlighting the potential area of disruption by this compound.

Phospholipid_Biosynthesis cluster_kennedy Kennedy Pathway (Exogenous) cluster_denovo De Novo Pathway (Endogenous) choline Choline phosphocholine Phosphocholine choline->phosphocholine ethanolamine Ethanolamine phosphoethanolamine Phosphoethanolamine ethanolamine->phosphoethanolamine cdp_choline CDP-Choline phosphocholine->cdp_choline cdp_ethanolamine CDP-Ethanolamine phosphoethanolamine->cdp_ethanolamine pc_kennedy Phosphatidylcholine (PC) cdp_choline->pc_kennedy pe_kennedy Phosphatidylethanolamine (PE) cdp_ethanolamine->pe_kennedy glycerol_3p Glycerol-3-P pa Phosphatidic Acid (PA) glycerol_3p->pa cdp_dag CDP-Diacylglycerol pa->cdp_dag dag Diacylglycerol (DAG) pa->dag ps Phosphatidylserine (PS) cdp_dag->ps PS Synthase pe_denovo Phosphatidylethanolamine (PE) ps->pe_denovo PS Decarboxylase pc_denovo Phosphatidylcholine (PC) pe_denovo->pc_denovo Methylation dag->pc_kennedy dag->pe_kennedy inhibition This compound Inhibition inhibition->pa inhibition->cdp_dag inhibition->dag

Caption: Fungal phospholipid biosynthesis pathways and the proposed inhibition by this compound.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a typical workflow for conducting an efficacy trial of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis pathogen_prep Pathogen Inoculum Preparation soil_prep Soil Sterilization and Inoculation pathogen_prep->soil_prep seed_treatment Seed Treatment with This compound planting Planting of Treated and Control Seeds seed_treatment->planting soil_prep->planting incubation Incubation under Controlled Conditions planting->incubation data_collection Data Collection (Stand Count, Disease Rating, Vigor) incubation->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation and Reporting analysis->results

Caption: General experimental workflow for fungicide efficacy testing.

Conclusion

This compound is an effective fungicide for the control of soil-borne diseases, particularly those caused by Rhizoctonia solani. Its unique mode of action makes it a valuable component of IPM strategies aimed at sustainable crop protection and fungicide resistance management. The protocols and data presented here provide a foundation for researchers and drug development professionals to further investigate and optimize the use of this compound in various agricultural systems. Adherence to detailed experimental methodologies is crucial for generating robust and reliable data to support its continued and effective use.

References

Efficacy of Tolclofos-methyl for Turfgrass Fungal Disease Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. Tolclofos-methyl is primarily registered and utilized as a seed treatment and for control of soil-borne pathogens in various crops.[1][2] Publicly available research on the efficacy of this compound for foliar application on established turfgrass to control brown patch, dollar spot, and southern blight is limited. These notes and protocols are based on the available data for its use against relevant pathogens in other applications and provide a framework for future research in turfgrass.

Introduction

This compound is an organophosphate fungicide belonging to the aromatic hydrocarbon class. It is classified by the Fungicide Resistance Action Committee (FRAC) in Group 14.[2] Its proposed mode of action is through the peroxidation of lipids within fungal cells, leading to membrane disruption and cell death. While its primary use is as a seed treatment to protect against soil-borne and seed-borne fungal pathogens, its known activity against Rhizoctonia solani and Sclerotium species in other agricultural contexts suggests potential for turfgrass disease management.[3][4]

This document summarizes the available data on this compound and provides generalized experimental protocols for evaluating its efficacy on turfgrass.

Quantitative Data Summary

The following tables summarize the known application rates and efficacy of this compound against relevant fungal pathogens. It is critical to note that this data is not from foliar applications on established turfgrass but from seed treatments and soil applications in other crops.

Table 1: Efficacy of this compound against Rhizoctonia solani

Application MethodCrop/SettingApplication RatePathogenEfficacy/Observations
Seed TreatmentSugarbeets0.5 grams active ingredient (a.i.) per 100,000 seedsRhizoctonia solaniProvides protection from early-season Rhizoctonia Crown and Root Rot.
Soil DrenchCucumber Seedlings0.005 g a.i./L to 0.125 g a.i./LRhizoctonia solaniCombination with biological control agents showed additive effects in controlling damping-off.
Foliar SprayGeneral2-4 g/sq m (as a drench)Rhizoctonia spp.Product label suggests this rate for soil drench applications.[4]

Table 2: Efficacy of this compound against Sclerotium rolfsii

| Application Method | Crop/Setting | Application Rate | Pathogen | Efficacy/Observations | | :--- | :--- | :--- | :--- | | Soil Drench | General | 2-4 g/sq m | Sclerotium spp. | Product label suggests this rate for soil drench applications.[4] | | Foliar Spray | General | Not Specified | Sclerotium spp. | Mentioned as a possible application method on product labels, but specific rates and efficacy data are lacking.[4] |

Proposed Mode of Action: Lipid Peroxidation

This compound's fungicidal activity is attributed to its ability to induce lipid peroxidation in target fungi. This process involves the oxidative degradation of lipids, which are essential components of cellular membranes. The disruption of membrane integrity leads to leakage of cellular contents and ultimately, cell death.

cluster_fungal_cell Fungal Cell Tolclofos_methyl This compound Cell_Membrane Cell Membrane (Lipid Bilayer) Tolclofos_methyl->Cell_Membrane Interacts with Lipid_Peroxidation Lipid Peroxidation Cell_Membrane->Lipid_Peroxidation Membrane_Disruption Membrane Disruption Lipid_Peroxidation->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death cluster_workflow Fungicide Efficacy Trial Workflow Site_Selection Site Selection (Susceptible Turf) Plot_Design Plot Design (Randomized Blocks) Site_Selection->Plot_Design Inoculation Pathogen Inoculation (Optional) Plot_Design->Inoculation Treatment_Application Treatment Application (this compound, Control, Standard) Inoculation->Treatment_Application Turf_Maintenance Standard Turf Maintenance Treatment_Application->Turf_Maintenance Data_Collection Data Collection (% Disease, Turf Quality) Turf_Maintenance->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis Results Results & Conclusions Data_Analysis->Results

References

Application Note: Analysis of Tolclofos-methyl Residues in Food Matrices using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tolclofos-methyl is a broad-spectrum organophosphorus fungicide used to control soil-borne diseases in a variety of agricultural crops. Due to its potential persistence in the environment and on food commodities, robust and efficient analytical methods are required to monitor its residues and ensure food safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the multi-residue analysis of pesticides in food.[1][2][3] This application note provides a detailed protocol for the determination of this compound in various food matrices using the QuEChERS extraction and cleanup procedure followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process. First, the homogenized food sample is extracted with acetonitrile in the presence of salts (e.g., magnesium sulfate, sodium chloride, and citrates) to induce liquid-liquid partitioning and separate the organic and aqueous layers.[4][5] The second step is a dispersive solid-phase extraction (d-SPE) cleanup of the acetonitrile extract, where a sorbent (e.g., primary secondary amine - PSA) is used to remove interfering matrix components such as organic acids, fatty acids, and sugars.[6][7] The final cleaned extract is then analyzed by GC-MS/MS or LC-MS/MS for the quantification of this compound.

Experimental Protocols

Sample Preparation and Homogenization
  • For fruits and vegetables with high water content (e.g., tomatoes, cucumbers, apples), chop the sample into small pieces and homogenize using a high-speed blender until a uniform puree is obtained.[8]

  • For dry commodities (e.g., raisins, cereals), it is necessary to rehydrate the sample prior to extraction. A common approach is to add a specific volume of deionized water to a known weight of the homogenized dry sample. For example, for raisins, 8.5 mL of water can be added to 5 grams of homogenized sample.[2]

  • Store the homogenized samples frozen if not immediately used for extraction to prevent degradation of the analyte.[5]

QuEChERS Extraction

This protocol is based on the widely used EN 15662 method.[2]

  • Weigh 10 g (or 15 g, depending on the specific protocol variation) of the homogenized sample into a 50 mL centrifuge tube.[1][2]

  • Add 10 mL of acetonitrile to the tube. For certain matrices, 1% acetic acid in acetonitrile can be used.[1]

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt mixture. A common formulation consists of 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[2]

  • Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥ 3000 rpm for 5 minutes.[5][6]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • For general fruit and vegetable matrices, a common d-SPE mixture is 150 mg of anhydrous MgSO₄ and 25 mg of PSA. For matrices with higher fat content, octadecyl (C18) sorbent (25 mg) can be included.[2]

  • Cap the tube and vortex for 30-60 seconds.[5][6]

  • Centrifuge at a high speed (e.g., > 5000 rpm) for 2-5 minutes to pellet the sorbent.

  • The resulting supernatant is the final extract. Transfer it into an autosampler vial for analysis. For LC-MS/MS analysis, the extract may be diluted with water or an appropriate mobile phase modifier.[2] For GC analysis, the extract is typically injected directly.

Instrumental Analysis: GC-MS/MS
  • System: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is commonly used.[1]

  • Injection: 1-2 µL in splitless mode.

  • Inlet Temperature: 250-280 °C.

  • Oven Program: A typical program starts at 70-80 °C, holds for 1-2 minutes, then ramps at 20-25 °C/min to 280-300 °C, and holds for 5-10 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound need to be optimized. Common transitions are listed in the data table below.

Instrumental Analysis: LC-MS/MS
  • System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization.[4][9]

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes the performance data for the analysis of this compound in various food matrices using the QuEChERS method followed by mass spectrometry.

Food MatrixAnalytical MethodSpiking Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
Fruits & VegetablesGC-MS/MS0.01914-[4]
Fruits & VegetablesGC-MS/MS0.05975-[4]
Oranges, Lemons, Bananas, Peppers, OnionsLC-APCI-MS-52.5 - 91.16.1 - 11.90.1[10]
High Water Content Fruits & VegetablesGC-ECD---0.017 - 0.045[8]
Pet Feed (High-Fat Matrix)GC-MS/MS-70-120<20<0.01[11]
Various Fruits & VegetablesGC-MS/MS0.002, 0.01, 0.05--0.002[12]

Note: LOQ (Limit of Quantification) and RSD (Relative Standard Deviation) values can vary based on instrumentation, specific method parameters, and matrix complexity.

Diagrams

Experimental Workflow

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Food Sample (e.g., Blender) Weigh Weigh 10g of Homogenized Sample Homogenize->Weigh Add_ACN Add 10 mL Acetonitrile & Shake Weigh->Add_ACN Add_Salts Add QuEChERS Extraction Salts Add_ACN->Add_Salts Shake_Vigorously Shake Vigorously for 1 min Add_Salts->Shake_Vigorously Centrifuge1 Centrifuge (≥3000 rpm, 5 min) Shake_Vigorously->Centrifuge1 Transfer_Supernatant Transfer 1 mL of Acetonitrile Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube (MgSO4 + PSA) Transfer_Supernatant->Add_dSPE Vortex Vortex for 1 min Add_dSPE->Vortex Centrifuge2 Centrifuge (>5000 rpm, 2-5 min) Vortex->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract Analysis Analyze by GC-MS/MS or LC-MS/MS Final_Extract->Analysis

Caption: Workflow for this compound analysis using the QuEChERS method.

Logical Relationship of QuEChERS Steps

QuEChERS_Logic Start Homogenized Sample Extraction Step 1: Extraction (Acetonitrile) Start->Extraction Isolate Analyte Salting_Out Step 2: Phase Separation (Addition of Salts) Extraction->Salting_Out Partitioning Cleanup Step 3: Dispersive SPE (Removal of Interferences) Salting_Out->Cleanup Purification End Final Extract for Analysis Cleanup->End Quantification

References

Application Notes and Protocols for Tolclofos-methyl Soil Drench Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Tolclofos-methyl in soil drench applications for research purposes, focusing on its efficacy against soil-borne fungal pathogens such as Rhizoctonia solani.

Introduction

This compound is an organophosphorus fungicide that acts as a non-systemic contact fungicide with protective and curative properties.[1] Its primary mode of action is the inhibition of phospholipid biosynthesis in fungi, disrupting cell membrane integrity.[2][3][4] This document outlines protocols for preparing and applying this compound as a soil drench in a research setting to evaluate its efficacy and to study its effects on plant-pathogen interactions.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in research settings.

Table 1: this compound Application Rates for Soil Drench.

Application TypeTarget Crop/SystemActive Ingredient (a.i.) Concentration/RateReference
Greenhouse Pot StudyCucumber (against R. solani)0.005 g a.i./L, 0.05 g a.i./L, 0.125 g a.i./L[5][6]
Field ApplicationOrnamental Bulbs (against R. solani)4 kg a.i./ha, 12.5 kg a.i./ha
Commercial RecommendationVegetables (e.g., Tomato, Cucumber)2.5 - 3.0 L/ha (of a 20% EC formulation)[4]

Table 2: Efficacy of this compound against Rhizoctonia solani.

CropApplication MethodConcentration/RateDisease Control AchievedReference
CucumberSeed Treatment & Soil Drench0.05 g a.i./LUp to 86% disease control (when combined with T. harzianum)[5][6]
MungbeanSeed Treatment & Soil Drench1.5 g/L (of Tebuconazole + Trifloxystrobin)83.70% disease inhibition (comparative fungicide)[2]
LettuceNot specifiedNot specifiedEffective against bottom rot disease[6]

Experimental Protocols

General Soil Drench Protocol for Potted Plants

This protocol is designed for evaluating the efficacy of this compound against a target pathogen (e.g., Rhizoctonia solani) in a controlled greenhouse environment.

Materials:

  • This compound technical grade or a formulated product (e.g., 20% EC).

  • Target pathogen culture (e.g., R. solani grown on potato dextrose agar).

  • Host plant seeds or seedlings.

  • Sterilized potting mix (e.g., sandy loam or a commercial mix).

  • Pots (e.g., 10 cm diameter).

  • Sterile distilled water.

  • Appropriate solvents for technical grade this compound (if applicable).

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.

Procedure:

  • Pathogen Inoculum Preparation:

    • Culture the target pathogen on a suitable medium until sufficient growth is achieved.

    • For R. solani, inoculum can be prepared by growing the fungus on a sterilized grain medium (e.g., wheat or oat kernels) for 2-3 weeks.

  • Soil Infestation:

    • Thoroughly mix the pathogen inoculum with the sterilized potting mix. The rate of infestation will depend on the pathogen and host system and should be determined in preliminary experiments (a common starting point is 1-5% w/w of inoculum to soil).

    • Fill the pots with the infested soil.

  • Planting:

    • Sow seeds or transplant seedlings of the host plant into the infested soil.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound at the desired concentration. For a 20% EC formulation, calculate the required volume to achieve the target application rate (e.g., for a 2.5 L/ha rate, this would be diluted in a large volume of water for drenching). For research purposes, preparing solutions with active ingredient concentrations such as 0.005, 0.05, and 0.125 g a.i./L is recommended.[5][6]

    • Always include a vehicle control (the solvent used to dissolve this compound, if any) and an untreated control.

  • Soil Drench Application:

    • Apply a specific volume of the this compound solution to the soil surface of each pot. The volume should be sufficient to moisten the root zone without causing excessive leaching (e.g., 50-100 mL for a 10 cm pot).

    • The application can be done immediately after planting or at the first sign of disease symptoms, depending on the experimental design.

  • Incubation and Data Collection:

    • Maintain the pots in a greenhouse or growth chamber with controlled environmental conditions (temperature, humidity, light) suitable for the host plant and pathogen.

    • Monitor the plants regularly for disease symptoms (e.g., damping-off, root rot, stem lesions).

    • Collect data on disease incidence (percentage of infected plants) and disease severity (using a rating scale) at predetermined time points.

    • At the end of the experiment, plants can be harvested to measure fresh and dry weight of shoots and roots to assess the impact on plant growth.

Field Microplot Soil Drench Protocol

This protocol is for evaluating this compound in a more realistic field setting using small, contained plots.

Materials:

  • This compound formulation.

  • Pathogen inoculum.

  • Host plant seeds or transplants.

  • Field plot preparation equipment.

  • Irrigation system.

  • PPE.

Procedure:

  • Plot Preparation:

    • Establish microplots of a defined size (e.g., 1m x 1m).

    • If necessary, artificially infest the soil with the target pathogen.

  • This compound Application:

    • Calculate the amount of this compound needed for each plot based on the desired application rate (e.g., 4 kg a.i./ha).

    • Dilute the fungicide in a sufficient volume of water to ensure even distribution over the plot area.

    • Apply the solution as a drench to the soil surface using a calibrated sprayer or watering can.

  • Planting:

    • Sow seeds or transplant seedlings into the treated plots.

  • Management and Data Collection:

    • Manage the plots according to standard agricultural practices for the crop being grown.

    • Monitor for disease development and collect data on disease incidence and severity as described in the pot experiment protocol.

    • At the end of the growing season, harvest the plots and measure yield and quality parameters.

Visualizations

Signaling Pathway Diagram

The primary mode of action of this compound is the inhibition of phospholipid biosynthesis in fungal cells. This disruption of a fundamental cellular process leads to membrane dysfunction and ultimately cell death.

G cluster_0 Fungal Cell cluster_1 Phospholipid Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG Phosphatase PS Phosphatidylserine PA->PS CTP PI Phosphatidylinositol PA->PI CTP, Inositol PC Phosphatidylcholine DAG->PC CDP-Choline PE Phosphatidylethanolamine DAG->PE CDP-Ethanolamine Membrane Cell Membrane Integrity PC->Membrane PE->PC Methylation PE->Membrane PS->PE Decarboxylation PS->Membrane PI->Membrane Tolclofos This compound Tolclofos->Inhibition Fungal_Death Fungal Cell Death Membrane->Fungal_Death

Caption: Inhibition of Phospholipid Biosynthesis by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a greenhouse pot study to evaluate the efficacy of this compound.

G Start Start Prep_Inoculum Prepare Pathogen Inoculum Start->Prep_Inoculum Infest_Soil Infest Sterilized Soil Prep_Inoculum->Infest_Soil Potting Fill Pots and Plant Seeds/Seedlings Infest_Soil->Potting Drench Apply Soil Drench Potting->Drench Prep_Fungicide Prepare this compound Solutions Prep_Fungicide->Drench Incubate Incubate in Controlled Environment Drench->Incubate Collect_Data Collect Disease & Growth Data Incubate->Collect_Data Analyze Analyze Results Collect_Data->Analyze End End Analyze->End

Caption: Greenhouse Pot Study Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fungicide Resistance to Tolclofos-methyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to Tolclofos-methyl resistance in laboratory and field settings.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a non-systemic, contact organophosphorus fungicide.[1] Unlike many other organophosphorus compounds that act as insecticides by inhibiting cholinesterase, this compound's fungicidal action is due to the inhibition of phospholipid biosynthesis, which disrupts the formation of fungal cell membranes.[1][2][3] It is classified under FRAC (Fungicide Resistance Action Committee) Group 14. This mode of action inhibits both spore germination and mycelial growth.[1]

Q2: How does resistance to this compound develop in fungal populations?

A2: Resistance to this compound is believed to arise from genetic mutations. Studies in Aspergillus nidulans have shown that resistance can be conferred by a mutation in a single gene.[4] This type of resistance, where a single change can lead to a significant loss of sensitivity, is known as qualitative resistance.

Q3: Is there cross-resistance between this compound and other fungicides?

A3: Yes, cross-resistance has been observed. Fungal mutants resistant to this compound have shown cross-resistance to dicarboximide fungicides (e.g., vinclozolin) and aromatic hydrocarbon fungicides (e.g., quintozene).[4][5] This is significant because it suggests a shared or related mechanism of resistance. Resistance to dicarboximides in fungi like Botrytis cinerea has been linked to mutations in histidine kinase genes, which are involved in osmotic signal transduction.[5] This provides a strong candidate mechanism for this compound resistance.

Q4: What is a typical resistance factor observed for this compound?

A4: The resistance factor (RF), calculated as the EC₅₀ of the resistant strain divided by the EC₅₀ of the sensitive (wild-type) strain, can be substantial. In studies with Aspergillus nidulans, the wild-type strain had an EC₅₀ of 17.2 µg/mL, while resistant mutants had an EC₅₀ greater than 100 µg/mL, indicating a resistance factor of >5.8.[4]

Troubleshooting Guides

Issue 1: My fungal isolates are showing reduced sensitivity to this compound in the field/lab. How can I confirm resistance?

Solution: Confirmation requires a systematic, quantitative approach.

  • Isolate the Fungus: Culture the suspected resistant fungus from the infected plant material on a suitable medium like Potato Dextrose Agar (PDA).

  • Determine EC₅₀ Values: Perform a fungicide sensitivity assay to determine the Effective Concentration that inhibits 50% of growth (EC₅₀). Compare the EC₅₀ value of your isolate to a known sensitive (wild-type) strain. A significantly higher EC₅₀ value is a strong indicator of resistance.

  • Molecular Analysis: If resistance is confirmed phenotypically, you can investigate the genetic basis. Based on cross-resistance patterns, a candidate gene to sequence would be a histidine kinase involved in osmotic sensing. Sequence this gene from both your resistant isolate and a sensitive strain to identify potential mutations.

Issue 2: My EC₅₀ calculation results are inconsistent or not reproducible.

Solution: Inconsistency in bioassays can stem from several factors.

  • Inoculum Viability: Ensure the mycelial plugs used for inoculation are taken from the actively growing edge of a young, healthy culture. Older or less viable inoculum will lead to erratic growth.

  • Fungicide Preparation: Prepare fresh stock solutions of this compound for each experiment. Ensure it is fully dissolved in the solvent (e.g., DMSO) before adding it to the molten agar. The final solvent concentration should be consistent across all plates (including the control) and should not be phytotoxic (typically ≤0.1%).

  • Plate Conditions: Pour a uniform volume of agar into each petri dish to ensure a consistent fungicide concentration. Ensure plates are dry before inoculation.

  • Incubation: Incubate all plates (control and treated) under identical, controlled conditions (temperature, light, humidity).

  • Measurement: Measure the colony diameter at consistent time points and in two perpendicular directions for an accurate average.

Data Presentation: Fungicide Sensitivity

The following table summarizes representative EC₅₀ values, illustrating the difference between sensitive and resistant fungal populations.

Fungus SpeciesStrain TypeFungicideMean EC₅₀ (µg/mL)Reference
Aspergillus nidulansWild-Type (Sensitive)This compound17.2[4]
Aspergillus nidulansTMR Mutants (Resistant)This compound> 100[4]
Rhizoctonia spp.Sensitive IsolatesThis compound0.001 - 0.098[6]
S. sclerotiorumSensitive IsolatesThiophanate-methyl0.38 - 2.23[7]
S. sclerotiorumResistant IsolateThiophanate-methyl> 100[7]

Experimental Protocols

Protocol 1: Determination of EC₅₀ by Mycelial Growth Assay

This protocol details how to assess the sensitivity of a fungal isolate to this compound.

Materials:

  • Pure culture of the fungal isolate to be tested.

  • Known sensitive (wild-type) culture for comparison.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Technical grade this compound.

  • Dimethyl sulfoxide (DMSO) or acetone for stock solution.

  • Sterile petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator set to the optimal growth temperature for the fungus.

  • Calipers or ruler for measurement.

Methodology:

  • Prepare Fungicide Stock Solution: Dissolve technical grade this compound in DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Prepare Fungicide-Amended Media: Autoclave the PDA medium. Allow it to cool in a water bath to 45-50°C. Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control medium containing only DMSO at the same concentration used for the highest fungicide dose.

  • Pour Plates: Dispense a consistent volume (e.g., 20 mL) of the amended and control media into sterile petri dishes. Allow the plates to solidify.

  • Inoculation: Using a sterile cork borer, take 5 mm mycelial plugs from the leading edge of an actively growing 3-5 day old culture of the fungus. Place one plug, mycelium-side down, in the center of each plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at the fungus's optimal growth temperature (e.g., 25°C).

  • Data Collection: When the fungal colony on the control plate has reached approximately two-thirds of the plate's diameter, measure the colony diameter of all treatments. Take two perpendicular measurements for each colony and calculate the mean.

  • Calculate EC₅₀:

    • Calculate the percentage of mycelial growth inhibition (PGI) for each concentration using the formula: PGI = ((dc - dt) / dc) * 100, where dc is the mean diameter of the control colony and dt is the mean diameter of the treated colony.

    • Plot the PGI against the logarithm of the fungicide concentration.

    • Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration that causes 50% inhibition.

Protocol 2: Molecular Identification of Resistance Mutations

This protocol outlines a general workflow for identifying mutations in a candidate gene (e.g., a histidine kinase) potentially responsible for resistance.

Materials:

  • Resistant and sensitive fungal isolates.

  • DNA extraction kit (e.g., CTAB method or commercial kit).

  • Primers designed to amplify the candidate gene.

  • Taq DNA polymerase and dNTPs.

  • PCR thermocycler.

  • Gel electrophoresis equipment.

  • PCR product purification kit.

  • Sanger sequencing service.

Methodology:

  • DNA Extraction: Grow mycelia of both the resistant and sensitive isolates in liquid potato dextrose broth (PDB). Harvest the mycelia and extract genomic DNA using a standard protocol.

  • Primer Design: Based on available sequence data for your target fungus or a closely related species, design forward and reverse primers to amplify the entire coding sequence of the candidate gene.

  • PCR Amplification:

    • Set up a PCR reaction (e.g., 25 µL volume) containing: 1X PCR Buffer, 200 µM dNTPs, 0.5 µM of each primer, 1.25 U Taq polymerase, and ~50 ng of genomic DNA.

    • Use a standard thermocycler program:

      • Initial denaturation: 95°C for 5 minutes.

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds (optimize as needed).

        • Extension: 72°C for 1-2 minutes (depending on amplicon length).

      • Final extension: 72°C for 10 minutes.

  • Verification: Run the PCR products on a 1% agarose gel to confirm that a band of the expected size has been amplified.

  • Purification and Sequencing: Purify the PCR product using a commercial kit to remove primers and dNTPs. Send the purified product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Assemble the forward and reverse sequence reads to obtain the full sequence of the amplified gene. Align the sequence from the resistant isolate with the sequence from the sensitive (wild-type) isolate. Identify any nucleotide differences that result in an amino acid change (i.e., a point mutation).

Visualizations

experimental_workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis start Suspected Resistant Fungal Isolate assay Perform Mycelial Growth Assay start->assay calc Calculate EC50 Value assay->calc compare Compare to Wild-Type EC50 calc->compare decision EC50 > WT? compare->decision dna Extract Genomic DNA pcr PCR Amplify Candidate Gene dna->pcr seq Sequence PCR Product pcr->seq align Align Sequences & Identify Mutation seq->align decision->dna Yes (Resistant) end_no Not Resistant: Check Assay/Fungicide decision->end_no No (Sensitive)

Caption: Workflow for identifying and characterizing this compound resistance.

signaling_pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane HK Sensor Histidine Kinase (HK) RR Response Regulator (RR) HK->RR Phosphotransfer Gene Osmotic Stress Response Genes RR->Gene Activates Transcription Fungicide This compound (or Dicarboximide) Fungicide->HK Disrupts Signal Mutation Mutation in HK prevents fungicide binding or signal disruption Mutation->HK

References

Technical Support Center: Optimizing Tolclofos-methyl Efficacy in Organic-Rich Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Tolclofos-methyl in organic-rich soil environments. High organic matter content can significantly impact the efficacy of soil-applied fungicides, and this resource aims to provide practical solutions to common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in soils with high organic content.

Issue 1: Reduced or No Efficacy of this compound Application

  • Question: I've applied this compound at the recommended rate, but I'm not observing the expected level of disease control. What could be the cause?

  • Answer: Reduced efficacy in organic-rich soils is a common issue primarily due to the strong adsorption of this compound to soil organic matter (SOM). This binding reduces the concentration of the fungicide in the soil solution, making it less available for uptake by target pathogens.

    • Troubleshooting Steps:

      • Confirm Soil Organic Matter Content: The first step is to accurately determine the organic matter percentage in your experimental soil. This will help in understanding the extent of the potential issue.

      • Increase Application Rate: In soils with high organic matter, a higher application rate of this compound may be necessary to compensate for the amount bound to organic particles.[1] It is crucial to conduct dose-response experiments to determine the optimal application rate for your specific soil type without causing phytotoxicity.

      • Consider Formulation: The formulation of this compound can influence its availability. Emulsifiable concentrate (EC) formulations may offer better soil penetration than wettable powders (WP) in some cases. Consider testing different formulations to see which performs best in your soil.

      • Evaluate Application Method: For soil-borne pathogens, ensuring the fungicide reaches the target zone is critical. Soil drench applications are generally more effective than foliar sprays for controlling root and crown rot diseases.[2]

Issue 2: Inconsistent Results Across Different Batches of Soil

  • Question: My experimental results with this compound are not reproducible, even though I'm using the same soil type. Why is this happening?

  • Answer: Inconsistency can arise from variations in the composition and properties of your organic-rich soil, even within the same classified type.

    • Troubleshooting Steps:

      • Characterize Soil Batches: Analyze each batch of soil for not only total organic matter content but also for the relative proportions of humic and fulvic acids. This compound may bind differently to these fractions.

      • Standardize Soil Moisture: Soil water content affects fungicide adsorption. Ensure that you are maintaining consistent and optimal soil moisture levels across all your experiments.

      • Monitor Soil pH: The pH of the soil can influence the chemical form of this compound and its interaction with soil colloids. Monitor and record the pH of each soil batch.

Issue 3: Difficulty in Determining the Bioavailable Concentration of this compound

  • Question: How can I measure the actual amount of this compound that is available to interact with the target pathogen in my organic-rich soil?

  • Answer: Determining the bioavailable fraction is key to understanding the efficacy in high organic matter soils. Standard soil extraction methods often measure the total concentration, not the bioavailable portion.

    • Troubleshooting Steps:

      • Employ Bioavailability-Based Extraction Methods: Techniques such as solid-phase microextraction (SPME) or Tenax extraction can provide a more accurate measure of the bioavailable concentration of pesticides in the soil porewater.[3]

      • Conduct Bioassays: Use sensitive fungal isolates in in-vitro assays with soil extracts from your experiments to determine the effective concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: How does soil organic matter affect the degradation of this compound?

A1: Soil organic matter can have a dual effect on the degradation of this compound. While high organic matter can enhance microbial activity, which may lead to faster microbial degradation, the strong adsorption of the fungicide to organic particles can also protect it from microbial attack, potentially increasing its persistence in the bound state.[4][5] The aerobic soil half-life (DT50) of this compound can range from 2 to 30 days, and this variability is influenced by soil composition and microbial activity.[6][7]

Q2: What are the primary degradation products of this compound in soil?

A2: The major degradation products of this compound in soil under aerobic conditions are 3,5-dichloro-4-methylphenol (DM-TM) and O-(2,6-dichloro-4-methylphenyl) O-methyl hydrogen phosphorothioate.[6][7] Other minor metabolites can also be formed through oxidation and cleavage of the molecule.

Q3: Can I use soil amendments to improve the efficacy of this compound?

A3: Yes, certain soil amendments can potentially improve the efficacy of this compound, but their effects can be complex and require careful evaluation.

  • Biochar: Biochar can have a very high adsorption capacity for organic compounds. While this can be used to remediate pesticide-contaminated soils, its application with the intention of improving fungicide efficacy needs to be carefully considered, as it may further reduce the bioavailability of this compound.[8][9][10]

  • Compost and Manure: The addition of compost or manure will increase the soil organic matter content, which is likely to increase the adsorption of this compound and potentially reduce its immediate bioavailability. However, these amendments can also improve soil structure and microbial activity, which might influence the long-term fate and efficacy of the fungicide.[4]

Q4: Are there different formulations of this compound, and do they perform differently in organic-rich soils?

A4: this compound is available in various formulations, including emulsifiable concentrates (EC), wettable powders (WP), and dusts.[11] While specific comparative studies on the efficacy of these formulations in organic-rich soils are limited in the readily available literature, it is plausible that liquid formulations like ECs may allow for better distribution and penetration in the soil compared to solid formulations. Controlled-release formulations, if available, could also be a strategy to manage the strong adsorption in high organic matter soils by releasing the active ingredient over time.[12][13]

Q5: What is the mode of action of this compound?

A5: this compound is a fungicide that works by inhibiting phospholipid biosynthesis in fungi.[6][7] This disruption of cell membrane formation is its primary mechanism for controlling fungal pathogens.

Data Presentation

Table 1: Adsorption of this compound in Different Japanese Soils

Soil Type% Organic CarbonAdsorption (%)Kd (Adsorption Coefficient)Koc (Organic Carbon Partition Coefficient)
Sapporo6.460.3Not Reported940
Takarazuka1.630.6Not Reported1910
Kodaira8.937.2Not Reported420
Azuchi1.526.0Not Reported1730
Gunma2.352.4Not Reported2280
Kagoshima1.369.6Not Reported5350

Data sourced from a study on the adsorption of this compound in various Japanese soils.[11]

Table 2: Aerobic Soil Metabolism Half-life (DT50) of this compound

Number of Soils TestedDT50 Range (days)Geometric Mean DT50 (days)
112 - 309.2

This data summarizes the degradation rate of this compound in various soils under aerobic conditions.[6][7]

Experimental Protocols

Protocol 1: Determination of this compound Residues in Soil

This protocol is based on a validated analytical method for the quantitative determination of this compound in soil using Gas Chromatography/Mass Spectrometry (GC/MS).[3][14]

  • Materials:

    • 50 g of soil sample

    • Acetone

    • Dichloromethane

    • Sodium chloride

    • Anhydrous sodium sulfate

    • Cyclohexane

    • Ethyl acetate

    • Toluene

    • This compound analytical standard

    • Glass jars (500 mL), separating funnels, round bottom flasks, volumetric flasks

    • Büchner funnel and filter paper

    • Rotary evaporator

    • Gas Chromatograph with a Mass Selective Detector (GC/MS)

  • Procedure:

    • Extraction:

      • Weigh 50 g of the soil sample into a 500 mL glass jar.

      • Add 100 mL of acetone and shake for 10 minutes.

      • Filter the extract through a Büchner funnel.

    • Liquid-Liquid Partitioning:

      • Transfer the filtrate to a separating funnel.

      • Add 20 g of sodium chloride and 100 mL of dichloromethane and shake vigorously.

      • Collect the lower organic phase.

    • Clean-up (Gel Permeation Chromatography - GPC):

      • Dry the organic extract using anhydrous sodium sulfate.

      • Concentrate the extract using a rotary evaporator.

      • Reconstitute the residue in a cyclohexane:ethyl acetate (1:1 v/v) mixture.

      • Perform clean-up using a GPC system.

    • Quantification:

      • Evaporate the cleaned-up fraction to dryness and reconstitute in toluene.

      • Analyze the sample by GC/MS, monitoring for the characteristic ions of this compound.

      • Quantify the concentration by comparing the peak area with that of a known standard.

Protocol 2: Assessing the Impact of Soil Amendments on this compound Efficacy

This protocol provides a general framework for evaluating how soil amendments affect the performance of this compound.

  • Materials:

    • Test soil with known organic matter content

    • Selected soil amendments (e.g., biochar, compost)

    • This compound (formulation of choice)

    • Target fungal pathogen and susceptible host plant

    • Pots or experimental plots

    • Growth chamber or greenhouse with controlled conditions

  • Procedure:

    • Soil Preparation:

      • Prepare different soil treatments by incorporating the selected amendments at various rates (e.g., 0%, 1%, 2%, 5% w/w).

      • Homogenize the mixtures thoroughly.

    • Fungicide Application:

      • Apply this compound to each soil treatment at a predetermined rate (a dose-response study is recommended).

      • Ensure uniform application (e.g., soil drench).

    • Inoculation and Planting:

      • Inoculate the soil with the target pathogen at a standardized level.

      • Plant the susceptible host plant seeds or seedlings.

    • Incubation and Observation:

      • Maintain optimal growing conditions (temperature, light, moisture).

      • Monitor and record disease incidence and severity at regular intervals.

    • Data Analysis:

      • Statistically analyze the disease data to determine the effect of the soil amendments on the efficacy of this compound.

      • Optionally, at the end of the experiment, soil samples can be collected to determine the residual and bioavailable concentrations of this compound using Protocol 1 and appropriate bioavailability assessment methods.

Visualizations

cluster_soil Organic-Rich Soil Environment This compound This compound Soil Solution Soil Solution This compound->Soil Solution Dissolution Soil Organic Matter Soil Organic Matter Bound this compound Bound this compound Soil Organic Matter->Bound this compound Adsorption Soil Solution->Bound this compound Equilibrium Bioavailable this compound Bioavailable this compound Soil Solution->Bioavailable this compound Degradation Degradation Bound this compound->Degradation Slow Target Pathogen Target Pathogen Bioavailable this compound->Target Pathogen Uptake Bioavailable this compound->Degradation

Caption: Interaction of this compound in organic-rich soil.

Start Start Reduced Efficacy Observed Reduced Efficacy Observed Start->Reduced Efficacy Observed Analyze Soil OM Analyze Soil Organic Matter (%) Reduced Efficacy Observed->Analyze Soil OM Adjust Application Rate Conduct Dose-Response Experiment Analyze Soil OM->Adjust Application Rate Evaluate Formulation Test Different Formulations (EC, WP) Adjust Application Rate->Evaluate Formulation Optimize Application Refine Application Method (e.g., Drench) Evaluate Formulation->Optimize Application Assess Bioavailability Measure Bioavailable Concentration Optimize Application->Assess Bioavailability Improved Efficacy Improved Efficacy Assess Bioavailability->Improved Efficacy

Caption: Troubleshooting workflow for reduced this compound efficacy.

References

Technical Support Center: Tolclofos-methyl in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tolclofos-methyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound has a very low solubility in water. Reported values are typically in the range of 0.708 to 1.10 mg/L at temperatures between 20-25°C.[1][2] This low solubility can present significant challenges during the preparation of aqueous stock solutions and experimental media.

Q2: I am having difficulty dissolving this compound in water for my experiment. What should I do?

A2: Direct dissolution in water is often unsuccessful. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous medium.[3][4] For detailed steps, please refer to the troubleshooting guide on "Preparing Aqueous Solutions of this compound."

Q3: Which organic solvents are recommended for preparing a stock solution of this compound?

A3: this compound is soluble in a variety of common organic solvents. Acetone, Dimethyl sulfoxide (DMSO), and Toluene are frequently used.[3][5][6][7][8] The choice of solvent will depend on the compatibility with your specific experimental system.

Q4: Can heating or sonication help to dissolve this compound?

A4: Yes, auxiliary dissolution methods can be helpful. Sonication is often recommended to accelerate dissolution, particularly when preparing stock solutions in organic solvents like DMSO.[3][6] Gentle heating (e.g., to 37°C or 45°C) can also be employed, but care should be taken to avoid thermal degradation, as this compound begins to decompose at temperatures between 120-220°C.[6][9]

Q5: My this compound solution appears cloudy or forms a precipitate after dilution in my aqueous buffer. What is happening?

A5: This is a common issue when the concentration of the organic solvent from your stock solution is too high in the final aqueous medium, or when the final concentration of this compound exceeds its aqueous solubility limit. Refer to the troubleshooting guide on "Preventing Precipitation" for strategies to mitigate this.

Q6: How stable is this compound in aqueous solutions?

A6: The stability of this compound in water is influenced by pH and temperature. It undergoes hydrolysis, and the degradation rate is dependent on these factors.[10][11] For instance, at 25°C, the half-life can range from 50 to 68 days across a pH range of 4-9.[10] It is also susceptible to photolysis, with a shorter half-life in the presence of sunlight.[1]

Q7: What are the main degradation products of this compound in water?

A7: The primary degradation product from hydrolysis is O-(2,6-dichloro-4-methylphenyl) O-methyl O-hydrogen phosphorothioate (DM-TM).[10] Under photolytic conditions, other products such as DM-TMO can also be formed.[1]

Troubleshooting Guides

Guide 1: Preparing Aqueous Working Solutions of this compound

If you are facing challenges in preparing a homogenous aqueous solution of this compound, follow this workflow:

G start Start: Need to prepare aqueous This compound solution stock_prep Step 1: Prepare a high-concentration stock solution in an organic solvent (e.g., Acetone, DMSO). start->stock_prep sonicate Optional: Use sonication to aid dissolution of the stock solution. stock_prep->sonicate dilution Step 2: Serially dilute the stock solution into your aqueous medium to the final desired concentration. sonicate->dilution vortex Step 3: Vortex or mix thoroughly after each dilution step. dilution->vortex observe Step 4: Visually inspect for any precipitation or cloudiness. vortex->observe success End: Homogenous aqueous solution is ready for use. observe->success Clear Solution troubleshoot Refer to 'Preventing Precipitation' Troubleshooting Guide. observe->troubleshoot Precipitation Occurs

Caption: Workflow for preparing aqueous solutions of this compound.

Guide 2: Preventing Precipitation Upon Dilution

Precipitation indicates that the aqueous solubility limit has been exceeded. Here are some strategies to prevent this:

  • Decrease the Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, acetone) in your aqueous medium is as low as possible, typically below 1% and often recommended to be less than 0.1%, to avoid solvent effects and precipitation.

  • Use a Multi-Step Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This allows for more gradual introduction of this compound into the aqueous environment.

  • Consider Surfactants or Co-solvents: For specific applications, the use of a small, experimentally validated amount of a non-ionic surfactant (e.g., Tween® 80) or a co-solvent compatible with your system might help to maintain solubility.

  • Re-evaluate the Final Concentration: It may be necessary to work at a lower final concentration of this compound that is within its aqueous solubility limit.

G problem Problem: Precipitation upon aqueous dilution sol1 Reduce final organic solvent concentration (<1%, ideally <0.1%) problem->sol1 sol2 Perform serial dilutions instead of a single large dilution problem->sol2 sol3 Consider using a validated surfactant or co-solvent problem->sol3 sol4 Lower the final desired concentration of this compound problem->sol4 outcome Achieve a stable, homogenous solution sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Caption: Troubleshooting logic for precipitation issues.

Data and Protocols

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₁Cl₂O₃PS[1]
Molecular Weight301.12 g/mol [1]
Physical FormWhite crystalline solid[1]
Melting Point78-80 °C[1]
Water Solubility1.10 ± 0.08 mg/L (25°C)[1]
Water Solubility0.708 mg/L (20°C, pH 7)[2]
Log P (octanol-water)4.56 (24.8°C)[1]
Solubility in Organic Solvents (at 25°C)
SolventSolubility (% w/w)Reference
Acetone50.2[1]
Chloroform49.0[1]
Dimethyl formamide48.7[1]
Ethyl acetate38.9[1]
Methyl isobutyl ketone36.5[1]
Cyclohexanone36.0[1]
Xylene36.0[1]
Acetonitrile33.1[1]
Methanol5.9[1]
Hexane3.8[1]
Experimental Protocol: Preparation of a Standard Aqueous Solution for Analysis

This protocol is adapted from analytical methods for the determination of this compound in water samples.[3][4]

Objective: To prepare a fortified water sample with a known concentration of this compound.

Materials:

  • This compound (analytical grade, e.g., 99.8% purity)

  • Acetone (HPLC grade)

  • Ultrapure water

  • Ultrasonic bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve the weighed standard in acetone in a 10 mL volumetric flask.

    • Use an ultrasonic bath for approximately 5 minutes to ensure complete dissolution.[3][4]

    • Bring the flask to volume with acetone. This solution should be stored in the dark at approximately -20°C.[3]

  • Preparation of Intermediate Stock Solutions:

    • Perform serial dilutions of the primary stock solution with acetone to create intermediate stocks of lower concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).[3][4]

    • These solutions should be stored in the dark at approximately 4°C.[3]

  • Fortification of Aqueous Sample (Example: 1 µg/L):

    • Transfer 1000 mL of ultrapure water into a clean laboratory flask.

    • Add 100 µL of the 10 µg/mL intermediate stock solution to the 1000 mL of water.[4]

    • Mix thoroughly. The final concentration will be approximately 1 µg/L.

Note: For analytical purposes such as creating calibration curves, further dilutions are often made in a solvent like toluene.[3][4] The choice of the final solvent depends on the analytical instrumentation being used (e.g., GC/MS).

References

Technical Support Center: Optimizing Tolclofos-methyl Concentration for Effective Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Tolclofos-methyl in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to determining effective concentrations for controlling soil-borne fungal pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an organophosphorus fungicide that acts as a phospholipid biosynthesis inhibitor.[1][2][3] It specifically disrupts the normal functioning of the fungal cell membrane by interfering with the synthesis of essential phospholipids like phosphatidylcholine. This disruption leads to impaired cell growth and, ultimately, cell death of susceptible fungal pathogens.

Q2: Which fungal pathogens are the primary targets for this compound?

A2: this compound is highly effective against a range of soil-borne diseases caused by Basidiomycete fungi. Its primary target is Rhizoctonia solani, the causal agent of diseases such as damping-off, seed decay, stem canker, and black scurf in various crops.[2][4][5] It also shows efficacy against other pathogens like Sclerotium rolfsii and Typhula incarnata.[1]

Q3: What are the typical application methods for experimental use of this compound?

A3: In research settings, as in commercial applications, this compound is primarily used as a seed treatment or a soil drench.[1][3][6] For laboratory and greenhouse experiments, it can be incorporated into agar media to determine its effect on fungal mycelial growth or applied to seeds to evaluate its protective efficacy against damping-off and other seedling diseases.

Q4: Are there known issues with phytotoxicity when using this compound?

A4: Yes, as with many fungicides, there is a potential for phytotoxicity, especially at higher concentrations. Studies on tomato plants have shown that excessive rates of this compound can negatively impact vegetative growth, including reductions in plant height and leaf area.[7][8] It is crucial to conduct phytotoxicity trials to determine the optimal concentration that provides effective disease control without harming the host plant.

Troubleshooting Guides

Problem: Inconsistent or poor disease control in in vitro assays.

  • Possible Cause 1: Inappropriate concentration range.

    • Solution: Ensure that the concentration range tested brackets the expected effective concentration (EC50) for the target pathogen. For Rhizoctonia solani, literature suggests high toxicity at low concentrations (e.g., 0.01 µg a.i./ml agar).[5] A logarithmic dilution series is often effective for capturing a wide range of responses.

  • Possible Cause 2: Uneven distribution in media.

    • Solution: When preparing fungicide-amended agar, ensure thorough mixing of the this compound stock solution with the molten agar before pouring plates. This ensures a uniform concentration across all replicates.

  • Possible Cause 3: Fungal isolate variability.

    • Solution: Different isolates of the same fungal species can exhibit varying sensitivity to fungicides.[9] If possible, test against multiple isolates of the target pathogen to determine a more broadly effective concentration.

Problem: Evidence of phytotoxicity in seedling germination or growth assays.

  • Possible Cause 1: Concentration is too high.

    • Solution: Conduct a dose-response experiment specifically to assess phytotoxicity. Include a range of concentrations, including those below the concentration required for complete disease control. Observe for symptoms such as reduced germination rate, stunted root or shoot growth, chlorosis, or necrosis.[7][8]

  • Possible Cause 2: Uneven application to seeds.

    • Solution: Ensure a uniform coating of the fungicide on all treated seeds. For liquid formulations, use a method that ensures even distribution and allows for proper drying before planting.[10][11]

  • Possible Cause 3: Contamination of untreated controls.

    • Solution: Handle treated and untreated seeds separately to avoid cross-contamination. Use dedicated containers and equipment for each treatment group.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Rhizoctonia solani

Concentration (g a.i./L)Mycelial Growth Inhibition (%)Reference
0.00553.7[12]
0.05100[12]
0.125100[12]

Table 2: Phytotoxicity Effects of this compound on Tomato Seedlings

Treatment Rate (g/m²)Effect on Plant HeightEffect on Leaf AreaReference
2Significant reductionSignificant reduction[7][8]
4More pronounced reductionMore pronounced reduction[7][8]

Experimental Protocols

Protocol 1: Determining the Effective Concentration (EC50) of this compound against Rhizoctonia solani in vitro
  • Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a known concentration.

  • Preparation of Fungicide-Amended Media: Autoclave Potato Dextrose Agar (PDA) and cool to approximately 50-55°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1.0, and 10.0 µg/mL). Ensure thorough mixing.

  • Pouring Plates: Pour the fungicide-amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing R. solani culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for R. solani (typically 25-28°C) in the dark.

  • Data Collection: Measure the colony diameter of the fungal growth daily until the mycelium in the control plates (0 µg/mL) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or other appropriate statistical methods to determine the EC50 value.

Protocol 2: Evaluating the Efficacy and Phytotoxicity of this compound as a Seed Treatment
  • Seed Treatment: Prepare a series of this compound solutions at different concentrations. Apply the solutions to seeds of a susceptible crop (e.g., soybean, cotton) at a specified rate (e.g., mL/kg of seed). Ensure uniform coating and allow the seeds to dry completely. Include an untreated control group.

  • Experimental Setup:

    • Efficacy Assessment: Sow treated and untreated seeds in pots containing soil artificially infested with R. solani.[10][11]

    • Phytotoxicity Assessment: Sow treated and untreated seeds in pots with sterilized, pathogen-free soil.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and lighting conditions suitable for the chosen crop.

  • Data Collection:

    • Efficacy: Record seedling emergence daily. After a predetermined period (e.g., 14-21 days), assess disease incidence (percentage of diseased seedlings) and severity (e.g., using a disease rating scale).

    • Phytotoxicity: Record seedling emergence daily. After the same period, measure seedling height, root length, and shoot and root dry weights. Visually assess for any signs of phytotoxicity.[13]

  • Data Analysis: Statistically compare the disease parameters and plant growth measurements between the different treatment groups and the control.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy (EC50) cluster_invivo In Vivo Efficacy & Phytotoxicity a1 Prepare Fungicide Stock Solution a2 Prepare Fungicide- Amended Media a1->a2 a3 Inoculate with Rhizoctonia solani a2->a3 a4 Incubate and Measure Growth a3->a4 a5 Calculate EC50 a4->a5 b1 Prepare Fungicide Solutions b2 Treat Seeds b1->b2 b3 Sow Seeds in Infested & Sterile Soil b2->b3 b4 Incubate under Controlled Conditions b3->b4 b5 Assess Disease & Plant Growth b4->b5

Caption: Experimental workflow for determining optimal this compound concentration.

signaling_pathway cluster_kennedy Kennedy Pathway (Phosphatidylcholine Biosynthesis) choline Choline phosphocholine Phosphocholine choline->phosphocholine Choline Kinase cdp_choline CDP-Choline phosphocholine->cdp_choline CTP:phosphocholine cytidylyltransferase pc Phosphatidylcholine (PC) cdp_choline->pc Cholinephosphotransferase dag Diacylglycerol (DAG) dag->pc cell_membrane Fungal Cell Membrane (Integrity & Function) pc->cell_membrane tolclofos This compound (Proposed Inhibition) tolclofos->choline Inhibits uptake or initial phosphorylation

Caption: Proposed inhibition of the Kennedy Pathway by this compound in fungi.

References

Matrix interference in the analytical detection of Tolclofos-methyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to matrix interference in the analytical detection of Tolclofos-methyl.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and how does it affect the analysis of this compound?

A1: Matrix interference, also known as the matrix effect, is the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[1][2] In the analysis of this compound, these interferences can lead to either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity).[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the quantification, potentially leading to erroneous results such as underestimation or overestimation of the pesticide residue levels.[3][4] The complexity of the sample matrix is a major factor influencing the extent of matrix effects.[1]

Q2: Which analytical techniques are most susceptible to matrix effects when analyzing for this compound?

A2: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are susceptible to matrix effects.[1][3] In GC, matrix components can accumulate in the injector port and on the column, leading to analyte degradation or enhanced response.[1] In LC-MS, particularly with electrospray ionization (ESI), matrix components can compete with the analyte for ionization, leading to ion suppression or enhancement.[2] The choice of sample preparation and cleanup is crucial to mitigate these effects for both techniques.

Q3: What are the common sample matrices that cause significant interference in this compound analysis?

A3: Complex matrices are more prone to causing significant interference. These include:

  • Food matrices: Especially those with high pigment, fat, or sugar content such as ginger, garlic, onions, bay leaves, rosemary, and various fruits and vegetables.[5][6] Pistachios, due to their high-fat content, are another challenging matrix.

  • Herbal products: These can be very complex and lead to strong matrix effects, as seen in the analysis of herbal-based potions.

  • Soil and sediment: Organic matter and other soil components can interfere with the analysis.[7][8]

Q4: How can I minimize matrix effects in my experiments?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Utilize robust extraction and cleanup procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with appropriate sorbents in the dispersive solid-phase extraction (d-SPE) step.[9][10] For fatty matrices, sorbents like Z-Sep+ can be effective.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[3][11] This helps to compensate for signal suppression or enhancement.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this requires an instrument with sufficient sensitivity to detect the diluted analyte.

  • Use of Analyte Protectants (APs) in GC: Adding APs to both sample extracts and calibration standards can help to mask active sites in the GC system, reducing analyte degradation and improving response.[3][5]

  • Instrumental Optimization: For MS/MS analysis, select multiple reaction monitoring (MRM) transitions that are specific to this compound and less prone to interference from the matrix.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Matrix Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Implement matrix-matched calibration.[3][11] 2. Improve the cleanup step of your sample preparation (e.g., use different d-SPE sorbents).[9] 3. Dilute the sample extract if your instrument has sufficient sensitivity.
Analyte Degradation (GC): Active sites in the GC inlet or column are causing the degradation of this compound.1. Use an ultra-inert inlet liner.[11] 2. Add analyte protectants to your samples and standards.[3][5] 3. Perform regular maintenance of the GC inlet.
High recovery or overestimation of this compound Matrix Enhancement: Co-eluting matrix components are enhancing the signal of this compound.1. Use matrix-matched calibration.[3][11] 2. Optimize the chromatographic separation to better resolve this compound from the enhancing matrix components.
Poor peak shape Matrix Overload: High concentrations of matrix components are affecting the chromatography.1. Dilute the sample extract. 2. Enhance the cleanup procedure to remove more of the matrix.
Active Sites in GC System: Interaction of this compound with active sites in the GC inlet or column.1. Deactivate the GC system by injecting a derivatizing agent or conditioning the column. 2. Use an inert liner and column.[11]
Inconsistent results between samples Variability in Matrix Composition: Different samples have varying levels of interfering components.1. Use an internal standard to normalize the response. 2. If possible, group samples with similar matrix characteristics for batch analysis.
Interfering peaks at or near the retention time of this compound Insufficient Selectivity: The analytical method is not selective enough to separate this compound from other matrix components.1. For MS/MS, select more specific MRM transitions. It is advisable to monitor at least two transitions per compound.[11][12] 2. Optimize the chromatographic conditions (e.g., gradient, column) to improve separation.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound from various studies.

Table 1: Recovery and Limit of Quantification (LOQ) of this compound in Various Matrices

MatrixAnalytical MethodSample PreparationRecovery (%)LOQ (mg/kg)Reference
Herbal Potion (Alpa Lesana)GC-MSDispersive Liquid-Liquid Microextraction54>0.01 (LOQ was 10x higher than in a simpler matrix)
PistachiosLC-MS/MS & GC-MS/MSQuEChERS with Z-Sep+ cleanup710.01
Lettuce, Orange, Cotton Seed, Dried BeansLC-MS/MSQuEChERSNot Specified0.01[13]
PotatoGC-FPDDFG S-19 MethodNot Specified0.01[13]
SoilGC/MSAcetone/water extraction, GPC cleanup70-1100.01[7]
Surface WaterGC-FPDSolid Phase Extraction (SPE)Not Specified0.0001[14]
GrapeLC-MS/MSQuEChERS with µSPE cleanup87Not Specified[9]
RiceLC-MS/MSQuEChERS with µSPE cleanup144Not Specified[9]
TeaLC-MS/MSQuEChERS with µSPE cleanup126Not Specified[9]

Table 2: MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)ApplicationReference
264.8250.015Quantitation/Qualification[11]
264.893.050Quantitation/Qualification[11]
30126910Quantitation[15]
30112515Confirmation[15]
265267Not SpecifiedConfirmation[7]
265250Not SpecifiedConfirmation[7]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Food Matrices (e.g., Fruits, Vegetables)

This protocol is a generalized version based on the widely used QuEChERS method.[9]

  • Sample Homogenization:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent. A common mixture is 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). For matrices with fats or pigments, other sorbents like C18 or GCB (Graphitized Carbon Black) may be added.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., ≥10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant for analysis by GC-MS/MS or LC-MS/MS.

    • The extract may be diluted with a suitable solvent or reconstituted after evaporation if necessary.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample Weighing 2. Weigh 10g into Tube Homogenization->Weighing Add_ACN 3. Add 10mL Acetonitrile Weighing->Add_ACN Add_Salts 4. Add QuEChERS Salts Add_ACN->Add_Salts Shake 5. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 6. Centrifuge (5 min) Shake->Centrifuge1 Transfer_Supernatant 7. Transfer 1mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE 8. Add to d-SPE Tube (MgSO4, PSA, etc.) Transfer_Supernatant->Add_dSPE Vortex 9. Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 10. Centrifuge (2 min) Vortex->Centrifuge2 Analysis 11. Analyze by GC-MS/MS or LC-MS/MS Centrifuge2->Analysis

Caption: QuEChERS experimental workflow for this compound analysis.

Matrix_Interference_Logic cluster_cause Causes of Matrix Interference cluster_effect Effects on Analysis cluster_mitigation Mitigation Strategies Complex_Matrix Complex Sample Matrix (e.g., fats, pigments, sugars) Coelution Co-elution of Matrix Components with Analyte Complex_Matrix->Coelution Signal_Suppression Signal Suppression Coelution->Signal_Suppression Signal_Enhancement Signal Enhancement Coelution->Signal_Enhancement Inaccurate_Results Inaccurate Quantification (Under/Overestimation) Signal_Suppression->Inaccurate_Results Signal_Enhancement->Inaccurate_Results Sample_Prep Improved Sample Cleanup (e.g., d-SPE) Inaccurate_Results->Sample_Prep address Calibration Matrix-Matched Calibration Inaccurate_Results->Calibration address Dilution Sample Dilution Inaccurate_Results->Dilution address Instrument_Opt Instrument Optimization (e.g., specific MRM) Inaccurate_Results->Instrument_Opt address

Caption: Logical relationship of matrix interference in analytical chemistry.

References

Mitigating phytotoxicity of Tolclofos-methyl on sensitive plant species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phytotoxicity with the fungicide Tolclofos-methyl in sensitive plant species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause phytotoxicity?

A1: this compound is a non-systemic organophosphorus fungicide used to control soil-borne diseases.[1][2] Its primary mode of action is the inhibition of phospholipid biosynthesis in fungi.[1][3] However, this mechanism can also affect plant cells, leading to phytotoxicity. The disruption of phospholipid metabolism can impair cell membrane integrity and function, leading to a cascade of secondary effects such as oxidative stress, reduced photosynthesis, and growth inhibition.

Q2: What are the typical symptoms of this compound phytotoxicity?

A2: Symptoms are consistent with general pesticide-induced phytotoxicity and can vary in severity depending on the plant species, concentration of the fungicide, and environmental conditions. Common symptoms include:

  • Visual Growth Inhibition: Stunting of plant height and reduced leaf area are prominent effects.[4]

  • Chlorosis and Necrosis: Yellowing (chlorosis) or browning/death (necrosis) of leaf tissue, particularly at the margins or as spots.[5]

  • Leaf Distortion: Leaves may appear cupped, twisted, or otherwise malformed.[5]

  • Reduced Photosynthesis: A decline in chlorophyll and carotenoid pigments is a common biochemical symptom.[4]

  • Altered Water Relations: Plants may exhibit increased water deficit and reduced relative water content.[4]

  • Reduced Yield: In fruiting plants, a significant reduction in the number of flowers and fruits can be observed.[4][6]

Q3: Which plant species are known to be sensitive to this compound?

A3: While this compound is registered for use on crops like potatoes, lettuce, and ornamentals, phytotoxicity can occur, especially in sensitive varieties or under stressful conditions.[1][2] Tomato plants have been shown to be negatively affected, with significant reductions in growth and yield parameters at higher application rates.[4][6] It is crucial to consult product labels for lists of sensitive species and to conduct small-scale trials before widespread application on a new species or cultivar.[5]

Q4: What factors can exacerbate this compound phytotoxicity?

A4: Several factors can increase the likelihood and severity of phytotoxicity:

  • High Application Rates: Exceeding the recommended dose is a primary cause of phytotoxicity.[4]

  • Environmental Stress: Plants under stress from drought, high temperatures (>80°F or ~27°C), or high humidity are more susceptible to chemical injury.[5]

  • Developmental Stage: Younger plants are often more vulnerable to pesticide damage.

Troubleshooting Guides

Issue 1: Unexpected phytotoxicity observed after applying the recommended dose of this compound.
  • Question: I applied this compound at the recommended rate, but my plants are showing signs of stunting and leaf yellowing. What could be the cause?

  • Answer:

    • Check Environmental Conditions: High temperatures and humidity can increase phytotoxicity even at recommended doses. Apply during cooler parts of the day.[5]

    • Assess Plant Health: Pre-existing stress (e.g., water deficit) can make plants more sensitive. Ensure plants are well-watered and healthy before application.

    • Review Tank Mixes: If this compound was applied with other pesticides or adjuvants, unforeseen synergistic effects could be occurring.

    • Conduct a Small-Scale Test: Before treating a large batch of a new plant species or cultivar, always test on a few plants to check for sensitivity.

Issue 2: How can I rescue plants that are already showing symptoms of this compound phytotoxicity?
  • Question: My tomato plants have developed yellow leaves and their growth is stunted after this compound application. What are the immediate steps for mitigation?

  • Answer:

    • Cease Further Application: Immediately stop any further use of this compound on the affected plants.

    • Rinse Foliage: If it was a foliar application, gently rinse the leaves with clean water to remove any residue.

    • Apply Biostimulants/Remediating Agents: The application of certain biological agents and growth promoters has been shown to alleviate phytotoxicity. Consider soil drenches or foliar sprays with:

      • Plant Growth-Promoting Rhizobacteria (PGPR): Strains of Bacillus and Trichoderma can enhance plant growth and stress tolerance.[6][7][8]

      • Gibberellic Acid (GA3): This plant hormone can help promote growth and recovery.[6]

    • Prune Damaged Tissue: In severe cases, removing the most affected leaves can help the plant redirect energy to new, healthy growth.

Issue 3: How can I proactively mitigate the risk of this compound phytotoxicity in my experiments?
  • Question: I need to use this compound to control Rhizoctonia, but I am concerned about phytotoxicity to my sensitive lettuce crop. What preventative measures can I take?

  • Answer:

    • Integrated Pest Management (IPM): Combine chemical control with biological control to reduce the required concentration of the fungicide. Co-application of Bacillus subtilis and Trichoderma harzianum can enhance disease control while allowing for a lower dose of this compound.

    • Soil and Seed Inoculation: Treat seeds or soil with beneficial microbes like Bacillus and Trichoderma prior to or at the time of planting. This can bolster plant health and resilience against chemical stress.

    • Optimize Application Technique: Ensure uniform application and avoid spray overlaps, which can lead to localized overdosing.

    • Maintain Optimal Growing Conditions: A healthy, non-stressed plant is the best defense against phytotoxicity. Ensure proper irrigation, nutrition, and environmental control.

Experimental Protocols

Protocol 1: Assessment of this compound Phytotoxicity

This protocol is adapted from methodologies used in phytotoxicity studies.

  • Plant Material: Use a sensitive plant species (e.g., tomato, Solanum lycopersicum) at a young developmental stage (e.g., 2-4 true leaves).

  • Experimental Design: Use a randomized complete block design with at least three replicates per treatment. Each replicate should contain a minimum of 5-10 plants.

  • Treatments:

    • Control (no fungicide application).

    • Recommended dose of this compound (e.g., 2 g m⁻² soil).

    • High dose of this compound (e.g., 4 g m⁻² soil).

  • Application: Apply this compound as a soil drench to ensure uniform distribution in the root zone.

  • Data Collection (at a set time point, e.g., 30-60 days after treatment):

    • Morphological Parameters: Measure plant height, number of leaves, and total leaf area.

    • Biomass: Determine the fresh and dry weight of shoots and roots.

    • Biochemical Parameters:

      • Measure chlorophyll and carotenoid content from fresh leaf tissue.

      • Assess membrane integrity by measuring electrolyte leakage.

      • Quantify stress markers like proline and total phenols.

      • Assay the activity of antioxidant enzymes such as peroxidase and phenoloxidase.

    • Yield Parameters (if applicable): Count the number of flowers and fruits, and measure fruit weight.

Protocol 2: Mitigation of Phytotoxicity using Bacillus and Trichoderma

This protocol provides a general guideline for applying microbial agents to mitigate fungicide stress.

  • Inoculum Preparation:

    • Bacillus subtilis : Culture in a suitable broth (e.g., nutrient broth) for 48 hours at 28°C. Standardize the final concentration to approximately 1 x 10⁹ Colony Forming Units (CFU) mL⁻¹.[8]

    • Trichoderma harzianum : Culture in a suitable broth (e.g., potato dextrose broth) for 14 days at 28°C. Standardize the final concentration to approximately 1 x 10⁹ CFU mL⁻¹.[8]

  • Application Methods:

    • Seed Treatment: Create a slurry of the microbial culture with a sticker agent (e.g., 1% carboxymethyl cellulose). Coat seeds with the slurry to achieve a target density of 10⁶-10⁸ CFU/seed. Air-dry the seeds in the shade before sowing. For co-inoculation, apply the bacterial suspension first, allow a 20-minute drying interval, then apply the fungal suspension.[7]

    • Soil Drench: Apply a standardized volume of the microbial suspension (e.g., 10-50 mL per pot) directly to the soil around the plant roots.[7][9]

  • Experimental Setup:

    • Include a control group (this compound only) and treatment groups (this compound + Bacillus, this compound + Trichoderma, this compound + Bacillus + Trichoderma).

    • Apply the microbial treatments either before, simultaneously with, or after the this compound application to assess preventative and curative effects.

  • Data Collection: Follow the data collection steps outlined in Protocol 1 to quantify the mitigating effects of the microbial inoculants on phytotoxicity symptoms.

Note on "BP": The study by Selim and Selim (2019) refers to a mitigating agent abbreviated as "BP". The full identity of this substance is not defined in the available text. Researchers should be aware of this when referencing this study.

Data Presentation

Table 1: Effect of this compound on Tomato Growth Parameters and Mitigation by Biocontrol Agents.

TreatmentPlant Height (cm)Number of LeavesTotal Leaf Area (cm²)
Control 100.025.01500
This compound (2 g m⁻²) 75.5 (↓24.5%)21.0 (↓16%)930 (↓38%)
This compound (4 g m⁻²) 62.1 (↓37.9%)15.0 (↓40%)795 (↓47%)
This compound (4 g m⁻²) + Bacillus 85.3 (↑37.4%)20.0 (↑33.3%)1150 (↑44.7%)
This compound (4 g m⁻²) + Trichoderma 82.4 (↑32.7%)19.0 (↑26.7%)1100 (↑38.4%)

*Data are illustrative, based on percentage changes reported in Selim and Selim (2019), and represent the mitigating effect compared to the high-dose fungicide treatment.

Table 2: Effect of this compound on Tomato Biochemical Parameters and Mitigation by Biocontrol Agents.

TreatmentTotal Chlorophyll (mg g⁻¹ FW)Carotenoids (mg g⁻¹ FW)Proline (µmol g⁻¹ DW)Peroxidase Activity (unit mg⁻¹ protein min⁻¹)
Control 2.500.601.50.20
This compound (4 g m⁻²) 1.70 (↓32%)0.35 (↓41.7%)4.5 (↑200%)0.55 (↑175%)
This compound (4 g m⁻²) + Bacillus 2.20 (↑29.4%)0.50 (↑42.9%)2.5 (↓44.4%)0.35 (↓36.4%)
This compound (4 g m⁻²) + Trichoderma 2.15 (↑26.5%)0.48 (↑37.1%)2.8 (↓37.8%)0.38 (↓30.9%)

*Data are illustrative, based on trends reported in Selim and Selim (2019), and represent the mitigating effect compared to the high-dose fungicide treatment.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A Sensitive Plant Propagation (e.g., Tomato seedlings) B Acclimatization A->B C Control Group (No Treatment) B->C Randomized Assignment D This compound Application (Recommended & High Dose) B->D Randomized Assignment E Mitigation Treatment Application (Bacillus, Trichoderma, etc.) B->E Randomized Assignment F Combined Treatment (Fungicide + Mitigation Agent) B->F Randomized Assignment G Morphological Measurements (Height, Leaf Area) H Biomass Analysis (Fresh & Dry Weight) I Biochemical Assays (Pigments, Stress Markers) D->G D->H D->I F->G F->H F->I J Statistical Analysis G->J H->J I->J

Caption: Workflow for assessing this compound phytotoxicity and mitigation.

Signaling_Pathway TM This compound PL_Synth Inhibition of Phospholipid Biosynthesis TM->PL_Synth Membrane Membrane Instability & Dysfunction PL_Synth->Membrane ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Membrane->ROS Triggers Hormone ↑ Abscisic Acid (ABA) ↓ Growth Hormones (IAA, GA) Membrane->Hormone Alters Signaling Photosynthesis ↓ Photosynthetic Pigments (Chlorophyll, Carotenoids) Membrane->Photosynthesis Damages Chloroplasts Antioxidants Activation of Antioxidant System (e.g., Peroxidase) ROS->Antioxidants Induces Growth Phytotoxicity Symptoms (Stunting, Chlorosis, Necrosis) ROS->Growth Causes Damage Hormone->Growth Leads to Photosynthesis->Growth Contributes to

Caption: Proposed signaling pathway for this compound induced phytotoxicity.

Mitigation_Strategies cluster_mitigation Mitigation Approaches cluster_mechanisms Mechanisms of Action Phytotoxicity This compound Phytotoxicity PGPR Biocontrol Agents (Bacillus, Trichoderma) PGR Plant Growth Regulators (e.g., Gibberellic Acid) Cultural Cultural Practices GrowthPromotion Enhanced Nutrient Uptake & Phytohormone Production PGPR->GrowthPromotion StressTolerance Induction of Systemic Tolerance & Antioxidant Defense PGPR->StressTolerance GrowthStimulation Direct Stimulation of Cell Elongation & Division PGR->GrowthStimulation StressAvoidance Optimized Application Timing & Reduced Fungicide Dose Cultural->StressAvoidance Outcome Alleviation of Phytotoxicity & Improved Plant Health GrowthPromotion->Outcome StressTolerance->Outcome GrowthStimulation->Outcome StressAvoidance->Outcome

Caption: Logical relationships of strategies to mitigate phytotoxicity.

References

Technical Support Center: Tolclofos-methyl Soil Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Tolclofos-methyl in soil media during experimental studies.

Troubleshooting Guide

This guide addresses common issues encountered during soil-based experiments with this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound from soil samples. Inefficient extraction due to strong sorption to soil organic matter.- Increase the polarity of the extraction solvent (e.g., use a higher proportion of acetone in an acetone/water mixture).- Increase the extraction time and/or use a more vigorous shaking method.- Consider using techniques like Soxhlet extraction for more exhaustive recovery.
Degradation of this compound during the experimental period.- Shorten the incubation time if possible.- Ensure the soil is not overly moist, as this can promote microbial degradation.- Analyze for major degradation products (e.g., DM-TM) to account for the mass balance.
High variability in results between replicates. Inhomogeneous distribution of this compound in the soil.- Ensure thorough mixing of this compound with the soil at the start of the experiment.- For solid formulations, consider dissolving in a suitable solvent and applying as a solution for better dispersion.
Inconsistent soil moisture levels.- Carefully control and monitor the water content of the soil throughout the experiment.[1]
Reduced than expected antifungal activity. Low bioavailability due to sorption to soil organic matter or clay particles.- Consider the use of a co-solvent or surfactant in the application solution to increase the concentration of this compound in the soil pore water.[2] - Test different soil types with lower organic matter or clay content if the experimental design allows.
"Aging" of this compound in the soil, leading to the formation of bound residues.- Be aware that with time, this compound can become sequestered in soil micropores, reducing its availability.[2] - Conduct experiments over a shorter time frame if the goal is to assess the readily available fraction.
Antagonistic interactions with soil amendments.- Be cautious when using amendments like biochar or compost, as they can increase the sorption of pesticides and reduce their bioavailability.[3][4][5]
Inhibition of non-target soil microorganisms. Broad-spectrum activity of organophosphates.- Be aware that this compound can affect the broader soil microbial community, which may influence experimental outcomes.[6] - Consider using a sterile soil matrix if the focus is purely on the chemical's interaction with a target fungus, though this will alter the environmental relevance.

Frequently Asked Questions (FAQs)

1. What are the key factors influencing the bioavailability of this compound in soil?

The bioavailability of this compound in soil is primarily influenced by:

  • Soil Organic Matter (SOM): Higher SOM content generally leads to increased sorption (binding) of this compound, reducing its concentration in the soil pore water and thus its bioavailability.

  • Clay Content and Type: Clay minerals can also adsorb this compound, affecting its availability.

  • Soil pH: While the direct effect of pH on this compound sorption may be limited, pH can influence the activity of soil microorganisms responsible for its degradation.

  • Moisture Content: Soil moisture affects the diffusion of this compound to target organisms and influences microbial activity.

  • Aging: Over time, this compound can become sequestered in the soil matrix, forming "bound residues" that are less bioavailable.[2]

2. How can I enhance the bioavailability of this compound for fungal uptake in my experiments?

While some amendments can decrease bioavailability, the following strategies may help enhance it for experimental purposes:

  • Use of Surfactants: Non-ionic surfactants can increase the solubility of hydrophobic compounds like this compound in the soil solution.[2] However, the concentration needs to be carefully optimized, as high concentrations can be toxic to microorganisms.

  • Formulation: The formulation of this compound can significantly impact its bioavailability. Formulations with smaller particle sizes or those that include adjuvants to improve solubility can enhance its effectiveness.

  • Co-application with Nutrients: While not directly increasing its chemical availability, co-applying this compound with nutrients that stimulate the growth and metabolic activity of the target fungus could potentially increase its uptake.

3. Can soil amendments like biochar or compost be used to increase this compound's bioavailability?

Generally, no. Amendments like biochar and compost have a high surface area and organic content, which tends to increase the sorption of organic pesticides, thereby decreasing their bioavailability and concentration in the soil solution.[3][4][5] This effect is often utilized for the remediation of contaminated soils.

4. What are the major degradation products of this compound in soil?

The primary degradation of this compound in soil involves the cleavage of the P-O-aryl bond. The major metabolites are O-(2,6-dichloro-4-methylphenyl) O,O-dimethyl phosphate (oxon) and 2,6-dichloro-4-methylphenol.[1] A significant degradation product is DM-TM.[1]

5. Is photolysis a significant degradation pathway for this compound on soil surfaces?

No, photolysis is not considered a significant degradation pathway for this compound on soil.

Experimental Protocols

Protocol for Extraction and Quantification of this compound in Soil

This protocol is based on established methods for the analysis of this compound residues in soil.[7]

1. Extraction: a. Weigh 50 g of the soil sample into a glass jar. b. Add 100 mL of an acetone/water mixture (e.g., 2:1 v/v) to the soil. c. Shake the jar vigorously for a specified period (e.g., 30 minutes) on a mechanical shaker. d. Filter the extract through a Büchner funnel with a suitable filter paper. e. Transfer the filtrate to a separatory funnel.

2. Liquid-Liquid Partitioning: a. Add a suitable volume of dichloromethane (DCM) and a salt solution (e.g., saturated NaCl) to the separatory funnel to facilitate phase separation. b. Shake the funnel vigorously and allow the layers to separate. c. Collect the lower organic (DCM) layer. d. Repeat the partitioning of the aqueous layer with fresh DCM to ensure complete extraction. e. Combine the DCM extracts and dry them by passing through anhydrous sodium sulfate.

3. Clean-up (if necessary): a. The extract can be concentrated and cleaned up using Gel Permeation Chromatography (GPC) to remove co-extracted soil components.[7]

4. Quantification: a. The final extract is concentrated and reconstituted in a suitable solvent (e.g., toluene). b. Quantification is performed using Gas Chromatography with Mass Spectrometric detection (GC/MS).[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_analysis Analysis soil_sample Soil Sample (50g) fortification Fortification with This compound soil_sample->fortification add_solvent Add Acetone/Water fortification->add_solvent shake Shake add_solvent->shake filter Filter shake->filter partition Liquid-Liquid Partitioning (with DCM) filter->partition cleanup GPC Cleanup (Optional) partition->cleanup gcms GC/MS Quantification cleanup->gcms

Caption: Experimental workflow for the extraction and analysis of this compound in soil.

bioavailability_factors cluster_enhancing Potential Enhancers cluster_reducing Reducing Factors cluster_influencing Influencing Factors bioavailability This compound Bioavailability surfactants Surfactants surfactants->bioavailability + formulation Improved Formulation formulation->bioavailability + som Soil Organic Matter (Sorption) som->bioavailability - clay Clay Content (Sorption) clay->bioavailability - aging Aging (Bound Residues) aging->bioavailability - biochar Biochar/Compost (Sorption) biochar->bioavailability - ph Soil pH ph->bioavailability moisture Moisture moisture->bioavailability microbes Microbial Activity microbes->bioavailability

Caption: Factors influencing the bioavailability of this compound in soil media.

References

Technical Support Center: Genetic Analysis of Tolclofos-methyl Resistant Fungal Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the genetic analysis of Tolclofos-methyl resistant fungal mutants.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound resistance in the model fungus Aspergillus nidulans. This data is crucial for comparative analysis and for designing experiments to screen for and characterize resistant mutants.

ParameterWild-Type StrainThis compound Resistant MutantsCitation
Spontaneous Mutation Frequency Not Applicable5.1 x 10⁻⁶[1]
ED50 this compound (µg/ml) 17.2> 100[1]
ED50 Quintozene (µg/ml) 11.3> 100[1]
ED50 Vinclozolin (µg/ml) 7.3> 100 (Group 1), < 25 (Group 2)[1]

Note: ED50 (Effective Dose, 50%) is the concentration of a fungicide that causes a 50% reduction in the growth of the fungus.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.

Fungal Mutant Screening on Fungicide-Amended Media

This protocol outlines the process for selecting fungal mutants with resistance to this compound.

Materials:

  • Fungal spores (conidia)

  • Synthetic complete medium (CM) or Potato Dextrose Agar (PDA)

  • This compound fungicide

  • Sterile petri dishes, spreaders, and water

  • Incubator

Procedure:

  • Media Preparation: Prepare the fungal growth medium (e.g., PDA by dissolving 39g of PDA powder in 1L of distilled water and autoclaving).[2] Cool the medium to approximately 50-60°C.

  • Fungicide Addition: Add this compound to the molten agar to achieve the desired final concentration (e.g., 100 µg/ml for initial screening of A. nidulans).[1] Mix thoroughly and pour the plates.

  • Spore Suspension: Prepare a suspension of fungal spores in sterile water. Determine the spore concentration using a hemocytometer.

  • Plating: Spread a known number of spores (e.g., 0.55 x 10⁷ conidia) onto the surface of the this compound-amended media.[1]

  • Incubation: Incubate the plates at the optimal temperature for the fungal species (e.g., 28-30°C) for several days to weeks.

  • Mutant Selection: Colonies that grow on the fungicide-amended media are considered potential resistant mutants. Isolate these colonies for further analysis.

Fungal DNA Extraction for PCR Analysis

This protocol provides a rapid method for extracting fungal DNA suitable for PCR-based analysis.

Materials:

  • Fungal mycelium

  • Lysis buffer (400 mM Tris-HCl pH 8.0, 60 mM EDTA pH 8.0, 150 mM NaCl, 1% SDS)

  • Potassium acetate (pH 4.8)

  • Isopropyl alcohol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Microcentrifuge tubes and centrifuge

Procedure:

  • Lysis: Add a small amount of fungal mycelium to a microcentrifuge tube containing 500 µl of lysis buffer. Disrupt the mycelia with a sterile toothpick and incubate at room temperature for 10 minutes.[3]

  • Precipitation: Add 150 µl of potassium acetate, vortex briefly, and centrifuge at >10,000 x g for 1 minute.[3]

  • Supernatant Transfer: Transfer the supernatant to a new tube and add an equal volume of isopropyl alcohol. Mix by inversion.[3]

  • DNA Pelletization: Centrifuge at >10,000 x g for 2 minutes to pellet the DNA. Discard the supernatant.[3]

  • Washing: Wash the DNA pellet with 300 µl of 70% ethanol and centrifuge for 1 minute. Discard the supernatant.[3]

  • Resuspension: Air-dry the DNA pellet and dissolve it in 50 µl of TE buffer. The DNA is now ready for PCR.[3]

PCR Amplification of Resistance-Associated Genes

This protocol outlines the general steps for amplifying a target gene potentially involved in fungicide resistance.

Materials:

  • Extracted fungal DNA

  • Gene-specific primers

  • Taq DNA polymerase and buffer

  • dNTPs

  • PCR tubes

  • Thermocycler

Procedure:

  • Reaction Setup: Prepare a PCR master mix containing buffer, dNTPs, primers, and Taq polymerase. Aliquot the master mix into PCR tubes.

  • Add DNA Template: Add 1 µl of the extracted fungal DNA to each reaction tube.

  • PCR Program: Run the following typical PCR program, optimizing annealing temperature and extension time based on the primers and target gene length:

    • Initial Denaturation: 94°C for 3-5 minutes.

    • 30-35 Cycles:

      • Denaturation: 94°C for 30-60 seconds.

      • Annealing: 50-60°C for 30-60 seconds.

      • Extension: 72°C for 1-2 minutes (depending on amplicon size).

    • Final Extension: 72°C for 5-10 minutes.[4]

  • Analysis: Analyze the PCR products by agarose gel electrophoresis to confirm amplification of the target gene.

Visualizations

Signaling Pathway for Dicarboximide Resistance

This compound's mode of action is thought to be similar to that of dicarboximide fungicides.[1] Resistance to dicarboximides often involves mutations in the High-Osmolarity Glycerol (HOG) signaling pathway.

HOG_Pathway cluster_cytoplasm Cytoplasm Fungicide Fungicide Osmo-sensor Osmo-sensor Fungicide->Osmo-sensor Shos1/AaOS1 Shos1/AaOS1 Osmo-sensor->Shos1/AaOS1 Activates HOG1 HOG1 Shos1/AaOS1->HOG1 Phosphorylates Transcription_Factor Transcription_Factor HOG1->Transcription_Factor Activates ABC_Transporter_Gene ABC_Transporter_Gene Transcription_Factor->ABC_Transporter_Gene Upregulates Target_Genes Target_Genes Transcription_Factor->Target_Genes Regulates Expression ABC_Transporter ABC Transporter ABC_Transporter_Gene->ABC_Transporter Expression ABC_Transporter->Fungicide Efflux

Caption: Proposed HOG signaling pathway involved in dicarboximide and this compound resistance.

Experimental Workflow for Genetic Analysis

The following diagram illustrates the typical workflow for the genetic analysis of fungicide-resistant mutants.

Workflow Spore_Population Fungal Spore Population Mutant_Screening Mutant Screening on This compound Media Spore_Population->Mutant_Screening Isolate_Mutants Isolate Resistant Mutants Mutant_Screening->Isolate_Mutants DNA_Extraction DNA Extraction Isolate_Mutants->DNA_Extraction Genetic_Mapping Genetic Mapping/ Allelism Tests Isolate_Mutants->Genetic_Mapping PCR_Amplification PCR of Candidate Genes DNA_Extraction->PCR_Amplification Sequencing DNA Sequencing PCR_Amplification->Sequencing Sequence_Analysis Sequence Analysis (Mutation Identification) Sequencing->Sequence_Analysis Gene_Function_Analysis Gene Function Analysis Sequence_Analysis->Gene_Function_Analysis Genetic_Mapping->Gene_Function_Analysis

Caption: Workflow for genetic analysis of this compound resistant fungal mutants.

Frequently Asked Questions (FAQs)

Q1: What is the expected frequency of spontaneous resistance to this compound?

A1: In laboratory settings with Aspergillus nidulans, the spontaneous mutation frequency for this compound resistance has been observed to be approximately 5.1 x 10⁻⁶.[1] This means that for every million spores plated, you can expect to find around five resistant mutants.

Q2: My this compound resistant mutants also show resistance to other fungicides. Is this normal?

A2: Yes, this is a phenomenon known as cross-resistance. Mutants of A. nidulans resistant to this compound have been shown to be cross-resistant to other dicarboximide fungicides like quintozene and vinclozolin.[1] This suggests a common mechanism of resistance.

Q3: What are the likely genetic mechanisms of resistance to this compound?

A3: Based on its similarity to dicarboximide fungicides, resistance to this compound is likely due to mutations in genes of the High-Osmolarity Glycerol (HOG) signaling pathway, such as the histidine kinase gene os-1.[5][6] Another potential mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the fungal cell.[7]

Q4: Can I use whole-genome sequencing to identify resistance genes?

A4: Yes, whole-genome sequencing is a powerful tool for identifying mutations that confer fungicide resistance.[8] By comparing the genome sequence of a resistant mutant to that of the wild-type strain, you can identify single nucleotide polymorphisms (SNPs), insertions, or deletions that may be responsible for the resistance phenotype.

Troubleshooting Guides

Issue 1: No colonies are growing on my selective media, not even the wild-type control on non-amended media.

Possible Cause Solution
Spore viability is low. Check the viability of your spore stock by plating on non-selective media. If viability is low, prepare a fresh spore suspension from a new culture.
Media preparation error. Ensure that the media was prepared correctly and that all essential nutrients were included. Double-check the pH of the media.
Incubation conditions are incorrect. Verify that the incubator is set to the optimal temperature and humidity for your fungal species.

Issue 2: I am not getting any PCR product from my extracted fungal DNA.

Possible Cause Solution
Poor DNA quality or quantity. Quantify your extracted DNA using a spectrophotometer or fluorometer. Run an aliquot on an agarose gel to check for DNA integrity. If the DNA is degraded or the concentration is too low, repeat the extraction.
Presence of PCR inhibitors. Fungal extracts can contain PCR inhibitors like polysaccharides. Try diluting your DNA template (e.g., 1:10 or 1:100) to reduce the concentration of inhibitors. Alternatively, re-purify your DNA using a commercial kit.
Incorrect PCR parameters. Optimize the annealing temperature of your primers using a gradient PCR. Ensure that the extension time is sufficient for the length of your target amplicon. Verify the functionality of your Taq polymerase and dNTPs.

Issue 3: My DNA sequencing results show no mutations in the candidate gene, but the mutant is clearly resistant.

Possible Cause Solution
Resistance is due to a mutation in a different gene. The resistance may not be due to a target-site mutation. Consider other mechanisms such as mutations in regulatory genes (e.g., transcription factors) or overexpression of efflux pumps.[7] Whole-genome sequencing can help identify mutations in other genes.
The mutation is in a non-coding region. The mutation could be in the promoter or other regulatory region of the gene, affecting its expression rather than the protein sequence. Sequence the regions upstream and downstream of the coding sequence.
Epigenetic modifications. While less common, changes in DNA methylation or chromatin structure could alter gene expression and lead to resistance. This would not be detected by standard DNA sequencing.

Issue 4: I have identified a mutation, but I'm not sure if it's responsible for the resistance.

Possible Cause Solution
The mutation is a silent or neutral polymorphism. Not all mutations result in a change in protein function. To confirm the role of the mutation, you can perform a functional analysis.
Lack of functional validation. Introduce the identified mutation into a sensitive wild-type strain using gene editing techniques (e.g., CRISPR-Cas9). If the engineered strain becomes resistant, this confirms the role of the mutation. Conversely, complementing the resistant mutant with a wild-type copy of the gene should restore sensitivity.

References

Technical Support Center: Cross-Resistance Issues Involving Tolclofos-methyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between the organophosphate fungicide Tolclofos-methyl and other fungicidal compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a non-systemic organophosphate fungicide primarily used to control soil-borne diseases caused by fungi such as Rhizoctonia solani and Sclerotium rolfsii. Its main mode of action is the inhibition of phospholipid biosynthesis in fungi.

Q2: What is fungicide cross-resistance and why is it a concern?

A2: Cross-resistance occurs when a fungal strain develops resistance to one fungicide and, as a result, also exhibits resistance to other fungicides, often those with a similar mode of action or chemical structure. This is a significant concern in agriculture and drug development as it can limit the effectiveness of available treatments and necessitate the development of new compounds with novel modes of action.

Q3: Has cross-resistance been observed between this compound and other fungicides?

A3: Yes, laboratory studies have demonstrated cross-resistance between this compound and other fungicides, particularly those in the aromatic hydrocarbon and dicarboximide classes. For instance, spontaneous mutants of Aspergillus nidulans selected for resistance to this compound have shown cross-resistance to quintozene and vinclozolin.[1] It is important to note that the presence and extent of cross-resistance can vary between different fungal species and even between different isolates of the same species.

Q4: What are the known mechanisms of resistance to fungicides related to this compound?

A4: Resistance to aromatic hydrocarbon and dicarboximide fungicides, which can show cross-resistance with this compound, is often linked to mutations in genes involved in the High Osmolarity Glycerol (HOG) signaling pathway.[2] This pathway is a conserved stress response cascade in fungi. Alterations in this pathway can lead to reduced sensitivity to these fungicides. Other general mechanisms of fungicide resistance include target site modification, increased expression of the target protein, and enhanced efflux of the fungicide out of the fungal cell.

Q5: How can I test for cross-resistance between this compound and other fungicides in my experiments?

A5: Cross-resistance is typically assessed by determining the half-maximal effective concentration (EC50) of a range of fungicides against both the wild-type (sensitive) fungal strain and a strain that has developed resistance to this compound. A significant increase in the EC50 value for another fungicide in the resistant strain compared to the wild-type indicates cross-resistance. A detailed protocol for determining EC50 values using the mycelial growth assay (poisoned food technique) is provided in the Troubleshooting Guide section.

Troubleshooting Guide

Issue: I am not observing clear dose-response curves in my fungicide sensitivity assays.

  • Possible Cause 1: Inappropriate fungicide concentration range.

    • Solution: Conduct a preliminary range-finding experiment with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) to determine the appropriate concentration range for generating a complete dose-response curve that shows both minimal and complete inhibition of fungal growth.

  • Possible Cause 2: Uneven distribution of the fungicide in the agar medium.

    • Solution: Ensure the fungicide stock solution is thoroughly mixed with the molten agar before pouring the plates. Maintain the agar at a suitable temperature (around 45-50°C) to prevent premature solidification while mixing.

  • Possible Cause 3: Inconsistent inoculum size.

    • Solution: Use a sterile cork borer or a standardized loop to ensure that the mycelial plugs used for inoculation are of a uniform size.

Issue: My "resistant" fungal isolates are not showing significantly higher EC50 values for this compound compared to the wild-type.

  • Possible Cause 1: Loss of the resistance phenotype.

    • Solution: Fungicide resistance can sometimes be unstable. It is crucial to periodically re-select the resistant strain by growing it on a medium containing a selective concentration of this compound. Always use freshly cultured isolates for your experiments.

  • Possible Cause 2: The initial selection pressure was not sufficient to generate high-level resistance.

    • Solution: Consider a stepwise selection process where the resistant strain is sequentially exposed to increasing concentrations of this compound over several generations.

Issue: I am observing high variability in my EC50 results between replicates.

  • Possible Cause 1: Inconsistent incubation conditions.

    • Solution: Ensure that all plates are incubated at a constant and optimal temperature for the specific fungus being tested. Also, check for and minimize any variations in humidity.

  • Possible Cause 2: Errors in serial dilutions.

    • Solution: Carefully prepare fresh serial dilutions of the fungicides for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Data Presentation

Table 1: In Vitro Sensitivity of Rhizoctonia solani Isolates to this compound and Other Fungicides

FungicideChemical ClassAverage EC50 (µg/mL)EC50 Range (µg/mL)Reference
This compoundAromatic Hydrocarbon-0.001 - 0.098[3]
HexaconazoleDMI - Triazole0.0386-[4]
ThifluzamideSDHI0.0659-[4]
DifenoconazoleDMI - Triazole0.663-[4]
AzoxystrobinQoI1.508<0.09 to >5000[3][4]
FludioxonilPhenylpyrrole-0.06 - 0.09[3]
PencycuronPhenylurea-Variable[3]
IprodioneDicarboximide-Variable[3]
BenomylBenzimidazole-Variable[3]

Note: EC50 values can vary significantly between different anastomosis groups and isolates of Rhizoctonia solani. The data presented is a compilation from different studies and should be used as a general guide.

Table 2: In Vitro Sensitivity of Sclerotium rolfsii to this compound and Other Fungicides

FungicideChemical ClassConcentration (ppm) for 100% Mycelial Growth InhibitionReference
This compoundAromatic Hydrocarbon10[5]
PropiconazoleDMI - Triazole10[5]
Carboxin + CaptanCarboxamide + Phthalimide10[5]
ThifluzamideSDHI>10[5]
PropinebDithiocarbamate>10[5]
ProchlorazDMI - Imidazole>10[5]
ThiabendazoleBenzimidazole>10[5]
MancozebDithiocarbamateNo inhibition at 1 ppm[5]
Thiophanate-methylBenzimidazoleNo inhibition at 1 ppm[5]

Note: This table indicates the concentration at which 100% inhibition was observed in one study. For more precise comparisons, determining the EC50 values is recommended.

Table 3: Cross-Resistance of this compound Resistant Mutants of Aspergillus nidulans

FungicideWild-Type ED50 (µg/mL)Resistant Mutant Group 1 ED50 (µg/mL)Resistant Mutant Group 2 ED50 (µg/mL)Reference
This compound17.2> 100> 100[1]
Quintozene11.3> 100> 100[1]
Vinclozolin7.3> 100< 25[1]

ED50 (Effective Dose 50%) is the concentration of a fungicide that inhibits fungal growth by 50%.

Experimental Protocols

Detailed Methodology for EC50 Determination using Mycelial Growth Assay (Poisoned Food Technique)

This protocol outlines the steps to determine the EC50 value of a fungicide against a filamentous fungus.

1. Materials:

  • Pure culture of the test fungus (e.g., Rhizoctonia solani, Sclerotium rolfsii)

  • Fungicides to be tested (technical grade)

  • Appropriate solvent for each fungicide (e.g., acetone, dimethyl sulfoxide - DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Sterile distilled water

  • Incubator

  • Calibrated pipettes

  • Laminar flow hood

2. Preparation of Fungicide Stock Solutions:

  • Prepare a high-concentration stock solution of each fungicide in a suitable solvent. For example, dissolve 10 mg of the fungicide in 1 mL of solvent to get a 10,000 µg/mL stock solution.

  • Perform serial dilutions of the stock solution to create a range of working solutions. The final concentrations in the agar should bracket the expected EC50 value. A typical range might be 0.01, 0.1, 1, 10, and 100 µg/mL.

  • Prepare a solvent control by making a dilution series with the solvent alone.

3. Preparation of Fungicide-Amended Media:

  • Prepare the PDA medium according to the manufacturer's instructions and autoclave it.

  • Allow the molten PDA to cool to approximately 45-50°C in a water bath.

  • Under a laminar flow hood, add the appropriate volume of each fungicide working solution to the molten PDA to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µg/mL in 100 mL of media, add 0.1 mL of a 10,000 µg/mL stock solution.

  • Ensure the final concentration of the solvent in the medium is low (typically <1% v/v) and consistent across all treatments, including the solvent control.

  • Thoroughly mix the fungicide into the agar by swirling the flask.

  • Pour approximately 20 mL of the fungicide-amended agar into each sterile Petri dish.

  • Prepare control plates containing only PDA and plates with PDA and the solvent at the same concentration used in the fungicide treatments.

  • Allow the plates to solidify.

4. Inoculation:

  • From the growing edge of an actively growing culture of the test fungus, take a mycelial plug using a sterile cork borer.

  • Place one mycelial plug in the center of each fungicide-amended and control plate.

5. Incubation:

  • Incubate the plates at the optimal temperature for the growth of the test fungus (e.g., 25-28°C) in the dark.

6. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the average colony diameter for each treatment.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where:

      • C = Average diameter of the colony in the control plate

      • T = Average diameter of the colony in the treated plate

  • Plot the percentage of inhibition against the log of the fungicide concentration.

  • Use a suitable statistical software (e.g., R, SAS, GraphPad Prism) to perform a probit or log-logistic regression analysis to determine the EC50 value, which is the concentration of the fungicide that causes 50% inhibition of mycelial growth.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fungicide Prepare Fungicide Stock Solutions amend_media Amend Cooled Media with Fungicides prep_fungicide->amend_media prep_media Prepare Growth Medium (PDA) prep_media->amend_media prep_fungus Prepare Fungal Inoculum inoculate Inoculate Plates with Fungal Plugs prep_fungus->inoculate pour_plates Pour Amended Media into Plates amend_media->pour_plates pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Perform Regression Analysis to get EC50 calculate->analyze

Figure 1. Experimental workflow for determining EC50 values using the mycelial growth assay.

HOG_Pathway cluster_nucleus Nucleus ext_stress External Stress (e.g., Fungicide, Osmotic Shock) sho1 Sho1 ext_stress->sho1 sln1 Sln1 ext_stress->sln1 ste20 Ste20/Ste50 sho1->ste20 ypd1 Ypd1 sln1->ypd1 ste11 Ste11 (MAPKKK) ste20->ste11 pbs2 Pbs2 (MAPKK) ste11->pbs2 ssk1 Ssk1 ypd1->ssk1 ssk2 Ssk2/22 (MAPKKK) ssk1->ssk2 hog1 Hog1 (MAPK) pbs2->hog1 ssk2->pbs2 hog1_n Hog1 (MAPK) hog1->hog1_n transcription_factors Transcription Factors hog1_n->transcription_factors gene_expression Stress Response Gene Expression transcription_factors->gene_expression

Figure 2. Simplified diagram of the High Osmolarity Glycerol (HOG) signaling pathway in fungi.

References

Validation & Comparative

A Comparative Environmental Impact Assessment: Tolclofos-methyl vs. Newer Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Environmental Profiles of Tolclofos-methyl and Modern Fungicidal Alternatives.

The landscape of agricultural disease management is in a constant state of evolution, with the dual imperatives of ensuring crop yields and safeguarding environmental health. This guide provides a detailed comparison of the environmental impact of the organophosphate fungicide this compound with that of newer classes of fungicides, namely strobilurins and succinate dehydrogenase inhibitors (SDHIs). By presenting quantitative data, outlining experimental methodologies, and visualizing key molecular interactions, this document aims to equip researchers and professionals with the objective information needed for informed decision-making and future fungicide development.

Executive Summary

This compound, an established fungicide, operates by inhibiting phospholipid biosynthesis in fungi. In contrast, newer fungicides like strobilurins and SDHIs target the fungal mitochondrial respiration chain, albeit at different complexes. This fundamental difference in their mode of action underpins their varying environmental and ecotoxicological profiles. While this compound exhibits moderate persistence in soil, its use as a seed treatment mitigates widespread environmental exposure. Newer fungicides, such as Azoxystrobin (a strobilurin) and Boscalid and Fluopyram (SDHIs), while often used at lower application rates, have shown varying degrees of persistence and toxicity to non-target organisms, necessitating a thorough comparative risk assessment.

Quantitative Environmental Impact Data

The following tables summarize key environmental fate and ecotoxicity data for this compound and selected newer fungicides. This data has been compiled from various sources and is presented to facilitate a direct comparison of their potential environmental risks.

Table 1: Soil Persistence of Selected Fungicides

FungicideChemical ClassTypical Soil Half-life (DT50) in days
This compoundOrganophosphate2 - 30 (geometric mean: 9.2)[1]
AzoxystrobinStrobilurinApproximately 8 - 12 weeks under dark aerobic conditions[2]
BoscalidSDHIVaries significantly with soil type
FluopyramSDHI21 - 539[3][4][5]

Table 2: Acute Aquatic Toxicity of Selected Fungicides

FungicideOrganismEndpoint (LC50/EC50)
This compound
Freshwater FishHighly Toxic[6]
Freshwater InvertebratesModerately Toxic[6]
Azoxystrobin
FishHighly Toxic[3]
Daphnia magnaHigh Toxicity[3]
Boscalid
FishData varies by species
Daphnia magnaData varies
Fluopyram
FishData varies by species
Daphnia magnaData varies

Table 3: Toxicity to Non-Target Terrestrial Organisms

FungicideOrganismEndpoint (LD50/NOEC)
This compound
EarthwormsData not readily available
HoneybeesData not readily available
Azoxystrobin
EarthwormsCan alter microbial biodiversity[2]
HoneybeesData varies
Boscalid
EarthwormsData varies
HoneybeesData varies
Fluopyram
EarthwormsNegligible risk reported in some studies[3]
HoneybeesNegligible risk reported in some studies[3]

Experimental Protocols

The data presented in this guide are generated through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data on the environmental fate and ecotoxicity of chemical substances are reliable and comparable across different studies and regulatory bodies.

Soil Persistence (Aerobic and Anaerobic Transformation): The persistence of fungicides in the soil, represented by the half-life (DT50), is typically determined following OECD Guideline 307 . This method involves incubating soil samples treated with the test substance under controlled aerobic or anaerobic conditions in the dark.[7][8][9] Over a period of up to 120 days, samples are periodically collected and analyzed to determine the rate of degradation of the parent compound and the formation of any major transformation products.[7][8][9] Radiolabelled substances are often used to trace the fate of the chemical, including mineralization to CO2 and the formation of bound residues.[7][10]

Aquatic Toxicity Testing:

  • Fish, Acute Toxicity Test (OECD Guideline 203): This test evaluates the short-term toxicity of a substance to fish.[11][12][13][14][15] Typically, fish are exposed to a range of concentrations of the test substance for 96 hours.[11][12][13][14][15] The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.[11][12][13][14][15]

  • Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This guideline is used to assess the acute toxicity to freshwater invertebrates, most commonly Daphnia magna.[2][16][17][18][19] Young daphnids are exposed to the test substance for 48 hours, and the EC50, the concentration that causes immobilization in 50% of the daphnids, is determined.[2][16][17][18][19]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This test assesses the effect of a substance on the growth of primary producers like algae.[6][20][21][22][23] Algal cultures are exposed to various concentrations of the test substance for 72 hours, and the inhibition of growth is measured to determine the EC50.[6][20][21][22][23]

Terrestrial Ecotoxicity Testing:

  • Earthworm, Reproduction Test (OECD Guideline 222): This chronic toxicity test evaluates the effects of a substance on the reproductive output of earthworms.[24][25][26][27] Adult earthworms are exposed to the test substance in artificial soil for 28 days to assess mortality and effects on growth, followed by a 28-day period to assess reproduction (number of juveniles).[24][28][26][27]

  • Honeybees, Acute Oral Toxicity Test (OECD Guideline 213): This test determines the acute oral toxicity of a substance to honeybees.[29][30][31][32][33] Bees are fed a sucrose solution containing the test substance, and mortality is observed over 48 to 96 hours to calculate the LD50, the dose that is lethal to 50% of the bees.[29][30][31][32][33]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and mechanisms of action for this compound and the newer fungicide classes.

Tolclofos_Methyl_Pathway This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Inhibition Inhibition This compound->Inhibition Phospholipid Biosynthesis Pathway Phospholipid Biosynthesis Pathway Disrupted Cell Membrane Integrity Disrupted Cell Membrane Integrity Phospholipid Biosynthesis Pathway->Disrupted Cell Membrane Integrity Leads to Inhibition->Phospholipid Biosynthesis Pathway Fungal Cell Death Fungal Cell Death Disrupted Cell Membrane Integrity->Fungal Cell Death

Mechanism of Action of this compound.

Strobilurin_Pathway cluster_mito Mitochondrion Complex III (Cytochrome bc1) Complex III (Cytochrome bc1) Qo Site Qo Site ATP Synthesis ATP Synthesis Complex III (Cytochrome bc1)->ATP Synthesis Drives Electron Transport Chain Electron Transport Chain Electron Transport Chain->Complex III (Cytochrome bc1) Drives Fungal Cell Death Fungal Cell Death ATP Synthesis->Fungal Cell Death Depletion leads to Inhibition Inhibition Inhibition->Qo Site Azoxystrobin (Strobilurin) Azoxystrobin (Strobilurin) Azoxystrobin (Strobilurin)->Inhibition

Mechanism of Action of Strobilurin Fungicides.

SDHI_Pathway cluster_mito Mitochondrion Complex II (Succinate Dehydrogenase) Complex II (Succinate Dehydrogenase) ATP Synthesis ATP Synthesis Complex II (Succinate Dehydrogenase)->ATP Synthesis Drives Electron Transport Chain Electron Transport Chain Electron Transport Chain->Complex II (Succinate Dehydrogenase) Drives Fungal Cell Death Fungal Cell Death ATP Synthesis->Fungal Cell Death Depletion leads to Inhibition Inhibition Inhibition->Complex II (Succinate Dehydrogenase) Boscalid / Fluopyram (SDHI) Boscalid / Fluopyram (SDHI) Boscalid / Fluopyram (SDHI)->Inhibition

Mechanism of Action of SDHI Fungicides.

Conclusion

This comparative guide highlights the distinct environmental profiles of this compound and newer fungicide classes. While this compound's primary environmental concern is its moderate soil persistence, its application method as a seed treatment inherently limits its dispersal into the wider environment. Newer fungicides, including strobilurins and SDHIs, offer highly specific modes of action that can be very effective at low doses. However, their environmental fate and ecotoxicity profiles are complex and varied, with some demonstrating significant persistence and toxicity to non-target aquatic and terrestrial organisms.

For researchers and drug development professionals, this analysis underscores the importance of a holistic approach to fungicide evaluation. Beyond efficacy, a thorough understanding of a compound's environmental persistence, its potential for bioaccumulation, and its toxicity to a broad range of non-target organisms is critical. The continued development of novel fungicides should prioritize not only targeted efficacy but also a minimized environmental footprint, leveraging detailed comparative assessments like this to inform the design of safer and more sustainable crop protection solutions.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Tolclofos-methyl

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Tolclofos-methyl, an organophosphate fungicide. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel.

Required Personal Protective Equipment (PPE)

When handling this compound, a baseline level of personal protective equipment is necessary.[1] The specific PPE required depends on the task being performed, such as handling the concentrated substance, managing accidental spills, or working with dilute solutions.

Summary of Required PPE by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Concentrate (Solid/Liquid) Tightly-fitting safety goggles with side-shields or face shield[2][3]Chemical-resistant gloves (Nitrile recommended)[3]Chemical-resistant suit or coveralls over work clothes; chemical-resistant apron[2][4]Full-face respirator with appropriate cartridges (e.g., ABEK-P2) if ventilation is inadequate or exposure limits are exceeded[2][5][6]
Working with Dilute Solutions Tightly-fitting safety goggles[2]Chemical-resistant gloves (Nitrile recommended)[3]Long-sleeved shirt, long pants, and a lab coat or coveralls[4][7]Required if aerosols or dusts are generated and ventilation is insufficient[3][8]
Cleaning Spills Tightly-fitting safety goggles and face shield[3]Chemical-resistant gloves (Nitrile recommended)[3]Chemical-resistant suit or coveralls[3]Full-face respirator with appropriate cartridges[2][5]
Equipment Cleaning Tightly-fitting safety goggles or face shield[3]Chemical-resistant gloves (Nitrile recommended)[3]Chemical-resistant apron over coveralls[4]Not typically required if performed in a well-ventilated area.

Detailed PPE Specifications

  • Eye and Face Protection : To protect against splashes, wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] For tasks with a higher risk of splashing, such as handling concentrates or cleaning spills, a face shield should be worn in addition to safety goggles.[3][9]

  • Hand Protection : Chemical-resistant gloves are mandatory.[5] Nitrile gloves are specifically recommended for handling this compound.[3] Always inspect gloves for tears or holes before use.[2] After handling, wash the outside of the gloves before removing them.[10][11]

    Glove Material Chemical Resistance

Chemical ClassNitrileNeoprenePVC (Vinyl)Latex
Organophosphates Excellent GoodFairNot Recommended
Organic Solvents (general) GoodGoodNot RecommendedFair
Acids and Bases (dilute) ExcellentExcellentGoodGood
This table provides a general guide. Always consult the glove manufacturer's specific chemical resistance data.[12]
  • Body Protection : Wear suitable protective clothing to prevent skin contact.[3] This includes long-sleeved shirts and long pants as a minimum. For more intensive tasks, wear impervious or fire/flame-resistant clothing or coveralls.[2] A chemical-resistant apron is recommended when mixing concentrates or cleaning equipment.[4]

  • Respiratory Protection : Respiratory protection is necessary if ventilation is inadequate, if dusts or aerosols are generated, or if exposure limits are exceeded.[2][5][8] A full-face respirator with multi-purpose combination (US) or type ABEK-P2 (EU EN 143) respirator cartridges is advised in these situations.[5][6] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing.[13]

Operational Plan: Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contaminated Area) Don1 1. Coveralls/Suit Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (cuffs over sleeves) Don3->Don4 Doff1 1. Wash & Remove Outer Gloves Doff2 2. Remove Coveralls/Suit Doff1->Doff2 Doff3 3. Wash & Remove Inner Gloves Doff2->Doff3 Doff4 4. Remove Goggles/Face Shield Doff3->Doff4 Doff5 5. Remove Respirator Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

Decontamination and Disposal Plan

Proper decontamination and disposal are essential to prevent environmental contamination and secondary exposure.

Personnel Decontamination

  • If skin contact occurs, immediately take off contaminated clothing.[2]

  • Wash the affected skin area thoroughly with soap and water.[13]

  • If eye contact occurs, rinse with pure water for at least 15 minutes.[2]

  • Seek medical advice if irritation or other symptoms develop.[3]

PPE Decontamination & Disposal

  • Disposable PPE : Single-use items like nitrile gloves and disposable coveralls should never be reused.[10] Place them in a designated, sealed container (e.g., a labeled polyethylene bag) for hazardous waste disposal.[13][14]

  • Reusable PPE :

    • Clean reusable items like face shields, goggles, and respirators according to the manufacturer's instructions immediately after use.[10] This typically involves washing with a mild detergent solution, rinsing thoroughly, and air-drying.[11]

    • Store clean, dry PPE in a designated area away from chemicals and personal clothing to prevent contamination.[10]

  • Contaminated Clothing : Launder any contaminated work clothes separately from other laundry using hot water and detergent.[3][10]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of materials and PPE after handling this compound.

Disposal_Plan Start Task Complete: Begin Decontamination PPE_Type Is PPE disposable? Start->PPE_Type Contaminated_Clothing Launder separately from other clothing Start->Contaminated_Clothing If work clothes are contaminated Reusable_Clean Decontaminate per manufacturer instructions PPE_Type->Reusable_Clean No Dispose_HW Place in labeled hazardous waste container PPE_Type->Dispose_HW Yes Store Store in clean, designated area Reusable_Clean->Store Final_Disposal Dispose of contents/container to an approved waste disposal plant Dispose_HW->Final_Disposal

Caption: Decontamination and Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.